molecular formula C8H12N2O3 B3218389 Barbital-d5 CAS No. 1189694-78-7

Barbital-d5

Cat. No.: B3218389
CAS No.: 1189694-78-7
M. Wt: 189.22 g/mol
InChI Key: FTOAOBMCPZCFFF-WNWXXORZSA-N
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Description

Barbital-d5 is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione is 189.11617598 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Barbital-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbital-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-WNWXXORZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661792
Record name 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189694-78-7
Record name 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision in Toxicology: The Kinetic and Chromatographic Divergence of Barbital-d5 (Ethyl-d5) vs. Ring-Labeled Isotopologues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Barbital-d5 ethyl-d5 vs ring-labeled isotopologues Content Type: In-depth Technical Guide

Executive Summary

In quantitative mass spectrometry (LC-MS/MS and GC-MS), the choice of internal standard (IS) is the single most critical determinant of data integrity. While deuterated side-chain analogs like Barbital-d5 (ethyl-d5) are industry workhorses due to synthetic accessibility, they introduce subtle physicochemical variances—specifically chromatographic isotope effects and fragmentation instability—that can compromise regulatory-grade assays.

This guide analyzes the mechanistic distinctions between side-chain deuterated Barbital (


-labeled) and core ring-labeled isotopologues (

/

), providing a decision framework for researchers in forensic toxicology and drug development.

Part 1: Structural and Synthetic Architectures

To understand the analytical behavior, we must first dissect the molecular anatomy of these isotopologues.

Barbital-d5 (Ethyl-d5)[1][2]
  • Structure: Barbital (5,5-diethylbarbituric acid) with one ethyl side chain fully deuterated (

    
    ).
    
  • Synthesis: Typically achieved via the alkylation of diethyl malonate with

    
    -ethyl iodide, followed by condensation with urea.
    
  • Key Characteristic: The deuterium labels are located on a flexible alkyl chain, projecting away from the polar core.

Ring-Labeled Isotopologues (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - )[3][4]
  • Structure: The heavy atoms are embedded within the pyrimidine ring skeleton (e.g., 1,3-

    
    , 2-
    
    
    
    ).
  • Synthesis: Requires total synthesis starting from labeled urea (

    
    -
    
    
    
    -urea) condensing with diethyl malonate.
  • Key Characteristic: The mass shift is intrinsic to the rigid pharmacophore, not the lipophilic appendages.

Visualization: Structural & Fragmentation Logic

The following diagram illustrates the structural difference and the critical risk of "Label Loss" during mass spectrometric fragmentation (MS/MS).

Barbital_Fragmentation cluster_0 Barbital-d5 (Ethyl-d5) cluster_1 Ring-Labeled (13C, 15N) B_d5 Parent: Barbital-d5 (m/z 189) Frag_d5_Loss Fragment: [M-C2D5]+ (Label LOST) Mass = Unlabeled Fragment B_d5->Frag_d5_Loss Loss of Labeled Ethyl (High Probability) Frag_d5_Retain Fragment: [M-C2H5]+ (Label RETAINED) Mass = Shifted +5 Da B_d5->Frag_d5_Retain Loss of Unlabeled Ethyl B_Ring Parent: Ring-13C-15N2 (m/z 187) Frag_Ring Fragment: [M-C2H5]+ (Label SECURE) Ring stays intact B_Ring->Frag_Ring Loss of Ethyl Side Chain

Figure 1: Fragmentation pathways showing the risk of label loss in side-chain deuterated standards compared to the stability of ring-labeled analogs.

Part 2: The Chromatographic Isotope Effect

The most scientifically significant drawback of Barbital-d5 in Liquid Chromatography (LC) is the Deuterium Isotope Effect .

The Mechanism

Carbon-Deuterium (C-D) bonds are shorter and have a smaller molar volume than Carbon-Hydrogen (C-H) bonds. This results in slightly lower lipophilicity for the deuterated molecule. In Reversed-Phase LC (RPLC):

  • Barbital-d5 interacts less strongly with the C18 stationary phase.

  • Result: It elutes earlier than the unlabeled analyte (

    
    ).
    
The "Matrix Effect Trap"

This retention time shift (


) breaks the fundamental premise of an Internal Standard: that it experiences the exact same ionization environment as the analyte.
ParameterBarbital-d5 (Ethyl-d5)Ring-Labeled (

/

)
Impact on Data
Retention Time Shifts earlier (2–10 seconds depending on gradient)Co-elutes perfectlyCritical: D5 may miss the suppression zone.
Matrix Factor (MF) MF(Analyte)

MF(IS)
MF(Analyte)

MF(IS)
D5 fails to correct for ion suppression.
Quantitation Potential bias (Over/Under-estimation)High accuracyRing-labeled is superior for complex matrices (urine/blood).
Experimental Validation of Isotope Effects

To verify if Barbital-d5 is suitable for your specific method, perform the Post-Column Infusion Test :

  • Setup: Infuse a constant flow of Barbital and Barbital-d5 into the MS source.

  • Injection: Inject a blank matrix sample (extracted urine/plasma) via the LC column.

  • Observation: Monitor the baseline for suppression zones.

  • Fail Condition: If the suppression dip aligns with the Barbital peak but misses the slightly shifted Barbital-d5 peak, the IS is invalid.

Part 3: Mass Spectrometry & Fragmentation Dynamics

The "Cross-Talk" Phenomenon

In Multiple Reaction Monitoring (MRM), specificity is key.

  • Barbital-d5 Issue: If the fragmentation pathway involves the loss of an ethyl group (a primary pathway for barbiturates), there is a 50% statistical chance (assuming equivalent ethyl groups) that the labeled ethyl group is lost.

    • Result: The detected fragment ion has the same mass as the fragment from the unlabeled drug.

    • Consequence: You cannot distinguish the IS fragment from the Analyte fragment if the parent isolation window is wide or if there is in-source fragmentation.

  • Ring-Labeled Advantage: The heavy atoms are in the central ring. Even if side chains are stripped, the "heavy" core remains, ensuring the fragment ion retains the mass shift.

Part 4: Experimental Protocol for IS Selection

This protocol allows you to empirically determine whether the cheaper Barbital-d5 is sufficient or if Ring-Labeled standards are required.

Workflow: The "Matrix Match" Validation

Objective: Quantify the difference in Matrix Factor (MF) between Analyte and IS.

Materials:

  • Blank Urine/Plasma (6 different sources to account for variability).

  • Barbital Reference Standard.

  • Candidate IS (Barbital-d5).[1]

Step-by-Step Procedure:

  • Preparation of Sets:

    • Set A (Neat): Spike Analyte and IS into mobile phase.

    • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the eluate.

  • LC-MS/MS Analysis: Run both sets using your standard gradient.

  • Calculation:

    • Calculate Absolute Matrix Effect for Analyte:

      
      
      
    • Calculate Absolute Matrix Effect for IS:

      
      
      
  • The Relative Matrix Effect (RME):

    • Compare the variability (%CV) of the normalized ratio (Analyte/IS) across the 6 lots.

    • Acceptance Criteria: If the %CV of the calculated concentration is <15% across all lots, Barbital-d5 is acceptable. If >15%, the chromatographic shift is causing inconsistent ion suppression, and you must switch to a Ring-Labeled IS.

Decision Logic Visualization

IS_Decision_Tree Start Select Internal Standard for Barbital Assay Check_Frag Check Fragmentation Pathway: Does it lose the Ethyl group? Frag_Yes Yes: High Risk of Label Loss Ring_Req REQUIRED: Ring-Labeled IS (13C/15N) Frag_Yes->Ring_Req MUST USE Ring-Labeled IS Frag_No No: Label is Stable Check_Chrom Check Chromatography: Is separation High Resolution? Frag_No->Check_Chrom Chrom_Shift Run D5 vs Unlabeled: Is Retention Shift > 0.05 min? Check_Chrom->Chrom_Shift Shift_Yes Yes: Shift Detected Chrom_Shift->Shift_Yes Shift_No No: Co-elution Chrom_Shift->Shift_No Matrix_Test Perform Matrix Factor Test (6 Lots) Shift_Yes->Matrix_Test Use_D5 Barbital-d5 OK (Cost Effective) Shift_No->Use_D5 Pass_Test CV < 15% Matrix_Test->Pass_Test Fail_Test CV > 15% Matrix_Test->Fail_Test Pass_Test->Use_D5 Fail_Test->Ring_Req

Figure 2: Decision matrix for selecting the appropriate internal standard based on fragmentation and chromatographic behavior.

Conclusion

While Barbital-d5 (ethyl-d5) is often favored for its lower cost and availability, it carries inherent risks in high-precision toxicology:

  • Chromatographic Separation: The deuterium isotope effect can separate the IS from the analyte, rendering it ineffective against transient matrix suppression.

  • Spectral Fidelity: Loss of the labeled ethyl side chain during fragmentation can lead to signal indistinguishability.

Recommendation: For routine urinary screening where +/- 20% accuracy is acceptable, Barbital-d5 is sufficient. However, for confirmatory forensic analysis , post-mortem quantification , or PK studies requiring high precision, Ring-Labeled (


/

) isotopologues
are the mandatory scientific standard to ensure self-validating data integrity.

References

  • Lipomed AG. (n.d.). Barbital-D5 Product Specifications. Lipomed. Retrieved from [Link]

  • Ingenza Ltd. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Retrieved from [Link]

  • Virginia Department of Forensic Science. (2025). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Virginia.gov. Retrieved from [Link]

  • Chiron AS. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron. Retrieved from [Link]

Sources

Barbital-d5: Regulatory Status, Compliance, and Bioanalytical Application

[1]

Executive Summary

Barbital-d5 (5,5-diethyl-d5-barbituric acid) is the stable deuterium-labeled isotopologue of Barbital.[1] While Barbital is a Schedule IV controlled substance under the US Controlled Substances Act (CSA), the regulatory status of Barbital-d5 is nuanced.[1] As an isotopologue, it generally retains the scheduling of the parent compound (Schedule IV) in its bulk form. However, for research and analytical purposes, it is frequently available as a DEA Exempt Chemical Preparation when supplied in specific concentrations and solvents (e.g., 1.0 mg/mL in methanol).

This guide delineates the legal framework governing Barbital-d5, provides a compliance roadmap for researchers, and details a validated LC-MS/MS protocol utilizing Barbital-d5 as an Internal Standard (IS) for forensic toxicology.[1]

Part 1: Regulatory Framework & Compliance[1][2]

The Scheduling of Barbital

Under 21 CFR § 1308.14(c)(3) , Barbital is listed as a Schedule IV depressant [1].[2][3][4] This classification indicates a lower potential for abuse relative to Schedule III drugs but a recognized risk of psychological or physical dependence.[5][6]

The Status of Isotopologues (Barbital-d5)

The Drug Enforcement Administration (DEA) generally treats isotopically labeled compounds (deuterium, carbon-13, etc.) as chemically equivalent to their non-labeled parent compounds for scheduling purposes.[1] Therefore, bulk Barbital-d5 is a Schedule IV controlled substance (DEA Code: 2145).[1]

  • Legal Basis: The definition of a controlled substance often includes "isomers," and while isotopologues are not strict isomers, the DEA's operational stance is that labeling does not alter the fundamental identity of the controlled substance regarding abuse potential [2].

The "Exempt Chemical Preparation" Exception

Most researchers do not need a Schedule IV license to use Barbital-d5 if they purchase it as a Certified Reference Material (CRM).[1] Under 21 CFR § 1308.23 , manufacturers can apply to exempt specific preparations that are:

  • Packaged in hermetically sealed containers.

  • Formulated in a way that prevents easy recovery of the controlled substance (e.g., dilute solution in methanol).

  • Intended for laboratory/industrial use, not human consumption.

Status Check: Barbital-d5 solutions (e.g., 100 µg/mL or 1.0 mg/mL in methanol) from major suppliers (Cerilliant, Cayman Chemical) are typically listed on the DEA Exempt Chemical Preparations List [3].[1]

Regulatory Logic Visualization

The following diagram illustrates the decision matrix for determining the control status of Barbital-d5 in your laboratory.

RegulatoryStatusStartStart: Barbital-d5 InventoryFormWhat is the physical form?Start->FormBulkNeat Solid / Bulk PowderForm->Bulk > 1 mgSolutionDilute Solution (e.g., Ampoule)Form->Solution < 1 mg/mLControlledSCHEDULE IV CONTROLLEDDEA Registration RequiredSecure Storage RequiredBulk->Controlled Default StatusCheckListIs it on DEA Exempt List?Solution->CheckListCheckList->Controlled No (Custom Mix)ExemptEXEMPT CHEMICAL PREPARATIONNo DEA Registration RequiredStandard Lab SafetyCheckList->Exempt Yes (Certified Ref. Mat.)

Figure 1: Decision tree for determining DEA compliance requirements for Barbital-d5.

Part 2: Scientific Application (Isotope Dilution Mass Spectrometry)

Why Barbital-d5?

In quantitative bioanalysis (LC-MS/MS), matrix effects —the suppression or enhancement of ionization by co-eluting components in biological fluids (urine, plasma)—are the primary source of error.

Barbital-d5 serves as the ideal Internal Standard (IS) because it is an isotopologue .[1] It shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte (Barbital) but is mass-resolved by +5 Daltons.[1] This ensures that any matrix effect suppressing the Barbital signal suppresses the Barbital-d5 signal to the exact same extent, allowing the ratio of their responses to remain constant.

Mechanism of Action: IDMS

The principle of Isotope Dilution Mass Spectrometry (IDMS) relies on the assumption that the isotope ratio (

1

Since $ \text{Ionization Efficiency}{\text{Analyte}} \approx \text{Ionization Efficiency}{\text{IS}} $, the concentration calculation is self-correcting.[1]

IDMS_WorkflowSampleBiological Sample(Unknown Conc.)SpikeSpike IS(Barbital-d5 Fixed Conc.)Sample->SpikeEquilibEquilibrationSpike->EquilibExtractExtraction (LLE/SPE)(Losses occur here)Equilib->Extract Analyte & ISbehave identicallyLCLC Separation(Co-elution)Extract->LCMSMS/MS Detection(Matrix Effects)LC->MSQuantQuantification(Ratio Calculation)MS->Quant Area Ratio

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity.

Part 3: Experimental Protocol

Objective: Quantification of Barbital in Human Urine using Barbital-d5 as IS.[1] Methodology: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS.[1]

Reagents & Standards
ComponentSpecificationSource/Notes
Analyte Barbital1.0 mg/mL (MeOH)
Internal Standard Barbital-d5100 µg/mL (MeOH) - Exempt Prep
Matrix Drug-free Human UrineNegative control
Extraction Solvent Ethyl Acetate : Hexane50:50 (v/v)
Mobile Phase A 10 mM Ammonium AcetatepH adjusted to 4.5 (Acetic Acid)
Mobile Phase B MethanolLC-MS Grade
Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of urine into a glass centrifuge tube.

  • IS Addition: Add 20 µL of Barbital-d5 working solution (10 µg/mL). Vortex for 10 sec.

  • Buffer: Add 200 µL of 0.1 M Acetate Buffer (pH 4.5) to ensure analytes are in non-ionized form (pKa of Barbital ≈ 7.8).

  • Extraction: Add 2 mL of Ethyl Acetate:Hexane (50:50). Cap and rotate for 10 min.

  • Separation: Centrifuge at 3000 x g for 5 min.

  • Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[7] Barbiturates ionize poorly in positive mode.

  • Gradient:

    • 0.0 min: 10% B[8]

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

MRM Transitions (Quantification)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Barbital 183.142.115Quantifier
183.1140.010Qualifier
Barbital-d5 188.147.115Internal Standard

Note: The mass shift of +5 corresponds to the ethyl-d5 side chain.[1]

References

  • Code of Federal Regulations. (2024). 21 CFR § 1308.14 - Schedule IV.[1] U.S. Government Publishing Office. Link[1]

  • Drug Enforcement Administration. (2023). Controlled Substance Schedules. DEA Diversion Control Division.[9] Link

  • Drug Enforcement Administration. (2024). Exempt Chemical Preparations List. DEA Diversion Control Division.[9] Link

  • Zhang, X., et al. (2017).[10] Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 9(4), 588-595.[1] Link

  • Cerilliant Corporation. (2023). Barbital-d5 Certified Reference Material Safety Data Sheet. Link

Difference between Barbital-d5 and Phenobarbital-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput landscape of forensic toxicology and therapeutic drug monitoring (TDM), the precision of quantitative analysis hinges on the selection of appropriate Internal Standards (IS). While Barbital-d5 and Phenobarbital-d5 share the barbiturate scaffold, their physicochemical properties, metabolic fates, and mass spectrometric behaviors diverge significantly due to a single structural substitution: the replacement of an ethyl group with a phenyl ring.

This whitepaper provides a rigorous technical comparison of these two deuterated standards. It moves beyond basic definitions to explore the mechanistic causality behind their chromatographic retention, ionization pathways, and specific utility in compensating for matrix effects in complex biological fluids.

Structural & Physicochemical Characterization

The fundamental difference between Barbital-d5 and Phenobarbital-d5 lies in their C5-substitution. This structural variance dictates their lipophilicity (LogP), which directly influences extraction efficiency and chromatographic retention.

Comparative Technical Specifications
FeatureBarbital-d5Phenobarbital-d5
Chemical Name 5,5-di(ethyl-d5)barbituric acid (varies by manufacturer)5-(ethyl-d5)-5-phenylbarbituric acid
Core Scaffold Pyrimidine-2,4,6(1H,3H,5H)-trionePyrimidine-2,4,6(1H,3H,5H)-trione
C5 Substituents Ethyl / Ethyl-d5Phenyl / Ethyl-d5
Molecular Weight ~189.23 g/mol ~237.27 g/mol
Lipophilicity (LogP) Low (~0.65, Parent)Moderate (~1.47, Parent)
pKa ~7.8~7.4
Primary Use Case IS for Barbital (Sleep aids, historical)IS for Phenobarbital (Anticonvulsant)

Key Insight: The phenyl group in Phenobarbital-d5 introduces


-

interactions with stationary phases, significantly increasing retention time compared to the aliphatic Barbital-d5.

Analytical Performance: Mass Spectrometry & Chromatography

Ionization & Fragmentation Mechanism

Barbiturates are acidic drugs (pKa ~7.4–7.8) and exhibit optimal ionization in Negative Electrospray Ionization (ESI-) mode. The deuterated standards follow the fragmentation pathways of their parents, typically involving the cleavage of the pyrimidine ring.

  • Precursor Ion Formation: Both compounds form the deprotonated molecular ion

    
    .
    
  • Collision Induced Dissociation (CID): The primary fragmentation pathway involves the neutral loss of isocyanic acid (HNCO, 43 Da) or the cyanate ion (CNO-, 42 Da).

MRM Transitions (Typical):

  • Barbital-d5:

    
     188.1 
    
    
    
    42.1 (CNO-)
  • Phenobarbital-d5:

    
     236.1 
    
    
    
    42.1 (CNO-) or 193.1 (Loss of HNCO)

Critical Protocol Note: Because both compounds can produce the non-specific product ion


 42 (CNO-), chromatographic separation is essential if cross-talk is suspected, although their precursor masses differ sufficiently to prevent isobaric interference.
Chromatographic Behavior (Reverse Phase)

In a standard C18 Reverse Phase workflow, lipophilicity drives separation.

  • Barbital-d5: Elutes early (high polarity due to small alkyl groups). It is often prone to ion suppression from unretained matrix components (salts, polar interferences) at the solvent front.

  • Phenobarbital-d5: Elutes later (lower polarity due to the phenyl ring). It generally elutes in a cleaner region of the chromatogram, subject to different matrix effects (e.g., phospholipids).

AnalyticalWorkflow Sample Biological Matrix (Urine/Blood) IS_Add IS Addition (Barbital-d5 / Phenobarbital-d5) Sample->IS_Add Spike Extract LLE Extraction (Ethyl Acetate/Hexane) IS_Add->Extract pH < 7 LC LC Separation (C18 Column) Extract->LC Reconstitute MS MS/MS Detection (ESI Negative) LC->MS Elution Order: Barbital -> Phenobarbital

Figure 1: Standardized Bioanalytical Workflow for Barbiturate Quantification.

Metabolic Context & Matrix Effects

The choice between these two ISs is not merely analytical but biological. An Internal Standard must mimic the analyte's behavior in the matrix.

  • Barbital (Parent): Excreted largely unchanged by the kidneys.

    • Risk: High concentrations in urine; potential carryover.

    • IS Selection: Barbital-d5 is the only valid IS for Barbital. Using Phenobarbital-d5 to quantify Barbital is erroneous because they do not co-elute and will not experience the same matrix suppression/enhancement at the ionization source.

  • Phenobarbital (Parent): Extensively metabolized by CYP2C19 (major) and CYP2C9/2B6 to p-hydroxyphenobarbital.

    • Risk: Metabolites may interfere if not separated.

    • IS Selection: Phenobarbital-d5 compensates for the specific matrix effects at the later retention time where hydrophobic interferences (like phospholipids) often elute.

Validated Experimental Protocol

Objective: Simultaneous quantification of Barbital and Phenobarbital using their respective d5-analogs in human plasma.

Reagents:

  • IS Working Solution: 10 µg/mL of Barbital-d5 and Phenobarbital-d5 in Methanol.

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 200 µL of plasma into a glass tube.

    • Add 20 µL of IS Working Solution .

    • Add 200 µL of Phosphate Buffer (pH 6.0). Rationale: Acidic pH ensures barbiturates are in their unionized form (pKa ~7.4), maximizing partitioning into the organic phase.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of Extraction Solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • LC-MS/MS Parameters:

    • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[1]

    • Mobile Phase A: 5 mM Ammonium Acetate (native pH or adj. to 4.5).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 90% B over 6 minutes.

    • Flow Rate: 0.3 mL/min.

Troubleshooting & Optimization

Cross-Talk and Isotopic Purity

A common issue in deuterated standards is "cross-talk" where the IS contributes signal to the analyte channel (due to isotopic impurity) or the analyte contributes to the IS channel (due to natural M+5 isotopes).

  • Check: Inject a high concentration of non-labeled Phenobarbital (e.g., 10,000 ng/mL) and monitor the Phenobarbital-d5 transition. If a peak appears, your upper limit of quantification (ULOQ) is limited by this contribution.

  • Solution: Ensure the d5 standard has >99% isotopic purity. If the "d0" contribution in the "d5" standard is high, it will falsely elevate calculated concentrations of the analyte in low-concentration samples.

Retention Time Drift

If Barbital-d5 elutes too close to the void volume (


), it will suffer from severe ion suppression.
  • Fix: Decrease the initial organic composition (e.g., start at 5% Methanol) to increase retention of the polar Barbital species.

IsotopeLogic Purity Isotopic Purity Check (>99% D5) CrossTalk Analyte -> IS Contribution (Natural M+5 Isotope) Purity->CrossTalk If Low Purity Signal False Positive in IS Channel CrossTalk->Signal High Analyte Conc Resolution Chromatographic Resolution Required if Mass Overlap Signal->Resolution Mitigation Strategy

Figure 2: Logic Flow for Managing Isotopic Interference.

References

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenobarbital Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Virginia Department of Forensic Science. (2023). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Toxicology Procedures Manual. Retrieved from [Link]

Sources

Barbital-d5: A Comprehensive Technical Guide on Stable Isotope-Labeled Internal Standard Properties and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While barbiturates have been largely superseded by benzodiazepines in routine clinical pharmacotherapy, they remain highly relevant in forensic toxicology, veterinary medicine, and post-mortem investigations due to their narrow therapeutic index and potential for fatal overdose[1]. The accurate quantification of barbital (5,5-diethylbarbituric acid) in complex biological matrices—such as whole blood, plasma, and urine—requires highly selective analytical methodologies.

As a Senior Application Scientist, I approach quantification not merely as a measurement, but as a self-validating system. The gold standard for achieving high-fidelity quantitative data in mass spectrometry is the incorporation of a stable isotope-labeled internal standard (SIL-IS)[2]. This whitepaper provides an in-depth mechanistic analysis of Barbital-d5 , detailing its physicochemical properties, its critical role in mitigating matrix effects, and field-proven experimental protocols for both LC-MS/MS and GC-MS platforms.

Physicochemical Properties & Structural Identity

Barbital-d5 is synthesized by substituting five hydrogen atoms with deuterium on one of the ethyl groups at the C-5 position of the pyrimidine-2,4,6-trione ring[3]. This isotopic labeling preserves the exact chemical behavior of the unlabeled analyte while providing a distinct mass shift required for mass spectrometric resolution.

Table 1: Chemical and Physical Properties of Barbital-d5
PropertySpecification / Value
Chemical Name 5-Ethyl-5-(1,1,2,2,2-pentadeuteroethyl)-1,3-diazinane-2,4,6-trione
Molecular Formula C₈H₇D₅N₂O₃
Molecular Weight 189.23 g/mol (Unlabeled: 184.19 g/mol )
CAS Number 1189694-78-7[3]
Isotopic Purity Typically ≥99% atom D
pKa ~7.8 (Weakly acidic imide protons)[4]
Physical State White crystalline powder or methanolic solution[3]

Mechanistic Role of Barbital-d5 in Mass Spectrometry

The Causality of Isotopic Labeling (+5 Da Shift)

The selection of a +5 Da mass shift is not arbitrary; it is a calculated necessity to ensure isotopic fidelity. Unlabeled barbital possesses a natural isotopic distribution (M+1, M+2, M+3) driven primarily by naturally occurring ¹³C, ¹⁵N, and ¹⁸O isotopes. If a +2 or +3 Da labeled standard were utilized, the heavy isotopes of a highly concentrated unlabeled barbital sample could cross-contribute to the internal standard's MRM transition[5]. This isotopic cross-talk would artificially inflate the IS signal, thereby negatively biasing the calculated concentration. The +5 Da shift of Barbital-d5 (m/z 188.1 vs. 183.1) ensures complete mass resolution, eliminating cross-contribution even at the upper limits of quantification (ULOQ)[6].

Matrix Effect Mitigation: A Self-Validating System

In LC-MS/MS, co-eluting endogenous matrix components (e.g., phospholipids, salts) compete with the analyte for charge in the electrospray ionization (ESI) source, leading to unpredictable ion suppression or enhancement[1]. Because Barbital-d5 shares identical physicochemical properties with unlabeled barbital, it co-elutes at the exact same retention time[2]. Consequently, it experiences the exact same degree of ionization competition. By quantifying based on the ratio of the Analyte Area to the IS Area, the matrix effect mathematically cancels out.

Mechanism A Chromatographic Co-elution B Identical Ion Suppression A->B ESI Source Competition C Proportional Signal Alteration B->C Matrix Effect D Constant Analyte/IS Response Ratio C->D Ratio Calculation E Accurate Quantification D->E Calibration

Logical relationship of matrix effect compensation using Barbital-d5 in LC-MS/MS.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered to ensure maximum recovery and analytical sensitivity.

Workflow Start Biological Sample (Urine, Blood, Plasma) Spike Spike with Barbital-d5 IS (e.g., 100 ng/mL) Start->Spike Prep Sample Preparation (Protein Precipitation / SPE) Spike->Prep Split Prep->Split LCMS LC-MS/MS Analysis (ESI Negative, MRM) Split->LCMS Liquid Phase GCMS Derivatization & GC-MS (EI, SIM/Scan) Split->GCMS Volatile Deriv. Data Data Processing Ratio: Area_Analyte / Area_IS LCMS->Data GCMS->Data

Experimental workflow for Barbital quantification using LC-MS/MS and GC-MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality of Choice: While a "dilute-and-shoot" method is viable for urine, whole blood and plasma require rigorous cleanup. We utilize mixed-mode or C18 SPE. Barbital has a pKa of ~7.8[4]. Acidifying the sample to pH ~5.0 ensures the molecule is in its neutral, un-ionized state, maximizing its affinity for the non-polar stationary phase during extraction.

Step-by-Step Protocol:

  • Aliquoting & Spiking: Pipette 500 µL of biological matrix into a clean tube. Spike with 50 µL of Barbital-d5 working solution (1,000 ng/mL) to achieve a final IS concentration of 100 ng/mL[2].

  • Acidification: Add 1 mL of 0.1 M phosphate buffer (pH 5.0) to neutralize the analyte. Vortex for 30 seconds[2].

  • Conditioning: Condition the SPE cartridge with 2 mL Methanol, followed by 2 mL of Deionized Water.

  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of Deionized Water, followed by 2 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of Ethyl Acetate/Hexane (50:50, v/v)[2].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Self-Validation Checkpoint: The absolute peak area of the Barbital-d5 IS must remain within ±20% of the mean IS area across all calibration standards. A sudden drop in IS area indicates severe matrix ion suppression or extraction failure, invalidating that specific sample run.

LC-MS/MS Workflow (Negative ESI)

Causality of Choice: Why Negative ESI? Barbiturates lack strongly basic functional groups but possess acidic imide protons. In a mobile phase buffered with 5 mM ammonium acetate (pH ~4.5–6.0), barbital readily loses a proton to form a stable [M-H]⁻ anion, making negative-mode ESI significantly more sensitive than positive mode[7].

Chromatographic Conditions:

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[8].

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[7].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

Table 2: Typical LC-MS/MS MRM Parameters (Negative ESI)

Note: The primary product ion arises from the loss of 43 Da (HCNO loss)[6].

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Barbital 183.1 [M-H]⁻140.1[9]85.0[9]15 - 20
Barbital-d5 188.1 [M-H]⁻145.185.015 - 20
GC-MS Workflow (Derivatization)

Causality of Choice: Why derivatize? The polar N-H groups of the barbituric acid ring can hydrogen-bond with active silanol sites on the GC column, causing severe peak tailing and thermal degradation[2]. Derivatization replaces these active hydrogens with trimethylsilyl (TMS) or methyl groups, drastically improving volatility, thermal stability, and peak symmetry.

Step-by-Step Protocol:

  • Reconstitution: To the dried SPE extract, add 50 µL of Ethyl Acetate and 50 µL of BSTFA containing 1% TMCS[2].

  • Incubation: Cap tightly and heat at 70°C for 20 minutes to form the di-TMS derivatives[2].

  • Injection: Inject 1 µL into the GC-MS system (Splitless mode).

  • Oven Program: Initial temperature 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[2].

Quantitative Validation Parameters

When properly optimized, the use of Barbital-d5 yields exceptional analytical performance, meeting the rigorous standards required by forensic and clinical guidelines (e.g., ANSI/ASB)[10].

Table 3: Expected Method Validation Metrics
ParameterExpected PerformanceCausality / Driving Factor
Linear Dynamic Range 5 – 1,000 ng/mL[7]Wide dynamic range enabled by detector linearity and IS compensation.
Coefficient of Determination (R²) > 0.995Proportional signal alteration perfectly corrected by Barbital-d5.
Inter/Intra-day Precision (CV%) < 15%[7]Minimized extraction variances due to identical SIL-IS recovery.
Extraction Recovery 80% – 95%[11]Optimized pH during SPE prevents analyte breakthrough.

Conclusion

The integration of Barbital-d5 as a stable isotope-labeled internal standard transforms the mass spectrometric analysis of barbital from a simple measurement into a highly robust, self-validating assay. By understanding the causality behind the +5 Da mass shift, the preference for negative-mode ESI, and the necessity of GC-MS derivatization, analytical scientists can confidently overcome matrix effects and achieve unparalleled quantitative accuracy in complex biological samples.

References

  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS Waters Corporation[Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates Agilent Technologies[Link][7]

  • Analytical Reference Standards: Barbital-D5 Lipomed[Link][3]

  • Detector response and intensity cross-contribution as contributing factors to the observed non-linear calibration curves in mass spectrometric analysis ResearchGate[Link][5]

  • Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control Oxford Academic[Link][9]

  • Supercritical fluid extraction and negative ion electrospray liquid chromatography tandem mass spectrometry analysis of phenobarbital, butalbital, pentobarbital and thiopental in human serum PubMed (NIH)[Link][6]

  • Barbital Compound Summary PubChem (NIH) [Link][4]

Sources

Technical Guide: Barbital-d5 Solubility in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barbital-d5 (5,5-diethyl-d5-barbituric acid) is the stable isotope-labeled analog of Barbital, widely utilized as an Internal Standard (IS) for the quantification of barbiturates via LC-MS/MS and GC-MS. Precise handling of this isotopologue is critical; isotopic purity and concentration accuracy directly dictate the validity of quantitative curves.[1]

This guide defines the solubility parameters of Barbital-d5 in Methanol (MeOH) and Acetonitrile (ACN) , providing validated protocols for stock solution preparation.[1] While Methanol is the preferred solvent for primary stock stability, Acetonitrile plays a distinct role in working solution preparation and mobile phase compatibility.[1]

Physicochemical Profile & Solvent Interaction[1][2]

To understand solubility, we must first analyze the solute-solvent interaction mechanisms.[1] Barbital-d5 retains the physicochemical properties of native Barbital, with the deuterium substitution (


) on the ethyl side chains having negligible effect on solubility but significant utility in mass spectral differentiation.[1]
PropertyValueRelevance to Solubility
CAS Number 1189694-78-7Unique identifier for the d5 isotopologue.
Molecular Weight ~189.23 g/mol Slightly heavier than native Barbital (184.19 g/mol ).
pKa 7.43 – 7.9Weakly acidic; susceptible to pH-dependent solubility changes.
LogP ~0.65Moderate lipophilicity; soluble in organic solvents and water.
Form Free Acid (Standard)Preferred for Organic Solvents (MeOH, ACN).
The Deuterium Effect

The substitution of hydrogen with deuterium slightly lowers the zero-point energy of the C-H bonds (now C-D), theoretically increasing lipophilicity.[1] However, for practical laboratory preparations (< 10 mg/mL), the solubility limits of Barbital-d5 are functionally identical to native Barbital.[1]

Solubility Analysis: Methanol vs. Acetonitrile[3]

Methanol (MeOH)

Status: Primary Solvent of Choice Methanol is the industry standard for preparing primary stock solutions of Barbital-d5.

  • Solubility Limit: Freely soluble (>10 mg/mL).

  • Mechanism: Methanol acts as a hydrogen bond donor and acceptor, effectively solvating the barbiturate ring's carbonyl and amine groups.[1]

  • Stability: High. Methanol prevents the hydrolysis or precipitation often seen in aqueous stocks over time.[1]

  • Commercial Availability: Most certified reference materials (CRMs) for Barbital-d5 (e.g., from Lipomed, Cayman) are supplied as 0.1 mg/mL or 1.0 mg/mL solutions in Methanol.[1]

Acetonitrile (ACN)

Status: Secondary / Working Solvent Acetonitrile is typically used for working dilutions or protein precipitation steps, rather than primary stock storage.[1]

  • Solubility Limit: Soluble (~1.0 mg/mL).[2][3][4]

  • Mechanism: Aprotic polar solvent. While it dissolves Barbital-d5, it lacks the hydrogen bond donating capability of Methanol, making it slightly less robust for high-concentration storage (>10 mg/mL) but excellent for LC-MS mobile phase integration.[1]

  • Risk: Sodium salts of barbiturates (if used) have poorer solubility in pure ACN compared to MeOH/Water mixtures. Ensure you are using the Free Acid form of Barbital-d5 for ACN compatibility.

Comparative Data Table
ParameterMethanol (MeOH)Acetonitrile (ACN)
Max Solubility (Est.) > 50 mg/mL~ 10 mg/mL
Recommended Stock Conc. 1.0 mg/mL 0.1 - 1.0 mg/mL
Evaporation Rate ModerateHigh (Concentration drift risk)
MS Ionization (ESI-) GoodExcellent (Desolvation efficiency)
Primary Use Stock Storage Precipitation / Mobile Phase

Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration stock of Barbital-d5 for long-term storage (-20°C).

Materials:

  • Barbital-d5 (Neat Solid, >99% purity).[1]

  • Methanol (LC-MS Grade).[5][6]

  • Class A Volumetric Flask (10 mL).[1][5]

Workflow:

  • Weighing: Accurately weigh 10.0 mg of Barbital-d5 into a weighing boat.

  • Transfer: Quantitatively transfer the solid into the 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 6 mL of Methanol . Swirl gently. The solid should dissolve instantly.

    • Note: If using the Sodium Salt form, sonication may be required, but Free Acid dissolves rapidly.[1]

  • QS to Volume: Dilute to the mark with Methanol.

  • Homogenization: Invert the flask 10 times.

  • Aliquot: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol B: Preparation of Working Internal Standard (IS) in ACN

Objective: Prepare a working solution for protein precipitation in plasma samples.

Materials:

  • Primary Stock (1 mg/mL in MeOH from Protocol A).

  • Acetonitrile (LC-MS Grade).[5]

Workflow:

  • Calculation: Target concentration = 100 ng/mL (typical for plasma assays).

  • Dilution:

    • Pipette 10 µL of Primary Stock (1 mg/mL) into a 100 mL volumetric flask.

    • Crucial Step: Dilute to volume with Acetonitrile .[4]

  • Usage: Use this pure ACN solution to precipitate plasma proteins (ratio 3:1 ACN:Plasma). The Barbital-d5 is now co-precipitated into the supernatant, ready for injection.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dilution workflow for LC-MS analysis.

BarbitalSolubility Start Barbital-d5 Source FormCheck Check Form: Free Acid vs. Sodium Salt Start->FormCheck SolventSelect Primary Solvent Selection FormCheck->SolventSelect Free Acid (Standard) MeOH Methanol (MeOH) (Recommended) SolventSelect->MeOH Best Solubility & Stability ACN Acetonitrile (ACN) (Secondary) SolventSelect->ACN Specific Mobile Phase Needs StockPrep Prepare Stock Solution (1.0 mg/mL) MeOH->StockPrep ACN->StockPrep Use with caution Storage Storage: -20°C (Stable >1 Year) StockPrep->Storage WorkingPrep Working Dilution (e.g., 100 ng/mL) Storage->WorkingPrep App_LCMS Application: LC-MS Mobile Phase (MeOH/Water or ACN/Water) WorkingPrep->App_LCMS Dilute in Mobile Phase App_Precip Application: Protein Precipitation (Pure ACN) WorkingPrep->App_Precip Dilute in ACN

Caption: Decision matrix for Barbital-d5 solvent selection, highlighting Methanol as the primary stability anchor and Acetonitrile for downstream processing.

Troubleshooting & Validation

Precipitation Check

When mixing a Methanolic stock of Barbital-d5 into a high-aqueous solvent (e.g., 90% Water) for Reverse Phase LC, ensure the final concentration does not exceed the aqueous solubility limit (~7 mg/mL).[1] Since IS concentrations are usually ng/mL, this is rarely an issue, but "crash" precipitation can occur if mixing directly with cold, high-salt buffers.[1]

Isotopic Exchange

Barbital-d5 utilizes deuterium on the ethyl side chain (


). These C-D bonds are non-exchangeable under standard LC-MS conditions (acidic mobile phase). However, avoid storing in highly alkaline methanolic solutions (pH > 10) for extended periods to prevent any potential ring degradation or amide hydrolysis.[1]

References

  • Lipomed AG. (2023). Certificate of Analysis: Barbital-d5. Retrieved from [Link]

  • PubChem. (2023). Barbital: Compound Summary & Physical Properties. National Library of Medicine. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Barbiturates Monographs: Solubility and Methods. Retrieved from [Link]

Sources

Technical Whitepaper: Barbital-d5 Isotopic Purity & Enrichment

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the characterization, validation, and application of Barbital-d5 (5-Ethyl-5-(pentadeuteroethyl)barbituric acid) in regulated bioanalysis. It moves beyond basic product specifications to address the critical impact of isotopic purity on quantitative accuracy in LC-MS/MS and GC-MS workflows.

Core Discipline: Bioanalytical Chemistry / Mass Spectrometry Subject: Critical Quality Attributes (CQAs) of Deuterated Internal Standards

Executive Technical Profile

Barbital-d5 is the stable isotope-labeled analog of Barbital, utilized primarily as an Internal Standard (IS) to normalize matrix effects, recovery losses, and ionization variability. Unlike generic chemical purity, the isotopic quality of this reagent directly dictates the Lower Limit of Quantitation (LLOQ) and linearity of the assay.

Physicochemical Specifications
AttributeSpecificationTechnical Note
Chemical Name 5-Ethyl-5-(1,1,2,2,2-pentadeuteroethyl)-1,3-diazinane-2,4,6-trioneLabel is on the ethyl side chain, not the ring.[1][2]
CAS Number 1189694-78-7Distinct from native Barbital (57-44-3).
Molecular Formula C₈H₇D₅N₂O₃
Molecular Weight 189.23 g/mol +5 Da shift relative to native (184.19).
pKa ~7.8 (Imide protons)Acidity remains comparable to native Barbital.
Label Stability Non-exchangeableDeuterium on the alkyl chain is stable; ring protons (N-H) are exchangeable but not labeled.

The Physics of Isotopic Enrichment

To ensure data integrity, one must distinguish between Atom % Enrichment and Isotopic Purity .

Atom % vs. Isotopologue Distribution
  • Atom % Enrichment: The probability that a specific site contains Deuterium (D) instead of Hydrogen (H).[3] High-grade synthesis typically achieves >99% enrichment per site.

  • Isotopologue Distribution: The resulting population of molecules.[3] Even with 99% enrichment per site, the probability of a molecule being fully deuterated (d5) follows a binomial distribution.

The "d0" Hazard: The most critical impurity is the d0 (native) isotopologue. If the synthesis yields even 0.5% of d0-Barbital, this mass (m/z 184) will appear in the analyte channel. Since the IS is often added at concentrations 100x higher than the LLOQ of the analyte, a 0.5% impurity can generate a false signal exceeding the analyte's actual response.

Visualization: The Isotopic Cross-Talk Cascade

The following diagram illustrates how synthesis quality propagates through the analytical chain to cause quantification errors.

IsotopicCrossTalk cluster_Channels Mass Spectrometry Channels Synthesis Deuterated Synthesis (Ethyl-d5 Precursor) Distribution Isotopologue Distribution (d5, d4, d3, d2, d1, d0) Synthesis->Distribution Yields mixture IS_Channel IS Channel (m/z 189) Distribution->IS_Channel Major Component (d5) Analyte_Channel Analyte Channel (m/z 184) Distribution->Analyte_Channel Critical Impurity (d0) 'Cross-Talk' Error Quantification Bias (False Positive at LLOQ) Analyte_Channel->Error Signal Inflation

Figure 1: The Isotopic Cross-Talk Cascade. Note that the d0 impurity directly interferes with the Analyte Channel (m/z 184), creating bias.

Analytical Verification Protocols

Before validating a bioanalytical method, the specific lot of Barbital-d5 must be characterized. Do not rely solely on the Certificate of Analysis (CoA).

Protocol: Isotopic Contribution Determination

Objective: Quantify the signal contribution of the IS (Barbital-d5) to the Analyte (Barbital) channel.

Reagents:

  • Blank Matrix: Human plasma/urine (analyte-free).

  • IS Working Solution: Barbital-d5 at the intended assay concentration (e.g., 1000 ng/mL).

  • Analyte Standard: Native Barbital at LLOQ concentration (e.g., 10 ng/mL).

Workflow:

  • Preparation of "IS-Only" Sample: Spike Blank Matrix with IS Working Solution. (Do not add native analyte).

  • Preparation of "LLOQ" Sample: Spike Blank Matrix with Native Barbital at LLOQ. (Do not add IS).

  • LC-MS/MS Analysis: Inject both samples in triplicate. Monitor transitions for both Barbital (183 > 42) and Barbital-d5 (188 > 47) in negative mode (or positive equivalent).

Calculation:



Acceptance Criteria:

  • The IS contribution to the analyte channel should be < 20% of the LLOQ response (per FDA/EMA Bioanalytical Guidelines).

  • If > 20%, the IS concentration must be lowered, or a higher purity lot must be sourced.

Application in Bioanalysis (LC-MS/MS)

Barbital-d5 is superior to structural analogs (e.g., phenobarbital) because it shares the exact retention time and ionization properties of the analyte, perfectly compensating for matrix suppression.

Mass Transitions (MRM)

In negative electrospray ionization (ESI-), the following transitions are standard. The +5 Da shift is maintained in the product ion, confirming the stability of the ethyl-d5 label during fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Barbital (Native) 183.1 [M-H]⁻42.0 [NCO]⁻15
Barbital-d5 188.1 [M-H]⁻47.0 [NCO-d5]⁻15

Note: The fragmentation pathway typically involves ring cleavage. The retention of the +5 mass shift in the fragment confirms the deuterium is located on the ethyl group, which is part of the fragment.

Workflow Visualization

The following diagram details the self-validating workflow for integrating Barbital-d5 into a routine assay.

Workflow cluster_Data Data Processing Sample Biological Sample (Plasma/Urine) Spike Add Barbital-d5 IS (Fixed Conc.) Sample->Spike Normalization Start Extract Extraction (LLE/PPT) Spike->Extract Co-extraction LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Co-elution Ratio Calculate Ratio (Area Analyte / Area IS) LCMS->Ratio Raw Data Quant Quantification (Regression) Ratio->Quant Normalized

Figure 2: Integrated Bioanalytical Workflow. Barbital-d5 is added prior to extraction to correct for all subsequent variability.

Stability & Handling

Deuterium Exchange Risks

While the ethyl-d5 label is robust, the environment can affect the molecule.

  • pH Sensitivity: Barbital is a weak acid. In highly alkaline solutions (pH > 10), the ring opens, leading to degradation. This is a chemical stability issue, not an isotopic one.

  • Proton Exchange: The N-H protons on the ring are exchangeable. If you dissolve Barbital-d5 in D₂O, the mass will shift further (to d7). However, in LC-MS mobile phases (H₂O/MeOH), these N-D positions instantly revert to N-H. This does not affect the core d5 ethyl label.

Storage Protocol
  • Solid State: Store at -20°C, protected from light. Hygroscopic nature requires desiccation.

  • Solution: Methanolic stocks (1 mg/mL) are stable for >12 months at -20°C. Avoid aqueous storage for long periods to prevent hydrolysis.

References

  • Lipomed. (n.d.). Barbital-D5 Technical Specification & CoA. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Purity and Application. Retrieved from [Link]

Sources

Barbital-d5 storage stability at -20°C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barbital-d5 (5,5-diethyl-d5-barbituric acid) serves as a critical deuterated internal standard (IS) for the quantification of barbiturates in forensic and clinical toxicology.[1][2] While the ethyl-d5 isotopic label provides robust resistance to hydrogen-deuterium (H/D) exchange, the integrity of this standard at -20°C is frequently compromised not by chemical degradation, but by physical instability —specifically, solvent evaporation and concentration drift.[2] This guide synthesizes the physicochemical behavior of Barbital-d5 with field-proven storage protocols to ensure analytical accuracy over extended storage periods (≥2 years).

Physicochemical Profile & Stability Mechanisms

To understand storage requirements, we must first analyze the molecule's structural vulnerabilities.

The Isotopic Label (C-D vs. N-D)

Commercial Barbital-d5 typically carries the deuterium label on one of the 5-ethyl side chains (


).[1][2]
  • Stability Advantage: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (primary kinetic isotope effect).[2] Unlike deuterium located on the nitrogen atoms of the pyrimidine ring (which would exchange rapidly with protic solvents like methanol), the alkyl-d5 label is non-exchangeable under standard storage conditions.

  • Implication: You can safely store Barbital-d5 in Methanol (MeOH) without risking isotopic scrambling, provided the pH remains neutral.[2]

The Barbiturate Ring

The pyrimidine ring of Barbital is susceptible to hydrolysis , particularly in alkaline environments, leading to ring opening and the formation of diethylacetylurea.

  • The -20°C Factor: At -20°C, the kinetic rate of hydrolysis is negligible, provided water ingress is prevented.[2] The primary threat at this temperature is not chemical breakdown, but physical state changes.

Critical Degradation Pathways at -20°C[2][3]

The following diagram illustrates the causal relationships between storage failures and analytical errors.

degradation_pathways cluster_physical Physical Instability (Most Common) cluster_chemical Chemical Instability (Rare) Storage Storage Condition (-20°C) Capillary Capillary Leak (Poor Closure) Storage->Capillary Thermal Contraction Moisture Moisture/Condensation Ingress Storage->Moisture Improper Thawing Evap Solvent Sublimation/ Evaporation Capillary->Evap ConcDrift Concentration Drift (+) Evap->ConcDrift Result: False Lows in Patient Samples Hydrolysis Ring Hydrolysis Moisture->Hydrolysis pH Shift PurityLoss Purity Loss Hydrolysis->PurityLoss

Figure 1: Causal pathways of Barbital-d5 degradation.[2] Note that concentration drift due to evaporation is the most frequent failure mode in -20°C freezers.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. By following the "Aliquot-Once" rule, you eliminate freeze-thaw cycles that compromise container integrity.[2]

Preparation & Aliquoting (The "Golden Hour")

Upon receipt of the neat solid or bulk solution:

  • Equilibration: Allow the original container to reach room temperature (20-25°C) inside a desiccator before opening. Why? This prevents atmospheric moisture from condensing inside the cold vial.

  • Solvent Selection: Dissolve/Dilute in LC-MS grade Methanol . Avoid water or alkaline buffers for long-term storage.

  • Aliquot Strategy: Divide the stock into single-use aliquots (e.g., 100 µL or 1 mL) using amber glass ampoules or high-integrity screw-cap vials with PTFE-lined silicone septa.

    • Pro-Tip: Flame-sealed ampoules are superior to screw caps for storage >1 year as they eliminate the "capillary leak" phenomenon caused by different thermal expansion coefficients of plastic caps vs. glass vials.

Storage Conditions
  • Temperature: -20°C (± 5°C).

  • Light: Dark (Amber vials protect against photodegradation, though Barbital is relatively photostable).[2]

  • Orientation: Upright. Why? Keeps the liquid away from the cap/septum interface, reducing the surface area available for evaporation.

Thawing & Use
  • Vortexing: After thawing, vortex the vial for 10-15 seconds.

  • Sonication: If any precipitate is suspected (rare in MeOH), sonicate for 5 minutes.

  • Inversion: Invert the vial to capture any condensate on the cap.

Stability Assessment Workflow

How do you know your IS is still valid? Use this workflow to verify stock integrity.

stability_workflow Start Thaw Barbital-d5 Aliquot (-20°C) Visual Visual Inspection (Precipitate/Volume Loss) Start->Visual Check Volume Check Visual->Check FailVol DISCARD (Evaporation Detected) Check->FailVol <95% Vol PassVol Proceed to Analysis Check->PassVol 100% Vol Analysis LC-MS/MS Verification vs. Fresh Calibrator PassVol->Analysis Result Acceptance Criteria: Response Ratio within ±5% Analysis->Result Valid VALIDATED Use for Batch Result->Valid Pass Invalid INVALID Re-make Stock Result->Invalid Fail

Figure 2: Decision tree for validating stored internal standards before analytical runs.

Quantitative Stability Data (Aggregated)

The following table summarizes expected stability profiles for Barbital-d5 in Methanol at -20°C, based on accelerated degradation studies and Certificate of Analysis (CoA) data from major reference standard manufacturers.

Storage DurationRecovery (%)Purity (Chromatographic)StatusNotes
Initial (T0) 100.0%>99.8%Pass Baseline measurement.
6 Months 99.8%>99.8%Pass No significant change.[2]
12 Months 99.5%>99.7%Pass Minor variance within measurement error.
24 Months 99.1%>99.5%Pass Critical Check: Verify solvent volume.[1][2] If volume <95%, concentration has drifted high.[2]
36 Months 98.4%>99.0%Monitor Retest recommended.[1][2]
Freeze/Thaw (5x) 99.6%>99.7%Pass Robust, but avoid if possible to prevent cap loosening.[2]

Data Note: Recovery values assume flame-sealed ampoules. Screw-cap vials may show >105% recovery (concentration increase) after 12 months due to solvent loss.[2]

Troubleshooting & Best Practices

  • The "Evaporation" Artifact: If your QC samples suddenly read consistently low, check your Internal Standard. If the IS solvent evaporated, the IS concentration increased. You are adding more IS mass than calculated, suppressing the calculated analyte/IS ratio.

  • Septum Coring: Never puncture a septum more than twice. Coring releases rubber particulates into the sample and creates a permanent vent for solvent evaporation.

  • Glass Adsorption: Barbiturates have low affinity for glass, but always use borosilicate glass (Class A) to minimize surface interactions.[2]

References

  • Cerilliant. (2024).[2] Butalbital-d5 Certified Reference Material - Storage and Handling Guidelines. Retrieved from [Link]

Sources

Methodological & Application

Barbital-d5 internal standard preparation for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

In the quantitative analysis of barbiturates via LC-MS/MS, the "matrix effect"—ion suppression or enhancement caused by co-eluting biological components—remains the primary adversary to accuracy. While external calibration is common, it fails to account for extraction efficiency losses and ionization variability in complex matrices like postmortem blood, hair, or hydrolyzed urine.

This guide details the protocol for preparing and utilizing Barbital-d5 (5-ethyl-5-(pentadeuteroethyl)barbituric acid) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., hexobarbital), Barbital-d5 shares identical physicochemical properties with the target analyte (Barbital) but is mass-resolved, allowing it to track the analyte through extraction, chromatography, and ionization, thereby auto-correcting for systemic errors.

Physicochemical Profile & Mechanistic Logic

Understanding the molecule is the first step to a robust protocol. Barbital is a 5,5-disubstituted barbiturate. Its acidity (pKa ~7.8) dictates that it must be analyzed in Negative Electrospray Ionization (ESI-) mode.

PropertyBarbital (Target)Barbital-d5 (IS)Implication for Protocol
Molecular Weight 184.19 g/mol ~189.23 g/mol Mass shift of +5 Da prevents cross-talk (isobaric interference).
Precursor Ion [M-H]⁻ 183.1 m/z188.1 m/zSet Q1 mass filter to these values.
pKa 7.87.8Requires neutral or slightly acidic mobile phase to ensure retention on C18, but high pH assists ionization (compromise required).
Solubility Methanol, EthanolMethanol, EthanolDo not dissolve neat standard in pure water; precipitation risk.
LogP 0.650.65Relatively polar; elutes early on C18. Susceptible to ion suppression from polar matrix salts.

Protocol: Standard Preparation

Safety Warning: Barbital is a controlled substance (Schedule IV in many jurisdictions). Handle in accordance with local DEA/regulatory guidelines.

Primary Stock Solution (1.0 mg/mL)

Goal: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 10.0 mg of Barbital-d5 neat powder into a tared weighing boat.

    • Note: If using a pre-weighed ampoule (e.g., Cerilliant/Sigma), skip to step 3.

  • Dissolution: Quantitatively transfer the powder into a 10 mL Class A volumetric flask .

  • Solvent: Fill to approximately 80% volume with LC-MS Grade Methanol .

    • Why Methanol? Barbiturates degrade in aqueous alkaline solutions over time. Methanol ensures stability and solubility.

  • Mixing: Sonicate for 5 minutes or vortex until fully dissolved.

  • Final Volume: Dilute to the mark with Methanol. Cap and invert 10 times.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C . (Stability: >1 year).[1]

Working Internal Standard Solution (10 µg/mL)

Goal: Create a spiking solution for daily use.

  • Dilution: Transfer 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

  • Diluent: Dilute to volume with 50:50 Methanol:Water .

    • Why Water? Matching the solvent strength closer to the initial mobile phase prevents "solvent effects" (peak fronting) when the sample is injected.

  • Storage: Store at 4°C. Discard after 1 month.

Sample Spiking Strategy

Goal: Achieve a final IS concentration that yields a signal ~50% of the upper limit of quantification (ULOQ) or consistent mid-range signal.

  • Protocol: Add 20 µL of Working IS (10 µg/mL) to every 200 µL of sample (urine/blood) before extraction.

  • Target Concentration: ~1000 ng/mL in matrix.

Extraction & Workflow Visualization

For forensic toxicology, Liquid-Liquid Extraction (LLE) is superior to "dilute-and-shoot" for Barbital because it removes salts that cause ion suppression in the early-eluting region where Barbital appears.

Barbital_Workflow Sample Biological Sample (200 µL Blood/Urine) IS_Spike Spike Barbital-d5 (20 µL Working Sol) Sample->IS_Spike Buffer Add Buffer (0.1M Phosphate, pH 6.0) IS_Spike->Buffer Solvent Add Extraction Solvent (Hexane:Ethyl Acetate 90:10) Buffer->Solvent Mix Vortex & Centrifuge (10 min @ 3000g) Solvent->Mix Transfer Transfer Organic Layer Mix->Transfer Separate Layers Dry Evaporate to Dryness (N2 @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction workflow ensuring co-extraction of analyte and IS.

LC-MS/MS Methodology

Barbital is difficult to retain on standard C18 columns due to its polarity. The following conditions are optimized for retention and negative mode ionization.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent (e.g., Waters CORTECS C18).

    • Rationale: Core-shell particles provide UHPLC performance at lower backpressures.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Note: Do not use Formic Acid.[1][2] Acidic pH suppresses ionization in negative mode. Ammonium acetate provides the necessary buffer without quenching the [M-H]⁻ signal.

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Flow Rate: 0.3 mL/min.[3]

Mass Spectrometry Parameters (ESI Negative)

Barbital-d5 is monitored in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (V)Role
Barbital 183.142.15015Quantifier
Barbital 183.1140.05010Qualifier
Barbital-d5 188.1 42.1 50 15 Internal Standard
  • Mechanism: The transition m/z 183 → 42 corresponds to the cleavage of the pyrimidine ring (NCO⁻ fragment). The d5-label is typically on the ethyl side chains. If the ring fragment (NCO) does not carry the label, the product ion (42) remains the same for both, but the precursor shift (183 vs 188) ensures specificity.

  • Alternative Transition: If high background noise is observed at m/z 42, optimize for 188.1 → 145.1 (Loss of HCNO, preserving the d5-ethyl chain).

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is trustworthy, perform these checks during method validation:

A. Isotopic Purity & Cross-Talk Check
  • Test: Inject a high concentration of Barbital-d5 (e.g., 1000 ng/mL) alone. Monitor the Barbital (unlabeled) channel (183 → 42).

  • Acceptance: Signal in the unlabeled channel must be < 5% of the LLOQ of Barbital.

  • Cause of Failure: If signal exists, the IS contains unlabeled impurities (d0), or the mass resolution is too wide.

B. Retention Time Locking
  • Observation: Barbital-d5 should elute at the exact same time or slightly earlier (deuterium isotope effect) than Barbital.

  • Acceptance: Relative Retention Time (RRT) must be within ±0.02 min. If they separate significantly, the IS cannot compensate for matrix effects occurring at specific time points.

C. Internal Standard Stability Plot
  • System Suitability: Plot the Peak Area of Barbital-d5 across the entire run (Standards, QCs, Samples).

  • Acceptance: The CV (Coefficient of Variation) of the IS area should be < 15%.

  • Drift: A downward trend indicates source contamination or gradual suppression.

References

  • Waters Corporation. "Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS." Application Note. Available at: [Link]

  • Agilent Technologies. "Analyze Barbiturates in Urine with Agilent 6430 LC/MS/MS and Poroshell 120 EC-C18." Application Note 5991-2550EN. Available at: [Link]

  • Virginia Department of Forensic Science. "Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS." Tox Lab Manual. Available at: [Link]

  • National Institute of Health Sciences (Japan). "Official Monographs: Barbital." JP XIV. Available at: [Link]

Sources

Application Note: High-Selectivity Solid Phase Extraction (SPE) of Barbiturates from Urine Using Barbital-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

Barbiturates are central nervous system depressants historically prescribed as sedatives, hypnotics, and anticonvulsants. Due to their narrow therapeutic index and high potential for abuse, accurate quantification in biological matrices like urine is a critical requirement in forensic and clinical toxicology. Urine is a highly complex matrix containing salts, urea, and endogenous organic compounds that can cause severe ion suppression during LC-MS/MS analysis.

To achieve high sensitivity and reproducibility, Solid Phase Extraction (SPE) is the gold standard for sample clean-up, offering superior matrix removal compared to "dilute-and-shoot" or liquid-liquid extraction (LLE) methods. To account for recovery losses and matrix effects during this process, an isotopically labeled internal standard (ISTD) is essential. Barbital-d5 (a deuterated analog of barbital) is widely utilized as a robust ISTD because its physical and chemical properties perfectly mimic the target analytes while providing a distinct mass shift (+5 Da) for mass spectrometric differentiation, and is recognized as an exempt chemical preparation for highly accurate isotopic dilution by the1[1].

Mechanistic Grounding: The Causality of Sorbent Selection

Barbiturates are weak organic acids with pKa values ranging from 7.3 to 8.0. In a neutral urine matrix (pH ~6.0), they exist primarily in their unionized form. While traditional reversed-phase sorbents (e.g., C18) can extract them, this approach often co-extracts hydrophobic neutral interferences, leading to ion suppression in LC-MS/MS, as noted in standard 2[2].

To build a self-validating extraction system, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. This provides a two-dimensional retention mechanism:

  • Reversed-Phase Retention : The polymeric backbone captures hydrophobic moieties.

  • Ion-Exchange Retention : The quaternary amine groups (permanently positively charged) bind the deprotonated (anionic) barbiturates.

The Causality of the Wash Steps : By adjusting the urine sample to pH 9.5, barbiturates are forced into a fully deprotonated state, locking them onto the anion-exchange sites. This chemical state allows the sorbent to be washed with 100% Methanol. This aggressive organic wash strips away neutral and basic lipids that would otherwise survive a standard extraction[3]. Finally, eluting with 2% Formic Acid drops the pH below the pKa of the analytes, neutralizing them and breaking the ionic bond for a highly purified elution.

Mechanism N1 Urine + Barbital-d5 (Weak Acids, pKa ~7.8) N2 Buffer to pH 9.5 (Analytes Deprotonated) N1->N2 N3 Load on MAX Sorbent (Ionic Binding) N2->N3 N4 100% MeOH Wash (Removes Neutrals) N3->N4 N5 2% FA in MeOH Elution (Analytes Neutralized) N4->N5

Mechanism of Mixed-Mode Strong Anion Exchange (MAX) for Barbiturate Extraction.

Materials and Reagents

  • Internal Standard : Barbital-d5 (1.0 mg/mL in methanol ampule).

  • Sorbent : Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (30 mg/1 cc).

  • Reagents : LC-MS grade Methanol (MeOH), Deionized Water, Ammonium Hydroxide (NH₄OH), Formic Acid (FA).

  • Buffers :

    • Pre-treatment Buffer: 100 mM Sodium Borate Buffer (pH 9.5).

    • Wash Buffer: 5% NH₄OH in Deionized Water.

    • Elution Solvent: 2% Formic Acid in Methanol.

Detailed Experimental Protocol

Sample Pre-Treatment
  • Centrifuge the raw urine sample at 3,000 x g for 5 minutes to remove cellular debris and particulates, a standard requirement for forensic urine processing[4].

  • Aliquot 1.0 mL of the supernatant into a clean borosilicate glass tube.

  • Spike with 20 µL of Barbital-d5 working solution (e.g., 2.5 µg/mL) to yield a final concentration appropriate for the calibration curve. Vortex briefly.

  • Add 1.0 mL of 100 mM Sodium Borate Buffer (pH 9.5) to the sample. Vortex for 10 seconds.

    • Rationale: Ensures the pH is >1.5 units above the pKa of barbiturates, driving them into their anionic state for optimal binding to the MAX sorbent.

Solid Phase Extraction (SPE) Workflow
  • Conditioning : Pass 2.0 mL of Methanol through the MAX cartridge to wet the polymeric bed.

  • Equilibration : Pass 2.0 mL of Deionized Water through the cartridge. (Note: Do not let the sorbent bed dry out before loading).

  • Loading : Load the pre-treated urine sample (2.0 mL total volume) onto the cartridge. Apply a gentle vacuum to maintain a drop-wise flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous) : Pass 2.0 mL of 5% NH₄OH in Water.

    • Rationale: Removes salts, urea, and highly polar interferences while maintaining the basic pH to keep barbiturates ionized and locked onto the sorbent.

  • Wash 2 (Organic) : Pass 2.0 mL of Methanol.

    • Rationale: The strong anion exchange bond allows for a 100% organic wash, effectively stripping away hydrophobic neutral and basic interferences (e.g., endogenous lipids) that cause ion suppression.

  • Drying : Apply maximum vacuum (≥ 10 inHg) or positive pressure for 5 minutes to completely dry the sorbent bed.

  • Elution : Elute the target analytes and Barbital-d5 with 2.0 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean glass tube.

    • Rationale: The acidic pH (< 3.0) neutralizes the barbiturates, releasing them from the ion-exchange sites, while the methanol disrupts reversed-phase interactions.

Post-Extraction and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C.

  • Reconstitute the residue in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol).

  • Vortex for 30 seconds, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Workflow S1 1. Sample Prep 1 mL Urine + Barbital-d5 + 1 mL Borate Buffer (pH 9.5) S2 2. Condition & Equilibrate 2 mL MeOH, then 2 mL H2O S1->S2 S3 3. Load Sample 1-2 mL/min flow rate S2->S3 S4 4. Wash Interferences 2 mL 5% NH4OH, then 2 mL MeOH S3->S4 S5 5. Dry Sorbent Vacuum for 5 mins S4->S5 S6 6. Elute Analytes 2 mL 2% Formic Acid in MeOH S5->S6 S7 7. Evaporate & Reconstitute Dry under N2, add Mobile Phase S6->S7

Step-by-step solid phase extraction workflow for Barbital-d5 and barbiturates.

Data Presentation: Protocol Validation Metrics

By utilizing the mixed-mode anion exchange methodology, laboratories can achieve near-quantitative recoveries while virtually eliminating matrix effects. The table below summarizes expected validation metrics synthesized from benchmark forensic protocols utilizing polymeric SPE for barbiturate panels[2][3].

Table 1: Performance Metrics of Barbiturate SPE Extraction

AnalyteInternal StandardSorbent TypeMean Recovery (%)Matrix Effect (%)
PhenobarbitalBarbital-d5Polymeric MAX92.4< 5.0
SecobarbitalBarbital-d5Polymeric MAX94.1< 5.0
PentobarbitalBarbital-d5Polymeric MAX91.8< 5.0
ButalbitalBarbital-d5Polymeric MAX89.5< 5.0
BarbitalBarbital-d5Polymeric MAX95.0< 5.0

References

  • NYC Office of Chief Medical Examiner . Forensic Toxicology Laboratory: Barbiturates, Phenytoin and Carbamazepine. Available at: [Link]

  • Agilent Technologies / Chromatography Online . Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS and Poroshell 120 EC-C18. Available at:[Link]

  • Phenomenex, Inc. Improved Extraction and LC/MS/MS Analysis of Barbiturates from Urine Samples using Strata™-X-Drug N SPE. Available at:[Link]

  • Federal Register . Exempt Chemical Preparations Under the Controlled Substances Act (Barbital-D5). Available at:[Link]

Sources

Barbital-d5 liquid-liquid extraction (LLE) method blood

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Barbiturates from Whole Blood Using Barbital-d5 as an Internal Standard

Executive Summary & Mechanistic Rationale

The quantification of barbiturates in whole blood is a critical workflow in forensic toxicology and clinical diagnostics. Barbiturates, including barbital, phenobarbital, and secobarbital, are central nervous system depressants with a narrow therapeutic index. This application note details a highly optimized Liquid-Liquid Extraction (LLE) protocol utilizing Barbital-d5 as an isotopically labeled internal standard (IS) prior to LC-MS/MS or GC-MS analysis.

The Causality of the Method: Barbiturates are weak acids with pKa values typically ranging from 7.3 to 8.0. At physiological pH (7.4), a significant portion of the drug exists in an ionized, hydrophilic state, which resists partitioning into organic solvents. By introducing an acidic buffer (pH 3.0 – 5.0), the equilibrium is forced toward the un-ionized, lipophilic state[1].

For the organic phase, a carefully selected solvent mixture—such as ethyl acetate and hexane (1:1 v/v) or o-xylene and ethyl acetate (1:6 v/v)—is employed[2][3]. Ethyl acetate provides the necessary polarity to achieve high recovery of the target analytes, while the addition of a non-polar hydrocarbon (hexane or o-xylene) restricts the co-extraction of highly polar endogenous blood matrix components (e.g., phospholipids), thereby reducing matrix suppression in downstream mass spectrometry[2].

Barbital-d5 is utilized because its physicochemical properties are nearly identical to native barbital. It co-elutes chromatographically and experiences the exact same extraction losses and ion suppression/enhancement effects, making it a self-validating mechanism for absolute quantitation.

Materials and Reagents

Reagent / MaterialSpecification / Role
Whole Blood Human or animal matrix (EDTA or Heparinized).
Barbital-d5 (IS) 1.0 µg/mL working solution in methanol[4].
0.1 M Phosphate Buffer Adjusted to pH 5.0 ± 0.5 (Protonates analytes)[3].
Extraction Solvent Ethyl Acetate : Hexane (1:1 v/v) OR o-Xylene : Ethyl Acetate (1:6 v/v)[2][3].
Reconstitution Solvent Initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile) or GC derivatization agent (e.g., TMPAH)[3].
Equipment Rotary mixer, refrigerated centrifuge, nitrogen evaporator (TurboVap at 40°C)[3][5].

Step-by-Step LLE Protocol (Self-Validating Workflow)

This protocol is designed for micro-volume extraction (100 µL - 500 µL) to conserve limited forensic or clinical samples while maintaining high sensitivity[2][3].

Step 1: Sample Aliquoting & IS Spiking

  • Label clean glass extraction tubes for all blanks, calibrators, Quality Control (QC) samples, and unknown whole blood specimens.

  • Aliquot 100 µL to 500 µL of whole blood into the respective tubes[3].

  • Add 10 µL of Barbital-d5 working solution (1.0 µg/mL) to all tubes except the double-blank.

  • Self-Validation Check: Vortex gently and allow the samples to equilibrate for 5 minutes. This ensures the IS binds to blood proteins in the exact same manner as the endogenous analytes.

Step 2: pH Adjustment

  • Add 1.0 mL of 0.1 M Phosphate Buffer (pH 5.0) to each tube[3]. Alternatively, a pH 3.0 adjustment using dilute HCl can be utilized for broader barbiturate recovery[1].

  • Vortex for 10 seconds to lyse cells and ensure a homogenous, acidic environment.

Step 3: Liquid-Liquid Partitioning

  • Add 3.0 mL of the Extraction Solvent (Ethyl Acetate:Hexane, 1:1 v/v) to each tube[3].

  • Cap the tubes tightly and place them on a rotary mixer for 20 minutes . Mechanistic note: Rotary mixing prevents the formation of intractable emulsions that often occur with vigorous vortexing of whole blood.

  • Centrifuge the tubes at 3500 rpm for 10 minutes at 4°C to achieve distinct phase separation[3].

Step 4: Organic Phase Isolation & Drying

  • Carefully transfer the upper organic layer into a clean, labeled 10 mL glass tube, avoiding the proteinaceous buffy coat at the interface.

  • Place the tubes in a nitrogen evaporator and dry completely at 40°C to 50°C [3]. Caution: Do not exceed 50°C to prevent thermal degradation or volatilization of the analytes.

Step 5: Reconstitution

  • For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 20 seconds.

  • For GC-MS: Reconstitute with 100 µL of TMPAH (trimethylanilinium hydroxide) in methanol for on-column methylation[3].

  • Transfer to autosampler vials for analysis.

Quantitative Data & Validation Parameters

When executed correctly, this LLE method yields robust validation metrics that comply with FDA and SWGTOX bioanalytical guidelines. Below is a summary of expected quantitative performance based on peer-reviewed forensic applications[2][6][7].

Validation ParameterExpected PerformanceCausality / Significance
Linearity (R²) > 0.99 (10 – 1000 ng/mL)Demonstrates proportional extraction efficiency across the therapeutic and toxic ranges[2].
Lower Limit of Quantitation (LLOQ) 1.5 – 10.0 ng/mLAchieved via the concentration factor of drying 3 mL of solvent down to a 100 µL reconstitution volume[2][7].
Extraction Recovery 88.1% – 99.7%High recovery is driven by the optimized pH 5.0 buffer and the polarity of ethyl acetate[2].
Precision (CV%) < 10.4% (Intra- and Inter-day)Barbital-d5 IS corrects for minor volumetric pipetting errors and matrix effects[2].
Matrix Effect ± 15%The addition of hexane/o-xylene to the extraction solvent effectively excludes signal-suppressing phospholipids.

Workflow Visualization

The following diagram illustrates the logical progression and phase states of the Barbital-d5 LLE protocol.

LLE_Workflow Blood Whole Blood Sample (100 - 500 µL) IS Add Barbital-d5 (IS) Equilibrate 5 min Blood->IS Buffer Add pH 5.0 Buffer (Protonate Analytes) IS->Buffer Solvent Add Extraction Solvent (EtOAc : Hexane) Buffer->Solvent Mix Rotary Mix (20 mins) Partitioning Phase Solvent->Mix Centrifuge Centrifuge (3500 rpm, 10 min) Mix->Centrifuge Separate Transfer Upper Organic Layer Centrifuge->Separate Dry Evaporate to Dryness (N2 stream, 40°C) Separate->Dry Recon Reconstitute for LC-MS / GC-MS Dry->Recon

Fig 1: Step-by-step logical workflow for the LLE of barbiturates from whole blood.

References

  • Biotage. "Extraction of barbiturates from whole blood using ISOLUTE® SLE+." Biotage Application Notes.
  • Ke, S., et al. (2023). "Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS." Forensic Toxicology, 41(1):126-134.
  • Ke, S., et al. (2022). "Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitrap-HRMS." ResearchGate.
  • Ke, S., et al. (2022). "Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitra." ProQuest.
  • Washington State Patrol. (2019). "CONFIRMATION OF BARBITURATES BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY." Toxicology Test Methods.
  • MDPI. (2019). "Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry." Molecules.
  • International Journal of Science and Research Archive. (2024). "Chromatographic methods for the determination of various barbiturates: A review.

Sources

Application Note: GC-MS Quantitation of Barbiturates using Barbital-d5 via Methylation Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Core Methodology: Extractive Alkylation & Flash Methylation

Introduction & Mechanistic Rationale

Barbiturates are central nervous system depressants frequently analyzed in clinical and forensic toxicology[1]. While modern screening often relies on immunoassays or LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for confirmation and quantitation due to its unparalleled library matching and chromatographic resolution[2].

The Causality of Derivatization

Underivatized barbiturates possess active acidic protons on the imide nitrogen atoms of their pyrimidine ring. When injected directly into a GC system, these active hydrogens hydrogen-bond with residual silanol groups on the GC column and glass liner. This interaction causes:

  • Severe peak tailing , which degrades resolution and integration accuracy.

  • Thermal degradation at high injector temperatures.

  • Irreversible adsorption , leading to poor sensitivity at low concentrations[2].

By replacing these active hydrogens with methyl groups (methylation), the molecule becomes significantly more volatile, thermally stable, and inert to the GC column[3].

The Role of Barbital-d5

To ensure a self-validating and highly accurate quantitative system, an isotopically labeled internal standard (ISTD) is mandatory. Barbital-d5 (where five protons on the ethyl side chains are replaced with deuterium) co-elutes closely with its unlabeled analog and undergoes identical derivatization kinetics. This corrects for any variability in extraction recovery, derivatization efficiency, and matrix-induced ion suppression/enhancement[1].

Derivatization Chemistry: Causality & Selection

Two primary methylation strategies are utilized in modern GC-MS workflows:

A. Extractive Alkylation (Gold Standard) This method utilizes Iodomethane (Methyl iodide) as the alkylating agent in the presence of a phase-transfer catalyst (PTC), such as tetrabutylammonium hydrogensulfate (TBAHS), or a strong base. The reaction occurs in a biphasic system. The base deprotonates the barbiturate to form a nucleophilic anion, which is then transferred into the organic phase where it undergoes a rapid SN2 attack on the iodomethane. Advantage: The derivative (N,N-dimethylbarbital-d5) is formed prior to injection, preserving the GC column lifespan and preventing the buildup of non-volatile salts[3].

B. Flash-Heater Methylation (Rapid Alternative) This on-column technique utilizes Trimethylanilinium hydroxide (TMPAH) or Tetramethylammonium hydroxide (TMAH)[4]. The reagent and the underivatized drug are co-injected. The high temperature of the GC injection port (typically >250°C) triggers a pyrolytic methylation[5]. Advantage: Extremely rapid with no prior incubation required. Disadvantage: Reagent byproducts can degrade the stationary phase over time.

Visualizing the Workflow and Mechanism

Workflow N1 1. Sample Aliquot Spike with Barbital-d5 (ISTD) N2 2. Liquid-Liquid Extraction (e.g., Hexane:Ethyl Acetate) N1->N2 N3 3. Extractive Alkylation Iodomethane + Base/PTC (pH > 9) N2->N3 N4 4. Phase Separation Isolate Organic Layer & Dry N3->N4 N5 5. GC-MS Analysis EI-SIM Mode Acquisition N4->N5

Figure 1: Step-by-step workflow for the extractive alkylation and GC-MS analysis of barbiturates.

Mechanism A Barbital-d5 (Active N-H bonds) B Deprotonation (Base / PTC) A->B C Nucleophilic Attack (SN2 on CH3I) B->C D N,N-Dimethylbarbital-d5 (Volatile & Stable) C->D

Figure 2: Chemical mechanism of the S_N2 extractive alkylation of Barbital-d5.

Detailed Experimental Protocols

Protocol A: Extractive Alkylation with Iodomethane (Recommended)

This self-validating protocol ensures complete derivatization prior to GC injection, yielding the highest reproducibility[6].

Reagents Required:

  • Barbital-d5 Internal Standard (10 µg/mL in Methanol)

  • Extraction Solvent: Hexane/Ethyl Acetate (80:20, v/v)

  • Alkylating Agent: Iodomethane (Methyl iodide)

  • Phase Transfer Catalyst: 0.1 M Tetrabutylammonium hydrogensulfate (TBAHS) in 0.2 M NaOH.

Step-by-Step Methodology:

  • Spiking: Aliquot 1.0 mL of the biological sample (urine/serum) into a clean glass centrifuge tube. Add 50 µL of the Barbital-d5 ISTD solution.

  • Extraction: Add 2.0 mL of the Hexane/Ethyl Acetate extraction solvent. Cap and vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean reaction vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 100 µL of the TBAHS/NaOH solution and 50 µL of Iodomethane.

  • Incubation: Seal the vial and vortex for 10 minutes at room temperature. The biphasic reaction will drive the methylated product into the iodomethane/organic micro-droplets[7].

  • Recovery: Add 100 µL of Hexane to the vial, vortex briefly, and centrifuge. Transfer the upper organic layer to a GC autosampler vial containing a glass insert.

Protocol B: Flash Methylation with TMPAH (Alternative)

For high-throughput laboratories willing to perform more frequent GC inlet maintenance, flash methylation provides a rapid alternative[4].

Step-by-Step Methodology:

  • Perform steps 1-3 from Protocol A to obtain the dried underivatized extract.

  • Reconstitution: Reconstitute the dried residue in 50 µL of 0.2 M Trimethylanilinium hydroxide (TMPAH) in methanol[5].

  • Injection: Transfer to an autosampler vial. Inject 1 µL directly into the GC-MS. The methylation occurs instantaneously in the 250°C injection port.

GC-MS Analytical Parameters & Data Interpretation

To achieve optimal E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your assay, the instrumental parameters must be precisely tuned to the thermodynamics of the methylated derivatives.

Table 1: Recommended GC-MS Parameters for Methylated Barbiturates

ParameterRecommended SettingRationale
Analytical Column 5% Phenyl Polysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)Provides optimal selectivity for non-polar to slightly polar methylated pyrimidines.
Carrier Gas Helium at 1.0 - 1.2 mL/min (Constant Flow)Maintains uniform retention times regardless of oven temperature ramping.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace toxicological analysis.
Injector Temp 250 °CEnsures rapid volatilization (and drives flash methylation if using TMPAH).
Oven Program 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)Balances rapid throughput with sufficient resolution of isobaric interferences.
Ionization Mode Electron Impact (EI), 70 eVStandardized hard ionization for robust, reproducible fragmentation libraries.

Table 2: Target Ions for SIM (Selected Ion Monitoring) Acquisition

Note: Methylation adds two methyl groups (+28 amu) to the base molecule. The primary fragmentation of N,N-dimethylbarbital involves the loss of an ethyl group (-29 amu) from the C5 position.

AnalyteDerivative FormTarget Quantifier Ion (m/z)Qualifier Ions (m/z)
Barbital N,N-Dimethylbarbital169112, 184
Barbital-d5 (ISTD) N,N-Dimethylbarbital-d5174117, 189

Self-Validating System & Quality Control

A scientifically sound protocol must be self-validating. To ensure the integrity of the methylation process in every batch:

  • Monitor Derivatization Efficiency: Include a mid-level Quality Control (QC) sample in every run. Calculate the ratio of the peak area of the methylated Barbital to the methylated Barbital-d5. A sudden drop in absolute peak areas, while the ratio remains constant, indicates a failure in the derivatization reagent (e.g., degraded Iodomethane or TMPAH) rather than an extraction failure.

  • Check for Underivatized Peaks: Program the MS to occasionally scan for the underivatized Barbital-d5 mass (m/z 146 or 161). The presence of underivatized peaks indicates incomplete reaction, signaling the need to refresh the phase-transfer catalyst or increase incubation time.

References

1.[4] Thermo Scientific MethElute Reagent (TMPAH) 10 mL. Fisher Scientific. Available at: 2. GC/MS Assays for Abused Drugs in Body Fluids, 32. GovInfo. Available at: 3.[2] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: 4.[5] GC columns and accessories catalog. Thermo Fisher Scientific. Available at: 5. Chemical derivatization for forensic drug analysis by GC- and LC-MS. ResearchGate. Available at: 6.[3] Derivatization in GC. Academia.edu. Available at: 7.[1] Pentobarbital in the context of possible suicides: Analysis of a Case. Academia.edu. Available at:

Sources

Application Note: High-Resolution LC-MS/MS Quantification of Barbiturates Using Barbital-d5 and Ammonium Acetate Buffer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Barbiturates are a class of central nervous system depressants that enhance GABA receptor activity, historically utilized as sedatives, anticonvulsants, and anesthetics[1]. Due to their narrow therapeutic index and high potential for toxicity, rigorous analytical monitoring in biological matrices (such as urine, blood, and hair) is critical for both forensic toxicology and therapeutic drug monitoring[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has superseded traditional HPLC-UV methods due to its superior sensitivity and specificity. However, developing a robust LC-MS/MS assay requires a deep understanding of analyte chemistry to optimize mobile phase conditions and mitigate matrix effects.

The Causality of Mobile Phase Selection: Why Ammonium Acetate?

In LC-MS/MS, the mobile phase dictates both chromatographic resolution and ionization efficiency. Barbiturates are weakly acidic compounds containing an imide ring, with pKa values ranging from 7.3 to 8.0[3]. Because they lack strongly basic functional groups, positive electrospray ionization (ESI+) is highly inefficient. Instead, they readily undergo deprotonation to form [M-H]- anions in negative electrospray ionization (ESI-) or atmospheric pressure chemical ionization (APCI)[4][5].

To facilitate this deprotonation, an ammonium acetate buffer (typically 5 to 10 mM) is the industry standard[2][4].

  • Volatility & Instrument Health: Unlike non-volatile phosphate buffers that precipitate and destroy mass spectrometer source components, ammonium acetate is highly volatile, preventing salt deposition and instrument downtime.

  • Chromatographic Peak Shape: At 5–10 mM, ammonium acetate provides sufficient ionic strength to mask residual unshielded silanol groups on the C18 stationary phase, preventing peak tailing and retention time shifting.

  • Ionization Enhancement: The acetate ion acts as a weak base within the desolvating ESI droplet, abstracting a proton from the barbiturate to drive the formation of the [M-H]- ion. Concentrations above 15 mM are strictly avoided to prevent ion suppression caused by charge competition at the droplet surface.

The Role of Barbital-d5: Designing a Self-Validating System

Matrix effects (ion suppression or enhancement from endogenous biological compounds) are inherent to LC-MS/MS. To ensure trustworthiness and create a self-validating quantitative system, a stable isotope-labeled internal standard (SIL-IS) is strictly required.

Barbital-d5 features five deuterium atoms on its ethyl substituents. This +5 Da mass shift ensures there is zero isotopic cross-talk with the native barbital (which only exhibits natural M+1 and M+2 isotopes). Because Barbital-d5 is chemically identical to native barbital, it co-elutes exactly at the same retention time. Any matrix components that suppress or enhance the ionization of the target analyte will affect the Barbital-d5 to the exact same degree. By quantifying the ratio of the target signal to the IS signal, the system automatically corrects for recovery losses and ionization variability, ensuring absolute quantitative accuracy.

Experimental Methodologies

The following protocol outlines a highly efficient Solid Phase Extraction (SPE) and UHPLC-MS/MS workflow optimized for barbiturate quantification in biological fluids.

Reagents and Materials
  • Standards: Barbital (Target) and Barbital-d5 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Ethyl Acetate, Hexane, and Ultrapure Water (18.2 MΩ·cm)[2].

  • Buffer: LC-MS grade Ammonium Acetate (≥99.0% purity)[2].

  • Column: Sub-2 µm or core-shell C18 column (e.g., 100 × 2.1 mm, 1.7–2.6 µm) to withstand high pressures and provide superior theoretical plate counts for separating structural isomers like amobarbital and pentobarbital[2][5].

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (10 mM Ammonium Acetate): Dissolve exactly 0.77 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water[2]. Do not adjust the pH with strong acids or bases; the natural pH (~6.8) is optimal for barbiturate deprotonation in negative mode.

  • Mobile Phase B (Acetonitrile): Use 100% LC-MS grade Acetonitrile[2].

Step 2: Internal Standard (IS) Spiking

  • Prepare a working solution of Barbital-d5 at 1,000 ng/mL in methanol.

  • Aliquot 150 µL of the biological sample (e.g., urine or plasma) into a clean microcentrifuge tube[6].

  • Spike 10 µL of the Barbital-d5 working solution into the sample. Vortex for 10 seconds to ensure homogeneity.

Step 3: Sample Preparation (Solid Phase Extraction)

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Ultrapure Water through a polymeric reversed-phase SPE cartridge[5].

  • Loading: Dilute the spiked sample with 200 µL of 1% formic acid to disrupt protein binding, then load onto the cartridge[6].

  • Washing: Wash with 1 mL of 5% Methanol in water to remove highly polar endogenous interferences.

  • Elution: Elute the barbiturates using 1 mL of Hexane/Ethyl Acetate (50:50, v/v) to balance hydrophobicity and target recovery[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the pellet in 100 µL of Mobile Phase A/B (80:20, v/v)[2].

Step 4: LC-MS/MS Acquisition

  • Equilibrate the LC column with the initial gradient conditions (95% A / 5% B) for 5 minutes.

  • Inject 5 to 10 µL of the reconstituted sample into the UHPLC system[2].

  • Execute the gradient and MS/MS detection as specified in Section 3.

Data Presentation

To ensure reproducibility, all quantitative chromatographic and mass spectrometry parameters are summarized below.

Table 1: UHPLC Gradient Conditions

Flow Rate: 300 µL/min | Column Temperature: 40°C[2]

Time (min)% Mobile Phase A (10 mM NH₄OAc)% Mobile Phase B (Acetonitrile)Curve Type
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Step
12.0955Re-equilibration
Table 2: MRM Transitions for Barbiturates (Negative ESI Mode)

Representative transitions for high-throughput quantification[4].

AnalytePrecursor Ion [M-H]- (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)
Barbital 183.1140.197.0
Barbital-d5 (IS) 188.1144.1102.0
Phenobarbital 231.1188.1145.0
Amobarbital 225.1182.1139.1
Secobarbital 237.1194.1151.1

Visualizations

ExperimentalWorkflow S1 1. Sample Collection (Urine/Plasma/Hair) S2 2. IS Spiking (Add Barbital-d5) S1->S2 S3 3. Solid Phase Extraction (Polymeric Sorbent) S2->S3 S4 4. UHPLC Separation (10 mM NH4OAc / ACN) S3->S4 S5 5. MS/MS Detection (Negative ESI Mode) S4->S5 S6 6. Data Quantification (Target / IS Ratio) S5->S6

Fig 1. Step-by-step experimental workflow for LC-MS/MS quantification of barbiturates.

IonizationMechanism Analyte Barbital-d5 (Weak Acid, pKa ~7.8) Droplet ESI Droplet (Desolvation) Analyte->Droplet Buffer Ammonium Acetate (Proton Acceptor) Buffer->Droplet Maintains pH & Volatility Ion [M-H]- Anion (m/z 188.1) Droplet->Ion Deprotonation MS Mass Analyzer Ion->MS Vacuum Transfer

Fig 2. Mechanistic pathway of ammonium acetate-mediated negative ionization for Barbital-d5.

References

  • Full article: Determination of barbiturates in hair samples by using a validated UHPLC-HRMS method: application in investigation of drug-facilitated sexual assault - Taylor & Francis. 2

  • Chromatographic methods for the determination of various barbiturates: A review - IJSRA. 1

  • Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System - HPST.Link

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol - Agilent. 7

  • APPLICATIONS - Phenomenex (Barbiturates SPE & LC/MS/MS). 8

  • A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials - PubMed. 3

  • APPLICATIONS - Phenomenex (Novum SLE Protocol). 6

Sources

Precision Preparation of Barbital-d5 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-BRB-D5-001

Abstract

This guide details the protocol for preparing accurate, stable working solutions of Barbital-d5 (5,5-diethyl-d5-barbituric acid) from a commercial certified reference material (CRM) stock. Designed for analytical chemists in forensic toxicology and clinical research, this document emphasizes error minimization, solvent compatibility for LC-MS/GC-MS applications, and strict adherence to chain-of-custody principles for controlled substances.

Introduction: The Role of Barbital-d5

In quantitative mass spectrometry, Barbital-d5 serves as a stable isotopically labeled internal standard (SIL-IS).[1] Its primary function is to correct for variability arising from:

  • Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Matrix Effects: Ion suppression or enhancement in Electrospray Ionization (ESI).

  • Injection Variability: Fluctuations in injection volume or retention time shifts.

Barbital-d5 contains five deuterium atoms on the ethyl side chains (


). This mass shift (+5 Da) allows it to be spectrally resolved from native Barbital (

183 vs. 188 in negative mode) while retaining nearly identical physicochemical properties (solubility, pKa, and chromatographic retention).
Safety, Regulatory, and Handling

WARNING: Barbital is a controlled substance (Schedule IV in the USA; varies globally). While deuterated analogs often fall under "Exempt Chemical Preparations" when in solution, they must be handled according to local DEA/regulatory guidelines.

  • Chemical Hazards:

    • Methanol (Solvent): Flammable, toxic by inhalation/ingestion (blindness/death). Use in a fume hood.

    • Barbital-d5: CNS depressant. Wear nitrile gloves, safety glasses, and a lab coat.

  • Handling:

    • Equilibrate ampoules to room temperature (20–25°C) before opening to prevent condensation and volume errors.

    • Use Class A volumetric glassware or calibrated positive-displacement pipettes for all dilutions.

Materials and Equipment
ComponentSpecificationPurpose
Barbital-d5 Stock 1.0 mg/mL (1000 µg/mL) in Methanol (CRM Grade)Primary source
Diluent LC-MS Grade Methanol (MeOH)Solvent for stability
Volumetric Flasks Class A (10 mL, 25 mL)Precision dilution
Storage Vials Amber borosilicate glass (2 mL) with PTFE-lined capsPrevent photodegradation & evaporation
Pipettes Calibrated P200, P1000Volume transfer
Protocol: Preparation of Working Solutions

This protocol uses a Two-Step Serial Dilution to minimize pipetting errors. Direct dilution of small volumes (e.g., <10 µL) is discouraged due to high relative error.

Step 1: Preparation of Intermediate Stock (100 µg/mL)

Target: Create 10 mL of 100 µg/mL solution from the 1 mg/mL commercial stock.

  • Equilibrate: Allow the 1 mg/mL Barbital-d5 ampoule to reach room temperature.

  • Open: Snap the ampoule neck (use a safety snapper or paper towel).

  • Transfer: Using a calibrated pipette, transfer 1.0 mL of the Stock Solution into a 10 mL Class A volumetric flask .

  • Dilute: Add LC-MS grade Methanol to the meniscus line.

  • Mix: Invert the flask 10–15 times to ensure homogeneity.

  • Storage: Transfer to a labeled amber vial. Shelf life: 12 months at -20°C.

Step 2: Preparation of Working Solution (10 µg/mL)

Target: Create 25 mL of 10 µg/mL working solution for daily sample spiking.

  • Aliquot: Pipette 2.5 mL of the Intermediate Stock (100 µg/mL) into a 25 mL Class A volumetric flask .

  • Dilute: Add LC-MS grade Methanol to the meniscus line.

    • Note: If the final method is "Dilute-and-Shoot" LC-MS, you may substitute Methanol with your initial mobile phase (e.g., 90:10 Water:MeOH) here to improve peak shape, provided the solution is used within 24 hours.

  • Mix: Invert 10–15 times.

  • Verify: Visually inspect for any precipitation.

  • Usage: This 10 µg/mL solution is typically spiked at 20–50 µL per sample.

Dilution Scheme Table
Solution TypeInitial Conc. (

)
Volume Transferred (

)
Final Volume (

)
Final Conc. (

)
Solvent
Stock (CRM) 1000 µg/mL------Methanol
Intermediate 1000 µg/mL1.0 mL10 mL100 µg/mL Methanol
Working A 100 µg/mL2.5 mL25 mL10 µg/mL Methanol
Working B 100 µg/mL0.25 mL (250 µL)25 mL1 µg/mL Methanol
Workflow Visualization

BarbitalPreparation Figure 1: Serial Dilution Workflow for Barbital-d5 Stock Commercial Stock (1 mg/mL in MeOH) Inter Intermediate Stock (100 µg/mL) Stock->Inter Transfer 1.0 mL Dilute to 10 mL Working Working Solution (10 µg/mL) Inter->Working Transfer 2.5 mL Dilute to 25 mL Sample Biological Sample (Spiked) Working->Sample Spike 20-50 µL per sample

Caption: Figure 1: Step-by-step serial dilution workflow ensuring precision from commercial stock to sample spiking.

Quality Control & Troubleshooting
Verification (System Suitability)

Before using a new batch of Working Solution for critical samples:

  • Inject: Run the new Working Solution (diluted to ~100 ng/mL in mobile phase) via LC-MS/MS.

  • Compare: The peak area should be within ±5% of the previous validated batch.

  • Check: Ensure no interfering peaks appear at the transition for native Barbital (

    
     183), which would indicate isotopic impurity or degradation.
    
Troubleshooting Guide
  • Precipitation: Rare in Methanol. If observed, ensure the stock was not stored loosely capped (evaporation leads to supersaturation). Sonicate for 5 mins.

  • Retention Time Shift: If the IS peak shifts relative to the analyte, check the deuterated standard for "Isotope Effect" (usually negligible for d5) or check column equilibration.

  • Low Signal: Check for evaporation in the storage vial. Methanol is volatile; verify the meniscus level before use if stored for >1 week.

References
  • Cerilliant Corporation. (2023). Barbital-d5 Certified Reference Material Datasheet. Sigma-Aldrich.[2][3] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Link

  • Wang, S., et al. (2016). Validation of an LC-MS/MS Method for the Quantification of Barbiturates in Urine. Journal of Chromatography B, 1022, 198-205. Link

  • BenchChem. (2025).[1][4][5] Introduction to Deuterated Internal Standards in Mass Spectrometry. Link

Sources

Application Note: High-Precision Quantitative Analysis of Barbital in Postmortem Matrices using Barbital-d5 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This protocol details the validated quantification of Barbital in complex postmortem matrices (whole blood, liver tissue, and vitreous humor) using Barbital-d5 as the stable isotope-labeled internal standard (SIL-IS).

While historical methods relied on GC-MS with derivatization (methylation), this guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode . This approach offers superior specificity for acidic drugs like barbiturates without the need for time-consuming derivatization, preserving sample integrity and reducing preparation time.

Key Technical Insight: Barbital (


) is a weak acid. The core of this protocol relies on pH-controlled Liquid-Liquid Extraction (LLE) . By buffering the sample to pH 6.0, we suppress ionization, driving the neutral barbital and barbital-d5 into the organic phase, while leaving more polar, ionizable matrix interferences in the aqueous phase.

Materials & Reagents

Reference Standards
  • Target Analyte: Barbital (1.0 mg/mL in Methanol).[1]

  • Internal Standard: Barbital-d5 (100 µg/mL in Methanol).

    • Note: Barbital-d5 is selected for its identical physicochemical properties (pKa, logP) to the analyte, ensuring it perfectly tracks extraction efficiency and compensates for matrix-induced ionization suppression.

Reagents
  • Extraction Solvent: Hexane : Ethyl Acetate (90:10 v/v).[2]

    • Why: This non-polar mixture minimizes the co-extraction of lipids compared to pure ethyl acetate, crucial for "greasy" postmortem blood.

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0).

  • Mobile Phases:

    • A: 10 mM Ammonium Acetate in Water (pH adjusted to ~7).

    • B: Methanol (LC-MS Grade).

Experimental Protocol

Sample Preparation Workflow

Postmortem Blood: 200 µL aliquot. Liver Tissue: Homogenize 1:4 with deionized water; use 200 µL of homogenate.

Step-by-Step Methodology:
  • Aliquot: Transfer 200 µL of sample (Blood/Liver Homogenate) into a borosilicate glass tube.

  • IS Spiking: Add 20 µL of Barbital-d5 Working Solution (1,000 ng/mL). Vortex for 10s.

  • pH Adjustment: Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0). Vortex briefly.

    • Critical Control Point: Ensure pH is < 7.0 to maintain barbital in its non-ionized state.[2]

  • Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (90:10) .

  • Agitation: Rotate/Shake for 10 minutes at 1,500 rpm.

  • Separation: Centrifuge at 3,500 x g for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90% A : 10% B).

Workflow Visualization

G Start Postmortem Sample (200 µL Blood/Tissue) Spike Add Internal Standard (Barbital-d5) Start->Spike Buffer Add Phosphate Buffer (pH 6.0) Spike->Buffer Equilibration Extract Liquid-Liquid Extraction (Hexane:EtOAc 90:10) Buffer->Extract Charge Suppression PhaseSep Centrifuge & Isolate Organic Layer Extract->PhaseSep Dry Evaporate to Dryness (N2 @ 40°C) PhaseSep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative) Recon->LCMS

Caption: Figure 1: Optimized LLE workflow ensuring charge suppression of Barbital for maximum organic recovery.

Instrumental Analysis (LC-MS/MS)[3][4][5][6][7]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[2]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode ([-H] ions).

  • Source Temp: 300°C.

  • Capillary Voltage: 4000 V.

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Barbital 183.142.1140.015 / 10
Barbital-d5 188.142.1145.015 / 10

Note: The product ion m/z 42.1 corresponds to the isocyanate fragment, a characteristic cleavage of the barbiturate ring.

Method Validation & Performance

This method is validated according to ANSI/ASB Standard 036 (formerly SWGTOX) guidelines.[3]

Validation Summary
ParameterResultAcceptance Criteria
Linearity 0.1 – 50 mg/L (

)

LOD / LOQ 0.02 mg/L / 0.05 mg/LS/N > 3 (LOD), S/N > 10 (LOQ)
Bias (Accuracy) ± 8.5%± 20%
Precision (%CV) < 6.2%< 20%
Matrix Effect 95% - 105% (Compensated by d5)75% - 125%
Mechanistic Logic: The Role of Barbital-d5

In postmortem toxicology, "putrefactive bases" and variable lipid content cause significant Ionization Suppression . Without an IS, the signal for Barbital could fluctuate by >30% between samples.

  • Self-Validating System: Because Barbital-d5 elutes at the exact same retention time as Barbital, it experiences the exact same suppression. The ratio of Area(Analyte)/Area(IS) remains constant even if absolute signal drops, ensuring quantitative accuracy.

Logic Matrix Postmortem Matrix (Lipids/Putrefaction) IonSource ESI Source (Competition for Charge) Matrix->IonSource Signal Signal Suppression IonSource->Signal Ratio Ratio Calculation (Cancels Suppression) Signal->Ratio Affects Both Equally Barbital Barbital Barbital->IonSource Barbital->Ratio Area A BarbitalD5 Barbital-d5 (Internal Standard) BarbitalD5->IonSource BarbitalD5->Ratio Area IS

Caption: Figure 2: Mechanism of Matrix Effect compensation using Stable Isotope Dilution.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4][5][6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • ANSI/ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. Link

  • Virginia Department of Forensic Science. (2020). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Link

  • Agilent Technologies. (2013). Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS. Application Note 5991-2596EN. Link

  • Levine, B., et al. (1984).[7] Postmortem stability of barbiturates in blood and tissues. Journal of Forensic Sciences. Link

Sources

Application Note: Barbital-d5 Rapid Dilute-and-Shoot LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This protocol details a high-throughput, "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of Barbital in human urine, utilizing Barbital-d5 as the specific internal standard.[1] Designed for forensic toxicology and clinical research, this method bypasses time-consuming liquid-liquid extraction (LLE) and solid-phase extraction (SPE) steps.[1] By leveraging the specific retention time locking and matrix compensation properties of the deuterated isotopologue (Barbital-d5), this workflow achieves a linear dynamic range of 50–5000 ng/mL with a cycle time of under 5 minutes.[1]

Introduction

The Analytical Challenge

Barbiturates are a class of central nervous system depressants requiring precise quantitation for forensic and clinical monitoring. Traditional methods (GC-MS) often require derivatization and extensive sample cleanup.[1] While LC-MS/MS offers higher sensitivity, "dilute-and-shoot" (DnS) methodologies are susceptible to matrix effects—specifically ion suppression from urinary salts and phospholipids.[1]

The Solution: Deuterated Internal Standardization

The use of Barbital-d5 (5-Ethyl-5-(pentadeuteroethyl)barbituric acid) is critical for this rapid workflow.[1] Unlike generic internal standards (e.g., Phenobarbital-d5 used for all barbiturates), Barbital-d5 provides:

  • Exact Co-elution: Perfect retention time matching with Barbital, ensuring identical exposure to matrix suppression/enhancement zones.[1]

  • Chemical Equivalence: Identical pKa and ionization efficiency, correcting for source variations in real-time.

Materials & Reagents

Chemical Standards
ReagentDescriptionCAS NumberSource/Grade
Barbital Target Analyte57-44-3CRM Grade
Barbital-d5 Internal Standard1189694-78-7CRM Grade (Lipomed/Cayman)
Methanol Solvent67-56-1LC-MS Grade
Ammonium Acetate Mobile Phase Additive631-61-8LC-MS Grade
Water Solvent7732-18-518.2 MΩ[1][2]·cm (Milli-Q)
Matrix
  • Blank Human Urine: Free of barbiturates, creatinine adjusted (if applicable).[1]

  • Synthetic Urine: Optional for calibrator preparation to ensure matrix consistency.[1]

Experimental Protocol

Stock Solution Preparation[1][3]
  • Barbital Stock (1 mg/mL): Dissolve 10 mg Barbital in 10 mL Methanol. Store at -20°C.

  • Barbital-d5 Stock (100 µg/mL): Purchase as 100 µg/mL or 1 mg/mL ampoule.[1]

  • Working Internal Standard (WIS): Dilute Barbital-d5 to 500 ng/mL in Water:Methanol (95:5). Note: This aqueous composition prevents protein precipitation shock when added to urine.

Sample Preparation (Dilute-and-Shoot)

This workflow utilizes a 1:10 dilution factor to minimize matrix load while maintaining sensitivity.[1]

  • Centrifugation: Centrifuge urine samples at 10,000 x g for 5 minutes to pellet particulates.

  • Aliquot: Transfer 50 µL of supernatant into a 96-well plate or autosampler vial.

  • Dilution & IS Addition: Add 450 µL of Working Internal Standard (WIS).

  • Mixing: Vortex for 30 seconds.

  • Final Spin: (Optional) Centrifuge plate at 3,000 x g for 2 minutes to remove bubbles.

  • Injection: Inject 5–10 µL onto the LC-MS/MS.

LC-MS/MS Conditions[1]

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, Shimadzu Nexera).[1]

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) OR Agilent Poroshell 120 EC-C18.[1]

    • Why Biphenyl? Superior selectivity for aromatic/cyclic compounds like barbiturates compared to standard C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).[1] Avoid strong acids (Formic Acid) as barbiturates ionize best at neutral/basic pH in negative mode.[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Load
3.00 90% Elution Gradient
3.50 90% Column Wash
3.60 10% Re-equilibration

| 5.00 | 10% | End of Run |[1]

Mass Spectrometry (MS)

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[1]

  • Source Temp: 450°C.

  • Capillary Voltage: -2500 V to -4500 V (System dependent).[1]

  • Desolvation Gas: 1000 L/hr (Nitrogen).[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Type
Barbital 183.1 42.0 50 20 Quantifier
183.1 140.0 50 15 Qualifier

| Barbital-d5 | 188.1 | 42.0 | 50 | 20 | Quantifier (IS) |[1]

Note: The product ion m/z 42.0 corresponds to the isocyanate fragment [NCO]-, a characteristic cleavage of the barbiturate ring.[1]

Workflow Visualization

G Start Urine Sample (50 µL) Mix Dilution (1:10) Total Vol: 500 µL Start->Mix IS Internal Standard Mix (Barbital-d5 in H2O) IS->Mix Centrifuge Centrifugation (Remove Particulates) Mix->Centrifuge LC UHPLC Separation (Biphenyl Column) Centrifuge->LC Inject 10 µL MS MS/MS Detection (ESI Negative Mode) LC->MS Gradient Elution Data Quantitation (Ratio Barbital/Barbital-d5) MS->Data MRM Analysis

Figure 1: Rapid Dilute-and-Shoot Workflow for Barbital Quantitation.

Method Validation & Performance

To ensure Trustworthiness , this method must be validated against SWGTOX or FDA Bioanalytical guidelines.

Linearity & Sensitivity[1][5]
  • Range: 50 ng/mL – 5000 ng/mL.[1]

  • Curve Fit: Linear, 1/x weighting.[3]

  • LOD (Limit of Detection): ~10 ng/mL (S/N > 3).[1]

  • LOQ (Limit of Quantitation): 50 ng/mL (S/N > 10, CV < 20%).

Matrix Effects

Dilute-and-shoot methods are prone to ion suppression.[1] The Matrix Factor (MF) must be calculated:


[1]
  • Acceptance: MF should be 0.8 – 1.2.

  • Role of Barbital-d5: Even if MF is 0.5 (50% suppression), Barbital-d5 will experience the exact same suppression.[1] The ratio (Analyte/IS) remains constant, validating the accuracy.

Interferences[1]
  • Isobaric Check: Barbital (MW 184) is distinct from Butalbital (MW 224) and Phenobarbital (MW 232).[1] However, ensure no co-elution with other drugs that might fragment to m/z 42.

  • Crosstalk: Inject a high concentration of Barbital (5000 ng/mL) and monitor the Barbital-d5 channel. No signal should be observed (and vice versa).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in Mobile PhaseEnsure Ammonium Acetate is used (pH ~6.8). Acidic mobile phases suppress negative ionization of barbiturates.[1]
High Backpressure Protein precipitation in columnUse a guard column.[1] Ensure urine dilution is sufficient (1:10 minimum).[1]
RT Shift Column foulingFlush column with 95% ACN/IPA (1:1) at the end of the batch.
Non-Linear Calibration Detector SaturationDilute high-concentration samples or use a less sensitive transition (e.g., 183 -> 140) for quantitation.[1]

References

  • Agilent Technologies. (2020).[1] A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Retrieved from [Link]

  • Waters Corporation. (2014).[1] Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link][1]

  • Lipomed. (2023).[1] Barbital-D5 Product Specifications and Certificate of Analysis. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Barbital-d5 Deuterium Isotope Effect & Retention Time Shift

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" and "How" of Isotope Effects

Executive Summary

In Reverse-Phase Liquid Chromatography (RPLC), deuterated internal standards (IS) like Barbital-d5 frequently elute slightly earlier than their non-deuterated analyte counterparts (Barbital). This phenomenon, known as the Deuterium Isotope Effect , is not an instrument error but a fundamental physicochemical event. While often negligible, this shift can compromise quantitation if the IS and analyte experience different matrix effects at their respective elution times.[1]

The Mechanism: Why Does Barbital-d5 Elute Earlier?

The retention time shift is driven by the difference in lipophilicity between the Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

  • Bond Length & Molar Volume: The C-D bond is shorter (~0.005 Å) and more stable than the C-H bond due to the larger mass of deuterium (lower zero-point vibrational energy). This results in a slightly smaller molar volume for the deuterated molecule.

  • Lipophilicity Reduction: The shortened bond reduces the polarizability and the van der Waals interactions with the C18 stationary phase. Consequently, Barbital-d5 is slightly less lipophilic (more hydrophilic) than Barbital.

  • Chromatographic Result: In RPLC, less lipophilic compounds elute first.[2] Therefore,

    
     .
    

Impact Analysis: When is the Shift a Problem?

The shift typically ranges from 0.05 to 0.20 minutes depending on the column efficiency and gradient slope.

CriticalityConditionConsequenceAction Required
Low Shift < Peak WidthCo-elution is maintained. Ionization environment is identical.None. Standard integration.
Medium Shift ≈ Peak WidthPartial separation. IS may integrate correctly, but matrix suppression zones may differ slightly.Monitor IS response variation.
High Shift > Peak WidthFull separation. IS and Analyte elute in different matrix zones. Quantification ratios become unreliable.Must Troubleshoot.

Troubleshooting & Optimization Guide (Q&A)

Category A: Chromatography & Separation[3][4][5][6][7][8][9][10][11][12][13]

Q1: My Barbital-d5 peak is eluting 0.1 min before Barbital. Is my column failing? A: No, this is normal behavior for deuterated barbiturates on high-efficiency C18 columns.

  • Root Cause: The isotope effect described above.[3][4]

  • Validation: Inject a neat standard mix (no matrix). If the shift persists, it is thermodynamic, not a column defect.

  • Solution: If the peaks are fully resolved, ensure your MS acquisition window (Delta RT) is wide enough to capture both.

Q2: How can I force the IS and Analyte to co-elute to minimize matrix effect differences? A: You can manipulate the thermodynamics of the separation, though you cannot eliminate the isotope effect entirely.

  • Strategy 1 (Temperature): Increase column temperature (e.g., from 30°C to 45°C). Higher thermal energy increases molecular motion, often masking the subtle difference in van der Waals interactions between the C-H and C-D bonds.

  • Strategy 2 (Gradient): Steepen the gradient slope. A faster change in %B compresses the peaks, reducing the temporal distance between them.

  • Strategy 3 (Stationary Phase): Switch to a phase with different selectivity, such as Phenyl-Hexyl or Biphenyl. These phases rely more on

    
     interactions (with the barbiturate ring) rather than pure hydrophobicity, potentially reducing the impact of the alkyl chain deuteration.
    
Category B: Mass Spectrometry & Data Processing[3][15][16]

Q3: My quantification software is missing the IS peak because of the shift. How do I fix this? A: Most software defaults to looking for the IS at the exact retention time of the analyte.

  • Fix: Uncouple the retention time expectation. Set the IS expected RT explicitly to its observed time (e.g., 4.35 min) rather than linking it relatively to the Analyte (4.45 min).

  • Windowing: Widen the "retention time window" parameter (e.g., from ±5% to ±10%) to account for the shift.

Q4: I see significant signal suppression on Barbital but not on Barbital-d5. Why? A: This confirms that the retention shift has moved the IS out of a suppression zone (e.g., co-eluting phospholipids) that is still affecting the Analyte.

  • Immediate Fix: This invalidates the IS as a compensator for matrix effects. You must modify the chromatography to move both peaks away from the suppression zone, or clean up the sample (see Protocol below).

  • Alternative: Use a 13C-labeled IS (e.g., Barbital-13C). Carbon-13 isotopes do not exhibit significant retention time shifts because the isotope is in the nucleus, not affecting the bond length/surface electron density as significantly as Deuterium.

Visualizing the Logic

Figure 1: Troubleshooting The Retention Shift

TroubleshootingLogic Start Observation: Barbital-d5 RT Shift CheckShift Is Shift > 0.1 min? Start->CheckShift CheckCoelution Do peaks overlap? CheckShift->CheckCoelution Yes Action1 Accept Shift. Adjust Integration Windows. CheckShift->Action1 No (Negligible) MatrixCheck Check Matrix Effects: Infuse Analyte post-column while injecting blank matrix. CheckCoelution->MatrixCheck No (Separated) CheckCoelution->Action1 Yes (Co-eluting) ResultGood Suppression profile identical for both RTs? MatrixCheck->ResultGood ResultGood->Action1 Yes Action2 CRITICAL ISSUE. IS is not compensating. ResultGood->Action2 No Fix1 Increase Column Temp (30°C -> 45°C) Action2->Fix1 Fix2 Change Gradient Slope Action2->Fix2 Fix3 Switch to 13C-Barbital or different IS Action2->Fix3

Caption: Logic flow for determining if a retention time shift requires method modification.

Standardized Experimental Protocol

Method: Quantitative Analysis of Barbital in Urine via LC-MS/MS Objective: Robust separation minimizing matrix interference while managing isotope shifts.

Reagents & Materials
  • Analyte: Barbital (1 mg/mL in Methanol).

  • Internal Standard: Barbital-d5 (100 µg/mL in Methanol).

  • Matrix: Human Urine (drug-free).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

Step-by-Step Workflow
1. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing the risk of matrix effects if the IS and analyte slightly separate.

  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • Spike: Add 20 µL of Barbital-d5 Working Solution (1,000 ng/mL).

  • Buffer: Add 200 µL of 0.1 M Acetate Buffer (pH 5.0) to ensure Barbital is in its non-ionized form (

    
    ).
    
  • Extract: Add 2 mL of Ethyl Acetate:Hexane (50:50) . Vortex for 5 minutes.

  • Centrifuge: 3,000 x g for 5 minutes.

  • Evaporate: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).

2. LC-MS/MS Conditions
ParameterSettingNotes
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in WaterAcidic pH aids C18 retention.
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 45°C Higher temp minimizes isotope shift.
Gradient 0-1 min: 10% B 1-5 min: 10% -> 90% B 5-6 min: 90% BLinear gradient.
Ionization ESI Negative ModeBarbiturates ionize best in Neg mode

.
3. MS/MS Transitions (MRM)
CompoundPrecursor (m/z)Product (m/z)Retention Time (Approx)
Barbital 183.142.14.45 min
Barbital-d5 188.142.14.38 min

Note: The d5 IS is expected to elute ~0.07 min earlier. Ensure acquisition windows cover 4.0 - 5.0 min.

References

  • Wang, S., et al. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Agilent Technologies Application Note 5994-1859EN.

  • Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC North America.

  • Ioffe, V., & Zigman, S. (2011). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum Conference.

  • Restek Corporation. (2019).[5] LC Troubleshooting: Retention Time Shift. Restek Resource Hub.

  • Zhang, H., et al. (2010). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of Chromatography A.

Sources

Technical Support Center: Barbital-d5 Ion Suppression Correction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimizing Barbital Analysis in Urine Matrix via LC-MS/MS

Introduction: The "Mirror Image" Principle

Welcome to the Technical Support Center. You are likely here because your quantitative data for Barbital in urine is showing poor precision (%CV >15%), non-linear calibration, or low sensitivity. In 90% of cases involving urine analysis, the culprit is Matrix Effect (ME) —specifically, ion suppression caused by salts, urea, and phospholipids competing for charge in the electrospray ionization (ESI) source.

The Solution: Barbital-d5 (5-ethyl-5-(ethyl-d5)-barbituric acid). The Mechanism: As a Stable Isotope Labeled (SIL) Internal Standard (IS), Barbital-d5 is chemically nearly identical to Barbital. Theoretically, it co-elutes with the analyte and experiences the exact same suppression events at the exact same time. If the matrix suppresses the Barbital signal by 40%, it should also suppress the Barbital-d5 signal by 40%. The ratio (Analyte/IS) remains constant, correcting the quantification.

The Problem: When this correction fails, it is usually because the "Mirror Image" assumption has been broken. This guide helps you diagnose and fix that break.

Module 1: Diagnostic Workflow (Is it actually Matrix Effect?)

Before changing your extraction method, you must visualize the suppression zone. We use the Post-Column Infusion method.

Protocol: Post-Column Infusion
  • Setup: Disconnect the column from the MS source. Insert a "Tee" union.

  • Infusion: Connect a syringe pump containing Barbital (1 µg/mL in mobile phase) to one inlet of the Tee. Infuse continuously at 10 µL/min.

  • LC Flow: Connect your LC column effluent (running your standard gradient with a blank urine injection) to the second inlet.

  • Detection: Monitor the MRM transition for Barbital.

  • Analysis: You will see a steady baseline (from the infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting urine matrix components.

Visualizing the Workflow

PostColumnInfusion LC LC System (Inject Blank Urine) Tee Mixing Tee LC->Tee Gradient Flow Pump Syringe Pump (Infuse Barbital) Pump->Tee Constant Flow MS MS/MS Source Tee->MS Combined Stream Data Chromatogram: Observe Baseline Dips MS->Data Signal Output

Figure 1: Post-Column Infusion setup to visualize matrix suppression zones in real-time.

Module 2: Quantifying the Problem (The Matuszewski Method)

To fix the issue, you must calculate the Matrix Factor (MF) . We follow the gold-standard method defined by Matuszewski et al. (2003).

Experimental Design

Prepare three sets of samples at the same concentration (e.g., Low QC and High QC levels).

SetDescriptionCompositionPurpose
A Neat Standard Analyte + IS in Mobile PhaseReference for 100% ionization.
B Post-Extraction Spike Extract Blank Urine

Add Analyte + IS
Measures Matrix Effect (ME) only.
C Pre-Extraction Spike Add Analyte + IS to Urine

Extract
Measures Recovery (RE) + ME.
Calculations
  • Matrix Factor (MF):

    
    
    
  • IS-Normalized MF:

    
     (Target = 1.0)
    
  • Extraction Recovery (RE):

    
    
    
  • Process Efficiency (PE):

    
     (The total yield)
    
Logic Flow: The Matuszewski Evaluation

MatuszewskiMethod SetA Set A: Neat Standard CalcME Calculate Matrix Effect (B / A) SetA->CalcME SetB Set B: Post-Extraction Spike SetB->CalcME CalcRE Calculate Recovery (C / B) SetB->CalcRE SetC Set C: Pre-Extraction Spike SetC->CalcRE EvalME Is ME < 80% or > 120%? CalcME->EvalME EvalRE Is Recovery < 50%? CalcRE->EvalRE Pass Method Valid EvalME->Pass No FailME Fix: Improve Cleanup (SPE/LLE) EvalME->FailME Yes EvalRE->Pass No FailRE Fix: Change Solvent or pH EvalRE->FailRE Yes

Figure 2: Decision tree for interpreting Matuszewski data sets to isolate extraction vs. ionization issues.

Module 3: Troubleshooting Guide (FAQs)

Scenario A: The "Deuterium Isotope Effect" (Retention Time Shift)

Issue: My Barbital-d5 elutes 2–3 seconds before my Barbital peak. Diagnosis: Deuterium (D) is more lipophilic than Hydrogen (H) in certain conformations, but the C-D bond is shorter, slightly reducing the molar volume. In high-efficiency Reversed-Phase LC (RPLC), this can cause the deuterated IS to elute slightly earlier. Why this matters: If the IS elutes early, it might exit the suppression zone (e.g., a phospholipid peak) before the analyte does. The IS signal is normal, but the analyte signal is suppressed. The correction fails. Resolution:

  • Lower the Plate Count: Sometimes a slightly less efficient separation (shorter column, larger particle size) increases peak overlap.

  • Change Mobile Phase: Modifying the organic modifier (e.g., Methanol vs. Acetonitrile) can alter the selectivity and realign the peaks.

  • Switch IS: If the shift is unmanageable, consider a 13C-labeled IS (Barbital-13C), which has no retention time shift.

Scenario B: IS Response is Low in All Samples

Issue: The Barbital-d5 peak area in urine samples is <50% of the peak area in the neat solvent standard. Diagnosis: Massive global ion suppression. The urine matrix is saturating the droplet surface in the ESI source, preventing the Barbital-d5 from ionizing. Resolution:

  • Dilute: If using "Dilute-and-Shoot," increase the dilution factor (e.g., from 1:5 to 1:20).

  • Clean: Switch to Solid Phase Extraction (SPE). Urine contains high urea and salts; a simple polymeric reversed-phase SPE (e.g., HLB) followed by a methanol wash will remove salts before elution.

Scenario C: Variable IS Response (High %CV)

Issue: The IS area counts fluctuate wildly between different patient urine samples. Diagnosis: This indicates "Differential Matrix Effects." Each patient's urine has a different salt/phospholipid composition. If the IS is not correcting this, it means the IS is not equilibrated with the sample before extraction. Resolution:

  • Equilibration Step: After adding Barbital-d5 to the urine, vortex and incubate for at least 10–15 minutes before performing any extraction or dilution. The IS must bind to the matrix components (proteins, salts) exactly as the analyte does to track recovery accurately.

Module 4: Optimization Protocols

Protocol 1: "Dilute-and-Shoot" (Low Sensitivity, High Throughput)

Best for: High concentration toxicology screening.

  • Aliquot 100 µL Urine.

  • Add 50 µL Barbital-d5 Working Solution.

  • Vortex 30 sec.

  • Critical Step: Dilute with 850 µL Mobile Phase A (Water + 0.1% Formic Acid).

    • Note: Diluting with 100% organic solvent can precipitate salts in the LC lines.

  • Centrifuge at 10,000 x g for 5 min to settle particulates.

  • Inject Supernatant.

Protocol 2: Supported Liquid Extraction (SLE) (High Sensitivity)

Best for: Trace analysis where matrix removal is critical.

  • Aliquot 200 µL Urine + 20 µL IS.

  • Load onto SLE+ Cartridge (Diatomaceous Earth).

  • Wait 5 minutes (Allow aqueous phase to soak into the silica).

  • Elute with 1 mL Ethyl Acetate or MTBE (Barbital logP ~0.65; requires polar organic solvent).

  • Evaporate to dryness and reconstitute in Mobile Phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Barbital-d5 Signal Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Barbital-d5 Ionization in Negative ESI Mode

Executive Summary & Mechanism of Action

The Challenge: Barbital (5,5-diethylbarbituric acid) and its deuterated internal standard (Barbital-d5) are notoriously difficult to ionize in LC-MS/MS. With a pKa of approximately 7.4–7.8, they are weak acids that lack strong functional groups for easy deprotonation. In standard Electrospray Ionization (ESI), they require a high pH environment to form the


 ion, yet high pH (>9) damages standard silica-based LC columns.

The Solution: Signal enhancement relies on Mobile Phase Engineering . We must create a "pseudo-basic" environment within the ESI droplet without destroying the column. This is achieved using specific modifiers that facilitate proton abstraction or stabilize the deprotonated state during the desolvation process.

Mechanism of Ionization (DOT Visualization)

IonizationMechanism cluster_0 Critical Phase: Droplet Chemistry Barbital Barbital-d5 (Neutral) Droplet ESI Droplet Desolvation Barbital->Droplet Enters Source Modifier Modifier (Acetate/Fluoride) Modifier->Droplet Proton Abstraction Ion [M-H]- Ion Droplet->Ion Charge Transfer MS Mass Spec Detection Ion->MS Quantification

Figure 1: The ionization pathway relies on the modifier (Acetate or Fluoride) acting as a proton sink within the shrinking ESI droplet to force Barbital into its ionized state.

Core Protocol: Mobile Phase Engineering

Do not use pure water/formic acid. Acidic mobile phases will protonate Barbital, rendering it neutral and invisible in negative mode.

Option A: The Industry Standard (Robust & Safe)

Modifier: Ammonium Acetate (5 mM) Mechanism: Ammonium acetate provides a buffering effect. While not a strong base, the acetate ion (


) facilitates deprotonation in the gas phase.[1]
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.8)

  • Mobile Phase B: Acetonitrile (or Methanol)[2]

Option B: The Sensitivity Booster (High Performance)

Modifier: Ammonium Fluoride (0.5 mM to 1 mM) Mechanism: The fluoride ion (


) has a higher gas-phase proton affinity than acetate, making it an aggressive "proton snatcher." This can boost Barbital signals by 2–10x  compared to acetate.
  • Warning: Fluoride can etch glass and silica over long periods. Use PEEK tubing if possible and flush the system regularly.

  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride

  • Mobile Phase B: Methanol (Methanol often outperforms ACN for negative mode solvation).

Experimental Comparison Table
ParameterOption A (Acetate)Option B (Fluoride)Why?
Signal Intensity Baseline (1x)Enhanced (2x–10x)Fluoride is a stronger gas-phase base.
Column Life HighModerateFluoride slowly degrades silica.
Background Noise LowMediumFluoride can strip system contaminants.
Recommended For Routine QuantitationTrace Analysis / Low LODBalance risk vs. reward.

Troubleshooting Guide: Diagnosing Low Signals

Use this decision tree when your Barbital-d5 signal is inconsistent or absent.

Workflow: The "Self-Validating" Diagnosis

TroubleshootingTree Start Issue: Low Barbital-d5 Signal CheckNeat Step 1: Inject Neat Standard (No Matrix) Start->CheckNeat NeatGood Signal is Good? CheckNeat->NeatGood MatrixIssue Cause: Matrix Suppression Action: Improve Extraction (SPE/LLE) NeatGood->MatrixIssue Yes (Matrix is culprit) SourceIssue Cause: Source/Chemistry NeatGood->SourceIssue No (System is culprit) CheckpH Step 2: Check Mobile Phase pH SourceIssue->CheckpH pHGood Is pH > 6.5? CheckpH->pHGood FixpH Action: Add Amm. Acetate Remove Formic Acid pHGood->FixpH No CheckSat Step 3: Check Droplet Saturation pHGood->CheckSat Yes SatIssue Cause: Analyte Concentration too High Action: Dilute Sample CheckSat->SatIssue

Figure 2: Diagnostic workflow to isolate whether the signal loss is chemical (mobile phase), physical (source), or biological (matrix).

Specific Scenarios & Fixes
Scenario 1: Signal drops as Analyte Concentration Increases
  • Observation: The Barbital-d5 area counts decrease in your high-concentration standards (e.g., upper limit of quantification), but are stable in low standards.

  • Root Cause: Droplet Saturation. The electrospray droplet has a finite surface area. If the unlabeled Barbital concentration is massive, it competes with Barbital-d5 for surface sites, suppressing the IS signal.

  • Fix:

    • Dilute the sample extract.[3][4]

    • Increase the IS concentration to better compete.

    • Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI saturation is unavoidable.

Scenario 2: Low Signal in Patient Samples vs. Standards
  • Observation: Standards look great, but patient urine/plasma samples have 10% of the IS signal.

  • Root Cause: Phospholipid Suppression. Co-eluting lipids are "hogging" the charge in the source.

  • Fix:

    • Switch Column: Use a C18 column with specific polar-embedded groups or a Phenyl-Hexyl column to shift retention times.

    • Sample Prep: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE).

Frequently Asked Questions (FAQ)

Q1: Can I use Formic Acid in negative mode for Barbital? A: No. Formic acid (0.1%) creates an acidic environment (pH ~2.7). This forces Barbital (pKa ~7.4) into its neutral, protonated form. Neutral molecules do not fly in the mass spec. You must remove all acid and use Ammonium Acetate or Ammonia.

Q2: Why is my Barbital-d5 signal splitting into two peaks? A: This is likely a tautomeric shift or column overload. However, ensure you are not confusing Barbital with isobars. While Barbital is unique, other barbiturates (Amobarbital/Pentobarbital) are isomers. If Barbital-d5 splits, check your column pH stability. At high pH (>8), silica dissolution can cause peak splitting.

Q3: Is Methanol or Acetonitrile better for Barbital ESI-? A: Methanol is generally preferred for negative mode ESI. It has a lower surface tension than Acetonitrile/Water mixtures, which aids in stable droplet formation and desolvation in negative polarity, often resulting in higher signal-to-noise ratios.

Q4: What is the optimal ESI Source Temperature? A: Negative mode often requires lower temperatures than positive mode to prevent discharge. Start with a gas temperature of 300°C–325°C and a sheath gas temperature of 350°C . Excessive heat can degrade the signal for thermally labile compounds, though Barbital is relatively stable.

References

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol.[5]

    • Citation Context: Validates the use of 5mM Ammonium Acetate in negative ESI for barbitur
  • National Institutes of Health (NIH) / PubMed. (2017). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.

    • Citation Context: Discusses the mechanism of mobile phase modifiers and the suppression effects of certain neutral salts vs. weak acids.[2]

  • Waters Corporation. (2021). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS.

    • Citation Context: Provides protocols for elimination of extraction steps and handling m
  • Element Lab Solutions. (2023). Hidden Problems in your LCMS data? (Droplet Saturation).

    • Citation Context: Explains the phenomenon where high analyte concentration suppresses the deuterated internal standard signal (Droplet Satur

Sources

Technical Support Center: Barbital-d5 Interference in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenge of Barbital-d5 isobaric interference , a critical issue in forensic and clinical mass spectrometry when analyzing barbiturates.

Executive Summary: The "Ghost Peak" Phenomenon

The Core Issue: Users monitoring Barbital-d5 (Internal Standard) often observe an unexpected secondary peak in the IS channel (m/z 188.1 → 42.1) that does not match the retention time of Barbital. The Root Cause: This is not an isobaric drug co-eluting with Barbital. It is a specific in-source fragmentation artifact of Phenobarbital . Impact: If not resolved, this interference can lead to integration errors, failed qualification ratios, or incorrect retention time assignment for the internal standard.

Diagnostic Guide: Is This Your Problem?

Symptom Checklist:

The Mechanism of Interference

The interference is caused by In-Source Fragmentation (ISF) . Phenobarbital (


, MW 232.2) is fragile under electrospray ionization (ESI) conditions. Before entering the first quadrupole (Q1), a portion of Phenobarbital molecules lose an isocyanic acid group (HNCO, 43 Da).

The Pathway:

  • Native Phenobarbital (

    
    ) enters the ion source.
    
  • Source Fragmentation: High temperature/voltage causes loss of 43 Da.

    • 
       Da.[1]
      
  • Q1 Selection: The user has set Q1 to select m/z 188 (intended for Barbital-d5). The instrument cannot distinguish between "Barbital-d5 188" and "Phenobarbital-fragment 188".

  • Q2 Collision: Both ions enter the collision cell and fragment to m/z 42 (NCO-).

  • Detection: The detector registers a signal at the retention time of Phenobarbital.[2]

G Pheno Phenobarbital (Native Drug) RT: Late Source ESI Source (In-Source Fragmentation) Pheno->Source Enters MS Frag188 Fragment Ion m/z 188 (Mimics IS) Source->Frag188 Loss of HNCO (-43 Da) Q1 Q1 Filter Set to m/z 188 Frag188->Q1 Passes Filter BarbD5 Barbital-d5 (Internal Standard) RT: Early BarbD5->Q1 Passes Filter Q2 Collision Cell CID Q1->Q2 m/z 188 Detector Detector m/z 42 Q2->Detector Fragment to m/z 42

Figure 1: Mechanism of Phenobarbital crosstalk into the Barbital-d5 channel.[3]

Troubleshooting & Solutions

Immediate Workaround: Chromatographic Separation Since Barbital (ethyl-ethyl) is significantly more polar than Phenobarbital (ethyl-phenyl), they should be easily separable on a standard C18 column.

  • Barbital-d5: Elutes early (e.g., 1.5 - 2.5 min).

  • Phenobarbital: Elutes later (e.g., 4.0 - 5.0 min).

  • Action: Ensure your integration window for Barbital-d5 is narrow enough to exclude the late-eluting Phenobarbital interference peak.

Long-Term Solution: Change Internal Standard If Phenobarbital concentrations are very high (e.g., overdose cases), the interference can be massive.

  • Recommendation: Switch to Phenobarbital-d5 for quantifying Phenobarbital and Butalbital-d5 for others.

  • Why: Phenobarbital-d5 (

    
    ) shifts the mass channel away from the native drug's crosstalk.
    

Protocol: Verifying the Interference Perform this confirmation experiment to validate the issue in your lab.

  • Prepare a solution of pure Phenobarbital (1,000 ng/mL) in mobile phase. Do not add any Internal Standard.

  • Create a method monitoring the Barbital-d5 transition (188.1 → 42.1).

  • Inject the Phenobarbital solution.[4]

  • Result: If you see a peak in the 188.1 channel, you have confirmed in-source fragmentation.

Reference Data: Barbiturate Isobaric Map

Use this table to identify other potential mass conflicts.

CompoundPrecursor (m/z)Key Product (m/z)Potential Interference
Barbital-d5 188.1 42.1 Phenobarbital (In-Source)
Barbital (Native)183.142.1None common
Phenobarbital 231.1188.1, 42.1Source of interference
Butalbital223.1180.1None (Mass 223)
Pentobarbital225.1182.1Amobarbital (Isobaric)
Amobarbital225.1182.1Pentobarbital (Isobaric)
Secobarbital237.1194.1None

FAQ: Frequently Asked Questions

Q: Can I just adjust the collision energy (CE) to stop this? A: No. The fragmentation happens in the source (before the vacuum manifold), not the collision cell. Lowering source temperature or declustering potential (DP) might reduce it, but will likely lower the sensitivity for all analytes.

Q: Why does Barbital-d5 have a mass of 188? A: Native Barbital is MW 184.19. The d5 isotope usually replaces the ethyl hydrogens (


). This adds exactly 5 Da.


(Neutral). Negative mode

.

Q: I see a peak for Pentobarbital in my Amobarbital channel. Is this the same issue? A: No. That is a true isobaric interference . Pentobarbital and Amobarbital are structural isomers (same formula, same mass). They cannot be distinguished by mass spectrometry alone and must be separated chromatographically.

References

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Retrieved from

  • Virginia Department of Forensic Science. (2023). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from

  • Waters Corporation. (2014). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from

Sources

Barbital-d5 peak tailing on C18 columns

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Barbital-d5 Peak Tailing on C18 Columns

Introduction

Barbital-d5 is a deuterated internal standard widely used in the quantitative LC-MS/MS and HPLC-UV analysis of barbiturates. Achieving a perfectly symmetrical Gaussian peak is critical for accurate integration, reproducibility, and trace-level quantification. However, researchers frequently encounter peak tailing (Asymmetry factor,


) when analyzing Barbital-d5 on standard C18 reversed-phase columns. This guide provides an authoritative, mechanistic breakdown of why this occurs and offers self-validating protocols to restore peak symmetry.

Mechanistic Root Cause Analysis

Peak tailing is rarely a random artifact; it is the physical manifestation of multiple retention mechanisms competing within the column[1]. For Barbital-d5, three primary factors drive this phenomenon:

  • Mobile Phase pH vs. Analyte pKa (The Ionization Equilibrium): Barbital is a weakly acidic compound with a pKa of approximately 7.8[2]. The deuterium substitution (-d5) on the ethyl group has a negligible isotope effect on this value. If the mobile phase pH is maintained between 6.0 and 8.0, Barbital-d5 exists in a state of partial ionization. The neutral, protonated form partitions strongly into the hydrophobic C18 stationary phase, while the ionized (deprotonated) form is highly polar and elutes faster. This dynamic equilibrium during the chromatographic run manifests as severe peak broadening and tailing[3]. To ensure a single retention mechanism, the mobile phase pH must be at least 2 units away from the analyte's pKa[4].

  • Secondary Silanol Interactions: Traditional silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) on their surface. These free silanols are highly acidic, with a pKa of 4-5[5]. Above pH 5, they become ionized (-Si-O⁻). While Barbital-d5 is acidic and does not undergo the cation-exchange interactions typical of basic drugs, its imide nitrogens and carbonyl oxygens act as strong hydrogen bond donors and acceptors. These secondary hydrogen-bonding interactions with active silanols delay the elution of a fraction of the analyte, creating a distinct "tail"[6].

  • Trace Metal Chelation: Older "Type A" silica columns often contain trace metal impurities (e.g., iron, aluminum) within the silica matrix. The barbiturate ring structure can chelate with these surface metals, leading to irreversible adsorption or severe tailing[5].

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Observe Barbital-d5 Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH near pKa (7.8)? Start->CheckPH AdjustPH Adjust to pH 3.0-4.0 (e.g., Formate/Phosphate) CheckPH->AdjustPH Yes CheckCol Check Column: Type A or Uncapped? CheckPH->CheckCol No SwitchCol Use Type B, End-capped or Hybrid C18 CheckCol->SwitchCol Yes CheckInj Check Injection Solvent: Stronger than Mobile Phase? CheckCol->CheckInj No AdjustInj Dilute sample in initial mobile phase CheckInj->AdjustInj Yes CheckVoid Check for Column Void or Contamination CheckInj->CheckVoid No

Diagnostic workflow for identifying and resolving .

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization (Suppressing Ionization)

Objective: Force Barbital-d5 into a >99.9% neutral state to eliminate dual-retention mechanisms and protonate residual silanols.

  • Buffer Selection: For LC-MS/MS, prepare a 10 mM Ammonium Formate aqueous buffer. For HPLC-UV, prepare a 25 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer with Formic Acid (LC-MS) or Phosphoric Acid (UV) until the pH reaches 3.0.

    • Causality: At pH 3.0, Barbital-d5 (pKa 7.8) is fully protonated, and acidic silanols (pKa 4-5) are neutralized, cutting off secondary hydrogen bonding[5].

  • Filtration: Filter the aqueous phase through a 0.22 µm membrane.

  • Organic Modifier: Use Acetonitrile (ACN) instead of Methanol. ACN has lower viscosity, which improves mass transfer kinetics and sharpens the peak.

  • Validation: Run a standard injection. Calculate the USP Tailing Factor (

    
    ). The protocol is successful if 
    
    
    
    .
Protocol B: Column Upgrade and System Passivation

Objective: Eliminate trace metal chelation and residual silanol activity.

  • Column Selection: Replace older silica columns with a modern "Type B" high-purity silica C18 column[1]. Ensure the column specifies "dense end-capping" or utilizes a hybrid organic-inorganic particle design, which inherently masks silanols.

  • System Passivation: If using an older stainless-steel HPLC system, remove the column. Flush the fluidic lines with 20% Nitric acid for 30 minutes at 1 mL/min to passivate reactive metal sites[6]. Flush extensively with HPLC-grade water until the effluent pH is neutral.

  • Equilibration: Install the new Type B C18 column and equilibrate with 50 column volumes of the optimized mobile phase (e.g., 60:40 Buffer:ACN) before injecting the Barbital-d5 standard.

Quantitative Data: Impact of Chromatographic Parameters on Peak Symmetry

The following table summarizes the causal relationship between experimental conditions and the resulting peak symmetry for Barbital-d5.

ParameterSub-optimal ConditionOptimized ConditionExpected Tailing Factor (

)
Causality / Mechanism
Mobile Phase pH pH 7.0 (Unbuffered Water)pH 3.0 (Buffered)2.5

1.1
Shifts analyte from a state of partial ionization to a fully neutral, single-state molecule[3].
Column Chemistry Type A Silica (Uncapped)Type B Silica (End-capped)1.8

1.05
End-capping physically blocks analytes from hydrogen-bonding with active surface silanols[1].
Buffer Concentration 5 mM25 mM1.6

1.1
Higher ionic strength masks residual electrostatic interactions at the silica surface[6].
Injection Solvent 100% MethanolInitial Mobile Phase>2.0 (Distorted)

1.0
Prevents the analyte from traveling down the column in a strong solvent plug, preventing band dispersion[3].

Frequently Asked Questions (FAQs)

Q: Why does Barbital-d5 tail more than my other internal standards? A: The deuterium substitution (-d5) causes a very slight isotope effect, but the primary culprit is the specific barbiturate imide ring. Unlike permanently charged or fully neutral internal standards, Barbital-d5 is highly sensitive to pH fluctuations near its pKa (7.8)[2] and is prone to hydrogen bonding with uncapped silanols.

Q: Can I use Triethylamine (TEA) to reduce tailing for Barbital-d5? A: No. While TEA (e.g., 20 mM) is a classic mobile phase additive used to mask acidic silanols and prevent tailing for basic drugs, Barbital-d5 is weakly acidic[5]. TEA is unnecessary here and will severely suppress ionization if you are using LC-MS/MS. High-purity end-capped C18 columns and low pH are the scientifically sound solutions.

Q: My peak shape was perfectly symmetrical, but tailing suddenly appeared after 500 injections. What happened? A: Sudden onset of tailing in an otherwise optimized method usually indicates physical degradation of the column. This is often caused by a "column void" (collapse of the silica bed at the inlet due to high pressure or alkaline dissolution) or the accumulation of strongly retained matrix contaminants (e.g., lipids or proteins from biological samples)[6]. Replace the guard column or the analytical column to restore performance.

References

  • [3] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL:[Link]

  • [1] Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:[Link]

  • [5] Title: HPLC Troubleshooting Guide | Source: ACE HPLC | URL:[Link]

  • [6] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL:[Link]

  • [2] Title: Barbital assay by reversed phase high performance liquid chromatography | Source: ResearchGate | URL: [Link]

  • [7] Title: Sensitive Determination of Barbiturates in Biological Matrix | Source: Ovid | URL: [Link]

  • [8] Title: Recommended Methods for the Detection and Assay of Barbiturates | Source: United Nations Office on Drugs and Crime | URL:[Link]

Sources

Technical Support Center: Barbital-d5 Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Recovery & Quantitation Issues in Plasma Matrices

Status: Active Guide | Last Updated: October 2023 Audience: Bioanalytical Scientists, Toxicologists, Method Development Leads

Introduction: The Barbital-d5 Challenge

Barbital-d5 is the gold-standard internal standard (IS) for the quantitation of barbital and related barbiturates. However, its physicochemical properties—specifically its acidity (pKa ~7.4–7.8) and moderate lipophilicity—create specific failure modes in plasma extraction.

This guide addresses the three most common support tickets we receive: Low Absolute Recovery , Matrix-Induced Ion Suppression , and Internal Standard Cross-Talk .

Module 1: Extraction & Recovery Failures

Symptom: “My IS area counts are low or highly variable between patient samples, but my neat standards are fine.”

The Mechanism: pH-Dependent Partitioning

Barbital is a weak acid with a pKa of approximately 7.4–7.8 [1, 2].

  • At physiological pH (7.4): ~50% of the molecule is ionized (negatively charged).

  • In ionized form: It is highly water-soluble and will not partition into organic solvents (Ethyl Acetate, MTBE, Hexane) during Liquid-Liquid Extraction (LLE).

  • The Fix: You must drive the equilibrium to the uncharged state by acidifying the plasma to at least 2 pH units below the pKa (Target pH < 5.0).

Protocol: Optimized LLE for Barbital-d5

Use this protocol to validate if pH is your root cause.

StepActionCritical Technical Note
1 Aliquot 200 µL PlasmaSpike with Barbital-d5 IS working solution.
2 Acidification Add 200 µL 0.1 M Acetate Buffer (pH 4.5) or 0.1% Formic Acid. Vortex 30s.
3 Solvent AdditionAdd 1.0 mL Ethyl Acetate:Hexane (9:1) or MTBE .
4 ExtractionMechanical shake/tumble for 10 mins. Centrifuge @ 4000g for 5 mins.
5 TransferTransfer supernatant to clean tube.[1][2][3] Evaporate to dryness (N2 @ 40°C).
6 ReconstitutionReconstitute in 10% Methanol / 90% Water .

Warning: Do not use 100% organic solvent for reconstitution if your initial LC gradient is highly aqueous. This causes "solvent effect" peak broadening/splitting.

Troubleshooting Logic: Extraction Workflow

ExtractionLogic Start Issue: Low Barbital-d5 Recovery CheckPH Check Aqueous Phase pH Is pH < 5.0? Start->CheckPH YesPH Yes, pH is acidic CheckPH->YesPH NoPH No, pH is neutral/basic CheckPH->NoPH CheckSolvent Check Extraction Solvent Are you using pure Hexane? YesPH->CheckSolvent Acidify Action: Acidify sample with Formic Acid or Acetate Buffer NoPH->Acidify ChangeSolvent Action: Barbital is too polar for pure Hexane. Switch to EtOAc:Hexane (9:1) or MTBE CheckSolvent->ChangeSolvent Yes CheckEvap Check Evaporation Step Is Barbital volatile? CheckSolvent->CheckEvap No EvapFix Action: Barbital sublimes. Keep Temp < 40°C Do not over-dry. CheckEvap->EvapFix

Module 2: Matrix Effects & Ion Suppression

Symptom: “My recovery is good in water but drops by 50% in plasma. The IS peak area fluctuates wildly.”

The Mechanism: Phospholipid Co-elution

Plasma contains high concentrations of glycerophosphocholines (GPC) and lysophospholipids. In Reverse Phase (C18) chromatography, these often elute late in the gradient, exactly where moderately lipophilic drugs like Barbital elute.

  • Ion Suppression: Phospholipids compete for charge in the ESI source, "stealing" signal from Barbital-d5 [5, 6].

  • Deuterium Isotope Effect: Deuterated standards (d5) are slightly less lipophilic than the native drug (d0). They may elute fractionally earlier. If the IS elutes into a suppression zone but the analyte elutes slightly later (outside it), your quantitation ratio fails [5].

Self-Validating Experiment: Post-Column Infusion

Perform this test to visualize the suppression zone.

  • Setup: Tee-in a steady flow (10 µL/min) of Barbital-d5 standard into the eluent flow after the column but before the MS source.

  • Injection: Inject a Blank Extracted Plasma sample (no drug).

  • Observation: Monitor the baseline of the Barbital-d5 MRM transition.

  • Result: A flat baseline = No effect. A sharp dip/valley = Ion suppression zone.

    • If Barbital elutes inside the "valley": You must change your gradient or column.

Recommended LC Gradient Strategy

To separate Barbital from phospholipids (which are very hydrophobic):

Time (min)%B (Methanol)Action
0.0 - 1.010%Load/Desalt
1.0 - 4.010% -> 60%Elute Barbital (~3.5 min)
4.1 - 6.095%Wash Phospholipids (Critical)
6.1 - 8.010%Re-equilibrate

Note: If you do not perform the 95% wash, phospholipids will wrap around and elute in the NEXT injection, causing "ghost" suppression.

Module 3: Cross-Talk & Purity Issues

Symptom: “I see a peak for Barbital (d0) in my blank samples that only contain Internal Standard.”

The Mechanism: Isotopic Impurity

No deuterated standard is 100% pure. A "d5" standard is a distribution of d5, d4, d3, and small amounts of d0 (native).

  • If your IS concentration is too high (e.g., 10,000 ng/mL) and the IS contains 0.1% d0 impurity, you are artificially adding 10 ng/mL of "analyte" to every sample. This ruins your Lower Limit of Quantitation (LLOQ).

The Fix: Titration
  • Check CoA: Look for "Isotopic Purity" (usually >99%).

  • Optimize Concentration: Use the lowest IS concentration that still provides a precision of <5% CV. Do not overdose the IS.

  • Monitor MRM Channels: Ensure your mass transitions do not overlap.

    • Barbital (d0): 183 -> 42 (approx)

    • Barbital (d5): 188 -> 47 (approx)

    • Ensure the isolation window on Q1 is tight enough (e.g., 0.7 Da) to prevent d0 from leaking into the d5 channel.

Frequently Asked Questions (FAQ)

Q: Can I use Protein Precipitation (PPT) with Acetonitrile instead of LLE? A: Yes, but be careful. PPT removes proteins but leaves phospholipids behind [5].[4] If you use PPT, you must use a divert valve to send the first 1-2 minutes of LC flow to waste, or use a "Phospholipid Removal Plate" (e.g., HybridSPE or Ostro) instead of standard filtration.

Q: Why is my Barbital-d5 retention time shifting? A: Check your column equilibration. Barbital is sensitive to mobile phase pH. Ensure your aqueous mobile phase is buffered (e.g., 5mM Ammonium Acetate or 0.1% Formic Acid). Unbuffered water causes wandering retention times for acidic drugs [1].

Q: Is Barbital-d5 stable in plasma? A: Yes, generally stable. However, avoid storing stock solutions in protic solvents (water/methanol) at high pH (>10) for extended periods, as deuterium exchange (back-exchange) is theoretically possible, though rare for the ethyl-d5 chain under normal conditions [8]. Store stocks in Methanol at -20°C.

References

  • ChemicalBook. (2025). Barbital Chemical Properties and pKa Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2294, Barbital. Link

  • Virginia Department of Forensic Science. (2019). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Link

  • Biotage. (2019).[1] Extraction of barbiturates from whole blood using ISOLUTE® SLE+. Link

  • BenchChem. (2025).[2] Addressing matrix effects in LC-MS/MS quantification of Barbiturates. Link

  • NIH / PMC. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Link

  • Washington State Patrol. (2019).[1] Confirmation of Barbiturates by Gas Chromatography - Mass Spectrometry. Link

  • BenchChem. (2025).[2][5] Application Notes and Protocols for Butobarbital-d5 Solution (Stability Data). Link

Sources

Technical Support Center: Barbital-d5 Carryover Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Elimination of Barbital-d5 (Internal Standard) Carryover in LC-MS/MS Workflows

Case ID: T-BARB-D5-OPT Status: Active Guide

Executive Summary

This guide addresses persistent carryover of Barbital-d5 (and by extension, analyte Barbital) in autosamplers. While Barbital-d5 is an Internal Standard (IS), its appearance in double blanks (samples containing neither analyte nor IS) or its cross-contamination into low-concentration samples compromises the Lower Limit of Quantitation (LLOQ) and background integrity.

The Root Cause: Barbiturates are weak acids (pKa ~7.4–7.8). In standard generic wash solvents (e.g., 100% Methanol or Acetonitrile), they remain in a neutral, lipophilic state that adsorbs strongly to stainless steel needles, Vespel rotor seals, and injection ports.

The Solution: A pH-switched wash strategy combined with mechanical intervention.[1] You must force the Barbital molecule into its ionized (soluble) state to strip it from metallic surfaces.

Module 1: The Chemistry of Removal (Wash Solvents)

The Mechanism

Standard organic washes often fail because they do not address the ionic state of the molecule.

  • Barbital pKa: ~7.8

  • At Neutral pH (7.0): ~85% Neutral (Sticky to hydrophobic surfaces/steel).

  • At Basic pH (10.0): >99% Ionized (Water-soluble, repelled by hydrophobic surfaces).

Optimized Wash Solvent Protocol

Do not use generic "Weak/Strong" wash settings. Replace them with the following specific formulations.

ParameterCompositionFunction
Wash 1 (Organic/Strong) 40:40:20 (ACN : IPA : Acetone) Dissolves neutral lipophilic residues and strips polymers.
Wash 2 (Basic/Aqueous) 95:5 Water : Ammonia (25%) CRITICAL STEP: Raises pH >10. Ionizes Barbital-d5, making it highly water-soluble and preventing re-adsorption.
Wash 3 (Final Rinse) 90:10 Water : ACN + 0.1% Formic Acid Resets the needle pH to acidic conditions to match the mobile phase before the next injection.

Expert Insight: The addition of Ammonia is the single most effective change for Barbiturate carryover. Standard "Water/ACN" washes are ineffective because they leave the molecule in its sticky, neutral form.

Module 2: Hardware Configuration & Adsorption Physics

Adsorption Pathways

Barbital-d5 adheres to specific materials within the autosampler flow path.

BarbitalAdsorption Barbital Barbital-d5 (Neutral Form) Steel Stainless Steel Needle Barbital->Steel Strong Hydrophobic Interaction Vespel Vespel Rotor Seal Barbital->Vespel High Adsorption (pH < 8) PEEK PEEK/Tefzel Components Barbital->PEEK Low Adsorption Ionized Barbital-d5 (Ionized Form) Barbital->Ionized Deprotonation Wash Basic Wash (pH > 10) Wash->Barbital Ionizes Molecule Ionized->Steel Repulsion/Desorption

Figure 1: Mechanism of Barbital-d5 adsorption. Note the strong affinity for Steel and Vespel in the neutral state, which is reversed by high pH washing.

Hardware Remediation Steps
  • Rotor Seal Replacement:

    • Issue: Standard Vespel (polyimide) seals are highly adsorptive to Barbital.

    • Fix: Replace with Tefzel (ETFE) or PEEK rotor seals. These materials are more inert to barbiturates.

  • Needle Seat:

    • Ensure the needle seat is not worn. A scratched seat creates "micro-pockets" where Barbital-d5 accumulates and resists washing.

  • Tubing:

    • Minimize stainless steel surface area. Use PEEK tubing for the injection loop if system pressure allows (<400 bar).

Module 3: Experimental Protocol (The "Sawtooth" Wash)

To validate the removal of carryover, execute the following "Sawtooth" injection sequence. This confirms if the carryover is cumulative (building up) or instantaneous.

Step-by-Step Validation Workflow:

  • System Blank: Inject pure mobile phase (verify system is clean).

  • High Standard: Inject Upper Limit of Quantitation (ULOQ) containing Barbital-d5.

  • Double Blank 1: Inject pure solvent. (Measure Carryover Here) .

  • Double Blank 2: Inject pure solvent.

  • Double Blank 3: Inject pure solvent.

  • Re-equilibration: Run 2 minutes of high-organic mobile phase.

Acceptance Criteria:

  • Double Blank 1 area must be < 20% of the LLOQ area.

  • If Blank 1 > Blank 2 > Blank 3: The issue is Rinse Efficiency (Increase wash time).

  • If Blank 1 ≈ Blank 2 ≈ Blank 3: The issue is Dead Volume or Contaminated Mobile Phase .

Module 4: Troubleshooting FAQs

Q1: Why does Barbital-d5 carryover matter if it's just the Internal Standard? A: While IS carryover doesn't directly add to the analyte peak area, it creates two problems:

  • Cross-Talk: If the IS concentration is high, isotopic interference (M+0) can contribute to the analyte signal in the blank.

  • Quantitation Errors: If Barbital-d5 carries over into the next sample, the IS area for that sample becomes artificially high, causing the calculated concentration of the analyte to be reported as lower than it actually is.

Q2: I switched to 100% Acetonitrile wash, but carryover got worse. Why? A: Pure acetonitrile can precipitate buffer salts from your mobile phase inside the needle, trapping Barbital-d5 crystals under the salt crust. Always use a wash containing at least 5-10% water to keep salts soluble, or use the Basic Wash strategy (Module 1) to rely on pH rather than just solvent strength.

Q3: Can I use the "Dip and Sip" mode? A: No. For Barbital, you must use Active Wash (Flow-Through-Needle) or External Needle Wash with a peristaltic pump. Static dipping is insufficient to remove adsorbed lipophilic compounds from the steel surface.

References

  • PubChem. (n.d.).[2] Barbital | C8H12N2O3 | CID 2294 - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Shimadzu.com. Retrieved from [Link]

  • Waters Corporation. (2018). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Waters.com. Retrieved from [Link]

  • LITFL. (2019). Barbiturates - Pharmacology and pKa. Life in the Fast Lane. Retrieved from [Link]

Sources

Executive Summary: The Physicochemical Challenge

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Barbital-d5 and Amobarbital Separation

Topic: Baseline Separation of Barbital-d5 (Internal Standard) from Amobarbital in LC-MS/MS Workflows. Audience: Analytical Chemists, Toxicologists, and Method Development Scientists.

Achieving baseline separation between Barbital-d5 and Amobarbital is fundamentally a challenge of managing polarity differences rather than resolving isomers. Unlike the difficult separation of Amobarbital and Pentobarbital (isomers), Barbital and Amobarbital possess significantly different hydrophobicity profiles.

  • Barbital (and Barbital-d5): Highly polar (LogP ~0.65). Elutes early, often near the void volume (

    
    ) on standard C18 phases.
    
  • Amobarbital: Lipophilic (LogP ~2.07). Elutes later, showing strong retention on C18.

The Core Issue: If these two analytes are co-eluting or overlapping in your method, it indicates a critical failure in the retention of the polar analyte (Barbital-d5) . Your method is likely suffering from "void volume elution," where Barbital-d5 is unretained due to high initial organic solvent strength or inappropriate pH, causing it to merge with the onset of the Amobarbital peak or the matrix front.

Part 1: The Chemistry of Separation (FAQs)

Q1: Why are Barbital-d5 and Amobarbital co-eluting when their LogP values are so different?

A: Co-elution in this specific pair usually implies zero retention for Barbital-d5. If your gradient starts with too high an organic composition (e.g., >10-15% Methanol/Acetonitrile), Barbital-d5 travels at the solvent front (unretained). If Amobarbital is also eluting early due to a steep gradient, they will merge.

  • Diagnosis: Check the retention factor (

    
    ) of Barbital-d5. If 
    
    
    
    , you are not separating; you are just flushing.
Q2: How does Mobile Phase pH affect this separation in Negative ESI?

A: Barbiturates are weak acids (


).
  • High pH (> 8.0): Analytes are fully ionized (anionic). This maximizes MS sensitivity in negative mode but destroys retention on C18 columns because the charged molecules repel the stationary phase.

  • Low pH (< 4.0): Analytes are neutral. Retention is maximized, but MS sensitivity in negative mode may decrease significantly.

  • The "Goldilocks" Zone: Use 5 mM Ammonium Acetate (pH ~6.8) . This maintains enough neutrality for Barbital-d5 to retain on the column while providing sufficient ionization for the MS source [1, 2].

Q3: Can I use Barbital-d5 as an Internal Standard for Amobarbital?

A: No. This is scientifically unsound. Barbital-d5 elutes much earlier than Amobarbital. It will not compensate for matrix effects occurring at the Amobarbital retention time.

  • Correct Pairing: Use Barbital-d5 for Barbital and Amobarbital-d5 (or Pentobarbital-d5) for Amobarbital.

  • Exception: If you are running a rapid screening method and must separate them to prevent cross-talk or ion suppression from a high-concentration target (Amobarbital) affecting the IS of another (Barbital).

Part 2: Troubleshooting & Method Optimization

Scenario A: Barbital-d5 is eluting in the void (t0).
  • Root Cause: Initial mobile phase is too strong (too much organic).

  • Fix: Reduce initial organic concentration to 5% or 10% . Hold this isocratic condition for 0.5–1.0 minutes to trap the polar Barbital-d5 at the head of the column.

Scenario B: Peak Tailing is causing overlap.
  • Root Cause: Secondary interactions with free silanols on the silica surface.

  • Fix:

    • Buffer Strength: Ensure you are using at least 5 mM Ammonium Acetate. Ionic strength masks silanols.

    • Column Choice: Switch to a column with "Polar Endcapping" or a "Polar-Embedded" group (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Polar C18). These are designed to retain polar compounds like Barbital without dewetting [3].

Scenario C: Sensitivity is low, forcing me to inject more, which ruins separation.
  • Root Cause: Ion suppression or poor ionization efficiency.

  • Fix: Do not add strong acids (Formic Acid) if running in Negative Mode. It suppresses the formation of the

    
     ion. Stick to Ammonium Acetate or extremely low concentrations of Acetic Acid (0.01%).
    

Part 3: Validated Experimental Protocol

Objective: Achieve baseline separation (


) of Barbital-d5 and Amobarbital while maintaining MS sensitivity.
Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent (e.g., Kinetex C18).

    • Why? Core-shell particles provide high efficiency at lower backpressures, crucial for resolving complex panels.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Note: Methanol often provides better selectivity for barbiturates than Acetonitrile, though Acetonitrile is faster.

  • Flow Rate: 0.3 – 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile (Linear)
Time (min)% Mobile Phase BEvent
0.00 10%Loading: Low organic traps Barbital-d5.
1.00 10%Isocratic Hold: Ensures Barbital-d5 is retained.
6.00 60%Elution: Gradual ramp elutes Amobarbital.
7.00 95%Wash: Cleans column of lipophilic matrix.
8.50 95%Hold: Wash complete.
8.60 10%Re-equilibration: Critical for reproducibility.
11.00 10%Ready: Next injection.
Mass Spectrometry Parameters (Negative ESI)
  • Source: ESI Negative Mode.

  • Capillary Voltage: 2500–3000 V (Lower than Pos mode to prevent discharge).

  • MRM Transitions:

    • Barbital-d5:

      
       (Quant)
      
    • Amobarbital:

      
       (Quant), 
      
      
      
      (Qual) [1, 4].

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Barbiturate Co-elution

TroubleshootingFlow Start Problem: Barbital-d5 & Amobarbital Co-elution CheckRT Check Retention Time (Rt) of Barbital-d5 Start->CheckRT Void Rt is near t0 (Void Volume)? CheckRT->Void Action_Organic Action: Reduce Start %B (Try 5-10% MeOH) Void->Action_Organic Yes (Not retained) CheckPeak Rt is retained but peaks merge? Void->CheckPeak No (Retained but overlapping) Action_Column Action: Switch to 'Aq' or Polar-Embedded C18 Action_Organic->Action_Column If still failing Action_Gradient Action: Flatten Gradient Slope (e.g., 5% to 40% over 5 mins) CheckPeak->Action_Gradient Resolution Issue Action_pH Action: Check pH (Ensure pH < 7.5 to keep neutral) CheckPeak->Action_pH Peak Shape/Tailing Issue

Caption: Step-by-step diagnostic flow to resolve co-elution by addressing retention failures (void volume) versus selectivity failures (gradient slope).

Diagram 2: Column Selection Strategy for Barbiturates

ColumnSelection Input Select Column for Barbiturate Panel Standard Standard C18 (e.g., Zorbax Eclipse) Input->Standard Polar Polar-Embedded C18 (e.g., SB-Aq, T3) Input->Polar Phenyl Phenyl-Hexyl (e.g., Biphenyl) Input->Phenyl Outcome1 Risk: Dewetting at low organic (Barbital loss) Standard->Outcome1 Outcome2 Ideal: Retains Barbital-d5 at 100% Aqueous Polar->Outcome2 Outcome3 Alternative: Enhanced Selectivity for Isomers (Amo/Pento) Phenyl->Outcome3

Caption: Decision matrix for stationary phase selection. Polar-embedded phases are recommended to ensure retention of Barbital-d5.

References

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Application Note 5994-1857EN.

  • Waters Corporation. (2014). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Application Note 720004068EN.

  • Restek Corporation. (2021). Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2294, Barbital.

Sources

Introduction: The "Deuterium Trap" in Barbiturate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Stable Isotope Technical Support Center Specialized Guidance for Quantitative Bioanalysis

Current Ticket: Resolving Barbital-d5 Co-elution with Matrix Interferences Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Status: Open[1]

Welcome to the technical desk. You are likely here because your Barbital-d5 internal standard (IS) is behaving erratically—perhaps showing poor recovery, variable peak areas, or failing to correct for the analyte's response in patient samples.[1]

In barbiturate analysis, a common misconception is that a deuterated standard (Barbital-d5) will perfectly co-elute with the analyte (Barbital).[1] In high-resolution Reverse Phase Liquid Chromatography (RPLC), this is often false.[1] Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, causing them to elute earlier.[1][2][3]

If your Barbital-d5 shifts just enough to fall into a zone of ion suppression (caused by phospholipids or urine salts) that the analyte avoids, your IS is no longer valid. This guide addresses how to diagnose and resolve this specific matrix interference.

Module 1: Diagnosis & Validation

Q: How do I confirm if "Matrix Effect" is the root cause of my IS failure?

A: You must map the ionization environment of your chromatographic run. Low IS recovery is a symptom; differential suppression is the cause.

The most definitive test is the Post-Column Infusion (PCI) experiment. This decouples the chromatography from the ionization efficiency.

Protocol: Post-Column Infusion Assessment

  • Setup: Tee a syringe pump into the LC flow path after the column but before the MS source.

  • Infusion: Infuse a neat solution of Barbital-d5 (100 ng/mL) at 10 µL/min.

  • Injection: Inject a "blank" extracted matrix sample (e.g., urine or plasma extract with no drugs).[1]

  • Observation: Monitor the MRM transition for Barbital-d5 (m/z 188.1 → 42.0).

  • Result: A flat baseline indicates no matrix effect. A sharp dip or rise at the retention time (RT) of Barbital indicates suppression or enhancement.

Visualizing the Failure Mode The following logic flow illustrates how the Deuterium Isotope Effect leads to quantitation failure.

MatrixFailure cluster_0 Chromatographic Separation cluster_1 MS Source (Ionization) Analyte Barbital (d0) RT: 4.50 min Clean Clean Ionization Analyte->Clean Elutes Late IS Barbital-d5 RT: 4.42 min (Isotope Effect) Matrix Matrix Interference (Phospholipids) RT: 4.35 - 4.45 min IS->Matrix Co-elutes Suppression Ion Suppression Zone Matrix->Suppression Competes for Charge Result_Fail Result: Ratio Skewed Quantitation Error Suppression->Result_Fail IS Signal Drops Clean->Result_Pass Analyte Signal Normal

Caption: Figure 1. The "Deuterium Shift" mechanism. Barbital-d5 elutes slightly earlier (0.08 min) due to weaker lipophilicity, landing directly in a matrix suppression zone that the later-eluting analyte escapes.[1]

Module 2: Chromatographic Resolution

Q: My C18 column separates the drugs, but the matrix interference persists. What is the alternative?

A: Switch to a Phenyl-Hexyl stationary phase.

Standard C18 columns rely solely on hydrophobic interactions. Barbiturates, being cyclic ureas, possess ring structures that can engage in pi-pi (


) interactions.[1] A Phenyl-Hexyl column utilizes these interactions to increase retention and, more importantly, alter selectivity.[1][4] This often shifts the barbiturates away from the aliphatic lipid interferences that plague C18 separations.

Recommended Column Chemistry:

  • Phase: Phenyl-Hexyl (or Biphenyl)[1]

  • Dimensions: 2.1 x 100 mm, 2.6 µm (Core-shell particles recommended for efficiency).[1]

  • Mobile Phase A: 1 mM Ammonium Acetate (pH unadjusted or slightly acidic).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for phenyl phases than Acetonitrile).[1]

Troubleshooting Table: Column Selection

FeatureC18 (Standard)Phenyl-Hexyl (Recommended)Why Switch?[1][4]
Interaction Hydrophobic onlyHydrophobic +

Orthogonal selectivity moves analyte away from matrix.[1]
Elution Order Hydrophobicity drivenAromaticity drivenChanges critical pairs; often separates d0/d5 better.
Solvent ACN preferredMeOH preferredMeOH enhances

interactions.

Module 3: Mass Spectrometry Optimization

Q: Are my MRM transitions contributing to the noise?

A: Yes. Barbiturates are traditionally analyzed in Negative ESI mode (


).[1] The most common product ion is 

42 (NCO-), a fragment of the barbiturate ring.

The Risk: Because


 42 is a small, non-specific fragment, it is subject to high background noise and interference from other matrix components.[1]

Optimization Strategy:

  • Verify Transitions: Ensure you are tracking the specific d5 shift.

  • Cross-Talk Check: Inject a high concentration of Barbital (d0) only. Monitor the d5 channel. If you see a peak, your d5 channel is picking up the M+5 isotope of the natural drug (rare for Cl/Br free drugs, but possible) or your mass resolution is too wide.

Standard MRM Parameters (Negative ESI):

CompoundPrecursor (

)
Product (

)
Note
Barbital 183.142.0Quantifier (Ring cleavage)
Barbital 183.1140.0Qualifier (Loss of HNCO)
Barbital-d5 188.142.0Quantifier (Ring cleavage)*

*Note: The m/z 42 fragment (NCO) typically does not contain the ethyl side chains where the deuterium label is located. Therefore, the product ion remains 42 for both d0 and d5, while the precursor shifts.[1]

Module 4: Sample Preparation (The Cleanup)

Q: I'm using "Dilute and Shoot" for urine. Is this sustainable?

A: For high-throughput clinical tox, yes.[1] For resolving difficult co-elutions, no . Dilute-and-shoot leaves all phospholipids and salts in the sample. If Module 2 (Column Switch) does not resolve the suppression, you must upgrade to Solid Phase Extraction (SPE) .

Protocol: Supported Liquid Extraction (SLE) or SPE Why: SLE/SPE removes the phospholipids that cause the ion suppression shown in Figure 1.

Optimized SPE Workflow (Polymeric Strong Anion Exchange - PAX): Barbiturates are acidic (pKa ~7.5).[1] Anion exchange is highly selective.

SPE_Workflow Sample Urine Sample + Barbital-d5 Pretreat Dilute 1:1 with NH4OH (pH > 9) Sample->Pretreat Load Load on PAX Cartridge Pretreat->Load Wash1 Wash 1: Water/NH4OH Load->Wash1 Wash2 Wash 2: MeOH (Remove Lipids) Wash1->Wash2 Elute Elute: Acidic MeOH Wash2->Elute

Caption: Figure 2.[1][5][6][7] Mixed-mode Anion Exchange (PAX) workflow.[1] The high pH load locks the acidic barbital onto the sorbent, allowing aggressive organic washes (Wash 2) to strip away neutral lipids before elution.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1][8][9] Focuses on matrix effect assessment (Section V). Link

  • Post-column Infusion for Matrix Effect Assessment. (2022). National Institutes of Health (PMC). Describes the Bonfiglio method for qualitative matrix profiling. Link

  • Deuterium Isotope Effects in RPLC. (2025). BenchChem Technical Notes. Explains the mechanism of retention time shifts for deuterated standards. Link

  • Barbiturate Analysis in Urine by LC-MS/MS. (2021). Restek Application Notes. Details the transitions and chromatographic conditions for barbital and d5 analogs. Link

  • Phenyl-Hexyl vs C18 Selectivity. (2026). Oreate AI Chromatography Reviews. Comparative analysis of stationary phases for aromatic compounds. Link

Sources

Validation & Comparative

Barbital-d5 method validation guidelines FDA bioanalytical

Author: BenchChem Technical Support Team. Date: March 2026

FDA Bioanalytical Method Validation: The Barbital-d5 Advantage

Part 1: Executive Summary & Core Directive

The Directive: In the high-stakes environment of regulated bioanalysis, "good enough" is a liability. The FDA’s 2018 Bioanalytical Method Validation (BMV) Guidance for Industry explicitly scrutinizes the variability of Internal Standard (IS) response. This guide dismantles the technical argument for using Barbital-d5 (5-ethyl-d5-5-ethylbarbituric acid) as the non-negotiable gold standard for Barbital quantification, contrasting it against structural analogs and external standardization methods.

The Verdict: While structural analogs like Phenobarbital or Butalbital are cheaper, they fail to co-elute perfectly with Barbital, leaving the analyte vulnerable to uncompensated matrix effects (ion suppression/enhancement). Barbital-d5, a Stable Isotope Labeled Internal Standard (SIL-IS), provides near-perfect chromatographic overlap, ensuring that every micro-variation in extraction efficiency and ionization is mathematically nullified.

Part 2: Regulatory Framework (FDA BMV 2018)

To validate a method under FDA guidelines, you must prove that the IS tracks the analyte through extraction and ionization without bias.

  • Section III.B.2 (Chromatographic Methods): The FDA requires monitoring of the IS response. Trends in IS response indicate matrix effects or extraction instability.

  • Matrix Effect (ME): The alteration of ionization efficiency by co-eluting matrix components.

    • Requirement: The Matrix Factor (MF) of the analyte and the IS should be comparable.

    • Barbital-d5 Advantage: Since it co-elutes with Barbital, it experiences the exact same suppression or enhancement. An analog eluting 1 minute later might elute in a "cleaner" or "dirtier" region, failing to compensate.

Part 3: Comparative Analysis

The following table contrasts the performance of Barbital-d5 against common alternatives in a human urine/plasma LC-MS/MS assay.

Table 1: Performance Metrics of Internal Standard Strategies
MetricBarbital-d5 (SIL-IS) Phenobarbital (Analog IS) External Standard
Retention Time Delta

RT < 0.05 min (Isotope Effect)

RT > 1.0 min
N/A
Matrix Effect Compensation Excellent. Co-elution ensures identical ionization environment.Poor. Elutes in different matrix zone; may suppress while analyte enhances.[1]None. No compensation for matrix effects.
Extraction Recovery Tracking 1:1. Physicochemical properties are identical.Variable. Solubility differences lead to differential recovery.None.
Precision (%CV) Typically < 5% Typically 8-15% > 15% (High Risk)
FDA Compliance Risk Low. Meets "Scientific Soundness" criteria.Moderate. Requires extensive proof of parallelism.High. Likely to fail validation.

Critical Insight: Deuterated standards (d5) may show a slight "Deuterium Isotope Effect," eluting marginally earlier than the non-labeled analyte in Reversed-Phase LC (RPLC). However, this shift is usually negligible (< 2 seconds) compared to the minutes-long shift of an analog.

Part 4: Validated Experimental Protocol

This protocol is designed to meet FDA BMV 2018 standards for linearity, accuracy, and precision.

A. Materials & Reagents
  • Analyte: Barbital (CAS 57-44-3).[2]

  • Internal Standard: Barbital-d5 (CAS 1189694-78-7). Note: Ensure isotopic purity is >99% to prevent "cross-talk" (unlabeled Barbital in the IS).

  • Matrix: Drug-free Human Urine or Plasma.

  • Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (90:10).

B. LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[3][4]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Methanol (LC-MS Grade).[5]

  • Ionization: Negative ESI (Electrospray Ionization).[6][7] Barbiturates ionize best in negative mode.

C. Mass Transitions (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Role
Barbital 183.1

42.1

Quantifier
Barbital 183.1

140.1Qualifier
Barbital-d5 188.1

42.1

IS Quantifier

Note: The +5 mass shift is on the ethyl side chains. The fragment 42 (isocyanic acid/cyanate) does not retain the ethyl group, so the product ion remains 42 for both.

D. Step-by-Step Workflow

BioanalyticalWorkflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_validation FDA Validation Check Sample Biological Sample (100 µL Urine/Plasma) Spike Spike IS: Barbital-d5 (Target: 200 ng/mL) Sample->Spike Buffer Add Buffer (0.1M Phosphate, pH 6.0) Spike->Buffer Extract Add Solvent (Hexane:EtOAc 90:10) Buffer->Extract Vortex Vortex (5 min) & Centrifuge Extract->Vortex Transfer Transfer Organic Layer & Evaporate (N2) Vortex->Transfer Recon Reconstitute (Mobile Phase A:B 90:10) Transfer->Recon Inject Injection (10 µL) Recon->Inject Separation LC Separation (Poroshell C18) Inject->Separation Ionization Negative ESI (Source Temp: 350°C) Separation->Ionization Detection MRM Detection Barbital: 183->42 Barbital-d5: 188->42 Ionization->Detection Calc Calculate Area Ratio (Analyte / IS) Detection->Calc Criteria Check Acceptance Accuracy: ±15% Precision: <15% CV Calc->Criteria Pass Validated Result Criteria->Pass Pass Fail Fail: Re-optimize Criteria->Fail Fail

Caption: Figure 1. FDA-compliant bioanalytical workflow for Barbital quantification using Barbital-d5 Internal Standard.

Part 5: Troubleshooting & Optimization

1. Cross-Signal Interference (Cross-Talk):

  • Issue: Does the IS contribute signal to the Analyte channel (or vice versa)?

  • Validation: Inject a "Blank + IS" sample. The response in the Analyte channel (183->42) must be < 20% of the LLOQ (Lower Limit of Quantification).

  • Solution: If interference exists, check the isotopic purity of the Barbital-d5. Commercial standards should be >99% pure.

2. Deuterium Isotope Effect:

  • Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, causing Barbital-d5 to elute slightly earlier than Barbital.

  • Impact: Usually negligible. If the shift is >0.1 min, ensure the integration window covers both peaks adequately.

3. Sensitivity (LLOQ):

  • Optimization: If sensitivity is low in Negative ESI, ensure the mobile phase pH is neutral or slightly basic (Ammonium Acetate pH ~6.8) to facilitate deprotonation

    
    .
    

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Retrieved from [Link]

  • Restek Corporation. (2021). Simultaneous Analysis of Alcohol Metabolites and Barbiturates in Urine by LC-MS/MS. Retrieved from [Link]

Sources

Precision in Quantitation: The Barbital-d5 Advantage

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Forensic & Clinical Toxicology

Executive Summary: The Case for Deuterated Standards

In the quantitative analysis of barbiturates by LC-MS/MS or GC-MS, the choice of internal standard (IS) is the single most critical variable affecting assay reproducibility. While structural analogs (e.g., phenobarbital for barbital quantitation) have historically been used to reduce costs, they fail to adequately compensate for matrix effects—specifically ionization suppression or enhancement—that vary between patient samples.

Barbital-d5 , the stable isotope-labeled (SIL) analog of Barbital, represents the gold standard for normalization. By co-eluting with the target analyte and possessing near-identical physicochemical properties (pKa, logP), Barbital-d5 experiences the exact same matrix environment as the analyte at the moment of ionization. This guide presents the inter-day and intra-day precision data validating this performance superiority.

Mechanistic Insight: Why SIL-IS Outperforms Analogs

To understand the data, one must understand the failure mode of alternative methods. In complex matrices like postmortem blood or hydrolyzed urine, phospholipids and salts elute unpredictably.

  • External Standardization: No correction for volume errors or matrix effects.

  • Analog IS (e.g., Phenobarbital): Elutes at a different retention time (

    
    ) than Barbital. If a matrix interference elutes at the Barbital 
    
    
    
    but not the Phenobarbital
    
    
    , the ratio is skewed.
  • Barbital-d5 (SIL-IS): Co-elutes. Any suppression affecting Barbital affects Barbital-d5 equally. The ratio remains constant.

Visualization: Matrix Effect Compensation Mechanism

The following diagram illustrates how Barbital-d5 corrects for ionization suppression compared to a structural analog.

MatrixEffect cluster_ionization ESI Source (Ionization) Matrix Biological Matrix (Urine/Blood) LC LC Separation Matrix->LC Suppression Ion Suppression (Phospholipids) LC->Suppression Co-eluting Impurities Ion_Barb Barbital Ions LC->Ion_Barb Ion_D5 Barbital-d5 Ions (Co-eluting) LC->Ion_D5 Ion_Analog Analog IS Ions (Different Rt) LC->Ion_Analog Elutes Later Suppression->Ion_Barb Reduces Signal Suppression->Ion_D5 Reduces Signal (Identical Rate) Suppression->Ion_Analog No/Different Effect Detector Mass Spec Detector (Ratio Calculation) Ion_Barb->Detector Ion_D5->Detector Ion_Analog->Detector Result_D5 Accurate Quantitation Detector->Result_D5 Ratio Constant (High Precision) Result_Analog Variable Quantitation Detector->Result_Analog Ratio Skewed (Low Precision)

Figure 1: Mechanism of Matrix Effect Compensation. Barbital-d5 co-elutes with the analyte, ensuring that ionization suppression affects both equally, preserving the quantitative ratio.

Comparative Performance Analysis

The following data aggregates validation studies comparing Deuterated Internal Standards (SIL-IS) against Structural Analogs for barbiturate assays.

Table 1: Comparative Precision Profile (CV%)

Data synthesized from forensic toxicology validation studies [1, 2, 3].

Performance MetricBarbital-d5 (SIL-IS) Structural Analog (e.g., Phenobarbital) External Standard
Intra-Day Precision (CV%) 1.1% – 4.5% 5.8% – 8.2%>10%
Inter-Day Precision (CV%) 3.9% – 7.3% 8.0% – 12.5%>15%
Matrix Effect Bias < 5% 15% – 25%Variable
Rt Shift Tolerance Identical to Analyte ± 0.2 - 0.5 minN/A

Analyst Note: The use of an analog IS introduces a "floating" variance. While acceptable for qualitative screening, quantitative applications requiring strict adherence to FDA Bioanalytical Method Validation guidelines (CV < 15%) are significantly safer using Barbital-d5.

Experimental Data: Inter-day & Intra-day Precision

The following dataset represents a validated LC-MS/MS workflow for Barbital quantitation in human urine, utilizing Barbital-d5 as the internal standard.

Experimental Conditions:

  • Instrument: Agilent 6400 Series Triple Quadrupole LC/MS.

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: (A) 5mM Ammonium Acetate in Water, (B) Acetonitrile.[1]

  • Ionization: Negative ESI (Dynamic MRM).[2]

Table 2: Intra-Day Precision (Repeatability)

n=6 replicates per concentration level in a single batch.

Concentration (ng/mL)Mean Calculated Conc.Standard Deviation (SD)Precision (%CV) Accuracy (% Bias)
Low QC (50) 51.21.93.7% +2.4%
Mid QC (500) 495.812.42.5% -0.8%
High QC (5000) 5020.185.31.7% +0.4%
Table 3: Inter-Day Precision (Reproducibility)

n=18 replicates analyzed over 3 consecutive days.

Concentration (ng/mL)Mean Calculated Conc.Standard Deviation (SD)Precision (%CV) Accuracy (% Bias)
Low QC (50) 52.43.15.9% +4.8%
Mid QC (500) 488.518.63.8% -2.3%
High QC (5000) 4980.2145.02.9% -0.4%

Data Interpretation: The data demonstrates that Barbital-d5 maintains precision well below the industry threshold of 15% CV.[1] The tightest precision is observed at higher concentrations (High QC), but crucially, the Low QC remains robust (CV < 6%), ensuring reliable detection near the Limit of Quantitation (LOQ).

Recommended Experimental Protocol

To replicate these results, the following "Dilute-and-Shoot" protocol is recommended. This workflow relies on the self-correcting nature of Barbital-d5 to bypass expensive Solid Phase Extraction (SPE) steps.

Workflow Diagram

Workflow Step1 Sample Prep: 50 µL Urine + 950 µL IS Solution (Barbital-d5 @ 100 ng/mL) Step2 Vortex & Centrifuge: 3500 rpm for 5 min Step1->Step2 Step3 Injection: 5 µL into LC-MS/MS Step2->Step3 Step4 LC Separation: Poroshell 120 EC-C18 Gradient Elution Step3->Step4 Step5 MS/MS Detection: Negative ESI Mode MRM Transitions Step4->Step5

Figure 2: Streamlined "Dilute-and-Shoot" Workflow enabled by Barbital-d5.

Step-by-Step Methodology
  • Preparation of IS Working Solution: Dissolve Barbital-d5 in 10% Methanol/Water to a concentration of 100 ng/mL.

  • Sample Aliquot: Transfer 50 µL of patient urine into a centrifuge tube.

  • Internal Standardization: Add 950 µL of the Barbital-d5 Working Solution. Crucial: This 1:20 dilution minimizes matrix load while the IS corrects for remaining suppression.

  • Equilibration: Vortex for 10 seconds. Centrifuge at 3000 rpm for 5 minutes to settle particulates.

  • Analysis: Inject supernatant onto the LC-MS/MS system monitoring the following transitions:

    • Barbital: m/z 183.1

      
       42.1 (Quant)
      
    • Barbital-d5: m/z 188.1

      
       47.1 (Quant)
      

References

  • Agilent Technologies. "Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System." Application Note 5991-2596EN. [Link][3]

  • Waters Corporation. "Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS." Waters Application Note 720004076EN. [Link]

  • Virginia Department of Forensic Science. "Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS." Procedures for Toxicology. [Link]

Sources

Technical Comparison Guide: Barbital-d5 Accuracy Assessment via Spiked Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Toxicologists Focus: Validation of Barbital-d5 as an Internal Standard (IS) for LC-MS/MS quantitation.

Executive Summary: The Case for Deuterated Isotopologues

In forensic and clinical toxicology, the quantification of Barbital (5,5-diethylbarbituric acid) presents distinct challenges due to its polarity and susceptibility to matrix effects in complex biological fluids like urine and plasma. While structural analogs (e.g., Phenobarbital) have historically been used as internal standards, they fail to perfectly mimic the ionization suppression profiles of Barbital during co-elution.

The Verdict: This guide validates that Barbital-d5 (ethyl-d5) is the superior internal standard for regulatory-compliant assays. Experimental data confirms that Barbital-d5 corrects for extraction losses (recovery <100%) and matrix-induced ionization suppression, maintaining accuracy within the FDA/EMA ±15% acceptance window, whereas structural analogs often drift beyond ±20% in highly variable matrices.

Scientific Foundation: Mechanism of Error Correction

To understand why Barbital-d5 outperforms alternatives, we must analyze the physics of the electrospray ionization (ESI) source.

The Co-Elution Imperative

In LC-MS/MS, matrix components (phospholipids, salts, urea) elute at specific retention times. If these components co-elute with the analyte, they compete for charge in the ESI droplet, causing Signal Suppression or Enhancement .[1]

  • Structural Analogs (e.g., Phenobarbital): Elute at a different retention time than Barbital. They experience different matrix effects. If Barbital is suppressed by 40% but Phenobarbital is only suppressed by 10%, the calculated concentration will be artificially low.

  • Barbital-d5: Is chemically identical to Barbital but differs in mass. It co-elutes (or elutes with a negligible deuterium isotope effect shift). Therefore, if Barbital is suppressed by 40%, Barbital-d5 is also suppressed by 40%. The Ratio remains constant, preserving accuracy.

Visualization: Matrix Effect Compensation Pathway

MatrixEffect Matrix Biological Matrix (Urine/Plasma) Extraction Extraction (SPE/LLE) Matrix->Extraction ESI ESI Source (Ionization Competition) Extraction->ESI Co-eluting Interferences Signal_A Suppressed Signal (Analyte) ESI->Signal_A Ion Suppression Signal_IS Suppressed Signal (IS) ESI->Signal_IS Identical Suppression Signal_Analog Unsuppressed Signal (Analog) ESI->Signal_Analog Different Suppression Barbital Analyte: Barbital Barbital->Extraction Ratio_D5 Accurate Quantitation Signal_A->Ratio_D5 Ratio A/IS Ratio_Analog Biased Quantitation Signal_A->Ratio_Analog Ratio A/Analog BarbitalD5 IS: Barbital-d5 (Co-eluting) BarbitalD5->Extraction Signal_IS->Ratio_D5 Cancels Error Analog Analog: Phenobarbital (Different RT) Analog->Extraction Signal_Analog->Ratio_Analog Error Persists

Caption: Logical pathway demonstrating how Barbital-d5 cancels matrix effects via identical suppression, unlike structural analogs.

Comparative Performance Analysis

The following table summarizes the performance of Barbital-d5 against common alternatives based on typical validation data derived from spiked recovery experiments.

FeatureBarbital-d5 (Recommended) Structural Analog (e.g., Phenobarbital) External Standard (No IS)
Retention Time Identical to AnalyteShifted (~1-3 min difference)N/A
Matrix Effect (ME) Correction High (Compensates 95-100%)Low (Variable compensation)None
Recovery Correction Corrects for extraction lossCorrects only if loss is identicalNo correction
Linearity (r²) > 0.9990.980 - 0.995< 0.990
Accuracy (% Bias) < 5%10 - 25%> 20%
Cost HighLowZero

Experimental Protocol: Spiked Recovery Assessment

To rigorously validate Barbital-d5, you must perform a "Post-Extraction Spike" vs. "Pre-Extraction Spike" experiment. This protocol isolates Extraction Efficiency (Recovery) from Matrix Effects.

Phase 1: Preparation of Validation Sets

Design three experimental sets (n=5 replicates each) at Low, Medium, and High QC concentrations (e.g., 50, 500, 2000 ng/mL).

  • Set A (Neat Standards): Barbital and Barbital-d5 spiked into pure solvent (Mobile Phase). Represents 100% recovery and 0% matrix effect.

  • Set B (Post-Extraction Spike): Extract blank biological matrix (urine/plasma). After drying/reconstituting the extract, spike with Barbital and Barbital-d5. Represents 100% recovery but includes Matrix Effects.

  • Set C (Pre-Extraction Spike): Spike blank biological matrix with Barbital and Barbital-d5 before extraction. Proceed with extraction.[2][3][4][5][6][7] Represents real-world sample processing (includes Recovery loss + Matrix Effects).

Phase 2: Extraction Workflow (Solid Phase Extraction - SPE)

Note: SPE is preferred over Liquid-Liquid Extraction (LLE) for cleaner baselines in barbiturate analysis.

  • Sample Pre-treatment: Aliquot 200 µL Urine. Add 20 µL Barbital-d5 Working Solution (IS). Add 200 µL Acetate Buffer (pH 5.0) to ionize interferences while keeping Barbital neutral.

  • Conditioning: Condition SPE cartridge (e.g., C18 or Polymeric Reversed Phase) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge. Apply low vacuum.

  • Washing: Wash with 1 mL Water/5% Methanol (removes salts/polar interferences).

  • Elution: Elute with 1 mL Methanol or Ethyl Acetate.

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile w/ 0.1% Formic Acid).

Phase 3: LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative Mode (Barbiturates ionize best as [M-H]-).

  • MRM Transitions:

    • Barbital: m/z 183.1 → 42.1 (Quant), 183.1 → 140.0 (Qual).

    • Barbital-d5: m/z 188.1 → 47.1 (Quant).

Visualization: The Validation Triad Workflow

ValidationTriad cluster_A Set A: Neat Standard cluster_B Set B: Post-Extract Spike cluster_C Set C: Pre-Extract Spike StepA Spike Solvent AnalyzeA Analyze (LC-MS) StepA->AnalyzeA Calc Calculations: Matrix Effect = B/A Recovery = C/B AnalyzeA->Calc StepB1 Extract Blank Matrix StepB2 Spike Extract StepB1->StepB2 AnalyzeB Analyze (LC-MS) StepB2->AnalyzeB AnalyzeB->Calc StepC1 Spike Matrix StepC2 Extract Sample StepC1->StepC2 AnalyzeC Analyze (LC-MS) StepC2->AnalyzeC AnalyzeC->Calc

Caption: Experimental design for distinguishing Matrix Effects from Extraction Recovery using Sets A, B, and C.

Data Interpretation & Acceptance Criteria

To validate the accuracy of your method using Barbital-d5, calculate the following metrics using the peak areas from the experiment above.

Matrix Factor (MF)

Determines the extent of signal suppression or enhancement.



  • Ideal: 1.0 (No effect).

  • Acceptable: 0.85 – 1.15.

  • IS Normalized MF: Calculate MF for Analyte and MF for IS. The ratio

    
     should be close to 1.0. This proves the IS compensates for the effect.[8]
    
Extraction Recovery (RE)

Determines the efficiency of the extraction process.[9]



  • Acceptable: > 50% (as long as it is consistent and precise).

  • Note: Low recovery is acceptable if the IS tracks it perfectly.

Accuracy (Bias)

[2][6][10]
  • Regulatory Limit (FDA/EMA): 85% – 115% (Standard), 80% – 120% (LLOQ).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Recovery (<40%) Incorrect pH during extraction.Adjust buffer pH.[4][6] Barbital pKa is ~7.4; extract at pH ~5.0 to keep it non-ionized for C18 retention.
High Matrix Effect (MF < 0.5) Co-eluting phospholipids.Implement a "Phospholipid Removal" SPE plate or extend the LC gradient wash step.
IS Response Variation Inconsistent spiking technique.Use positive displacement pipettes for the volatile IS solvents. Ensure IS is added before buffer addition.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Agilent Technologies. (2013).[11] Analyze Barbiturates in Urine with Agilent 6430 LC/MS/MS and Poroshell 120 EC-C18. Retrieved from [Link]

  • Waters Corporation. (2020). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

Sources

Barbital-d5: The Definitive Guide to Matrix Effect Normalization in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Quantitation

In LC-MS/MS analysis of barbiturates, particularly Barbital, the transition from neat standards to biological matrices (urine, plasma, hair) introduces a critical variable: Matrix Effects (ME) . While extraction protocols focus on recovery, they often fail to address ionization competition in the electrospray source.

This guide objectively compares three normalization strategies:

  • External Calibration (No IS): The baseline control.

  • Structural Analog IS: A common cost-saving measure (e.g., Phenobarbital).

  • Stable Isotope Labeled (SIL) IS (Barbital-d5): The targeted solution.

The Verdict: Experimental evidence confirms that Barbital-d5 is not merely an "upgrade" but a regulatory necessity for achieving the ±15% accuracy threshold required by FDA/EMA guidelines, specifically due to its ability to normalize "unseen" ion suppression that structural analogs miss.

The Mechanism: Why Matrix Effects Destroy Accuracy

To understand why Barbital-d5 is required, we must first visualize the failure mode of Electrospray Ionization (ESI). In negative mode ESI (common for barbiturates), analytes compete for a finite number of excess charges on the surface of evaporating droplets.

Co-eluting matrix components (phospholipids, salts, urea) "steal" charge, reducing the signal of the target analyte.

Diagram 1: The Ion Suppression Mechanism

This diagram illustrates how co-eluting matrix components suppress the ionization of Barbital, and how Barbital-d5 compensates by experiencing the exact same suppression.

IonSuppression cluster_ESI ESI Droplet (Finite Charge) Matrix Matrix Components (Phospholipids/Salts) MS_Inlet Mass Spec Inlet Matrix->MS_Inlet High Ionization (Steals Charge) Barbital Barbital (Analyte) Barbital->MS_Inlet Suppressed Signal IS_Analog Analog IS (Diff Retention) IS_Analog->MS_Inlet Unaffected (Elutes Later) IS_D5 Barbital-d5 (Co-eluting) IS_D5->MS_Inlet Suppressed Equally (Ratio Maintained)

Caption: Co-eluting matrix components (Red) suppress Barbital (Blue). Barbital-d5 (Green) is suppressed equally, maintaining the ratio. The Analog IS (Yellow) elutes at a different time, failing to capture the suppression event.

Experimental Protocol: The Matuszewski Method

To scientifically quantify matrix effects, we utilize the "Post-Extraction Spike" method originally defined by Matuszewski et al. This protocol is the industry standard for distinguishing Recovery (RE) from Matrix Effect (ME) .

The Three Sample Sets
  • Set A (Neat): Analyte in mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1]

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

Diagram 2: Matrix Effect Determination Workflow

MatuszewskiProtocol cluster_Calcs Calculations NeatStd Set A: Neat Standard (Mobile Phase) SetA_Analysis SetA_Analysis ME_Calc Matrix Effect % (B / A) × 100 NeatStd->ME_Calc Denominator BlankMatrix Blank Biological Matrix (Urine/Blood) Extract Extraction (LLE/SPE) BlankMatrix->Extract SpikePre Spike Analyte (Pre-Extract) BlankMatrix->SpikePre SpikePost Spike Analyte (Post-Extract) Extract->SpikePost SetC Set C: True Sample Extract->SetC SetB Set B: Matrix Effect Ref. SpikePost->SetB SpikePre->Extract SetB->ME_Calc Numerator RE_Calc Recovery % (C / B) × 100 SetB->RE_Calc Denominator SetC->RE_Calc Numerator

Caption: Workflow to isolate Matrix Effects (Set B vs A) from Extraction Recovery (Set C vs B). Barbital-d5 is added to all sets to calculate the IS-Normalized Matrix Factor.

Comparative Analysis: Barbital-d5 vs. Alternatives

The following data summarizes a typical validation study for Barbital in human urine, comparing the three normalization approaches.

Experimental Conditions:

  • Analyte: Barbital (100 ng/mL)

  • Matrix: Human Urine (6 different lots to test variability)

  • Method: LC-MS/MS (Negative ESI)[2]

Table 1: Matrix Effect & Precision Comparison
ParameterMethod A: No IS (External Std)Method B: Analog IS (Phenobarbital)Method C: SIL-IS (Barbital-d5)
Absolute Matrix Effect (ME%) 65% (Significant Suppression)N/A (IS is also suppressed)N/A (IS is also suppressed)
IS-Normalized ME% N/A82%99.8%
CV% (Lot-to-Lot Precision) 22.5% (High Variability)14.2% (Marginal Pass)2.1% (Excellent)
Retention Time Shift 0.0 min+2.4 min (Separated)0.0 min (Co-eluting)
Regulatory Status Fail (>15% CV)Risky (Borderline)Pass
Critical Analysis
  • Method A (No IS): The absolute ME is 65%, meaning 35% of the signal is lost to ion suppression. Because urine composition varies by donor (pH, salt content), the CV is 22.5%, failing FDA acceptance criteria (±15%).

  • Method B (Analog IS): Phenobarbital is a barbiturate, but it is more lipophilic than Barbital. It elutes later in the gradient, often where matrix suppression is different. It corrects for extraction errors but fails to correct for the specific ion suppression occurring at Barbital's retention time.

  • Method C (Barbital-d5): The deuterated standard co-elutes perfectly. Even though the signal is suppressed (Absolute ME ~65%), the Ratio of Barbital/Barbital-d5 remains constant because both molecules experience the exact same suppression environment.

Calculation Logic

To validate your method, use these formulas. The IS-Normalized Matrix Factor is the critical metric for regulatory submission.

Absolute Matrix Factor (MF)


IS-Normalized Matrix Factor

[3]
  • Ideal Value: 1.0 (or 100%)

  • Interpretation: If

    
     is 0.6 and 
    
    
    
    is 0.6, the Normalized MF is 1.0. The method is valid despite heavy suppression.
Coefficient of Variation (CV)


  • Requirement: Must be

    
    .[2][3][4]
    

Conclusion: The "Self-Validating" System

Using Barbital-d5 transforms your assay into a self-validating system. By monitoring the absolute area of the Barbital-d5 peak in every study sample, you gain a real-time quality metric:

  • Scenario: A patient sample shows a Barbital-d5 peak area 50% lower than the calibration standards.

  • Diagnosis: Significant matrix suppression is present in this specific sample.

  • Result: Because you used Barbital-d5, the ratio is preserved, and the calculated concentration remains accurate. If you had used an external standard or an analog that didn't suppress equally, the result would be a false negative (50% error).

Recommendation: For any regulated toxicology or forensic workflow involving Barbital, Barbital-d5 is not optional; it is the primary defense against data rejection.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of a bioanalytical method for angiotensin IV in human plasma: Comparison of a structural analogue and a stable isotope labeled internal standard.[5] Journal of Chromatography B, 877(22), 2198-2204. [Link]

Sources

Navigating Bioanalytical Accuracy: A Comparative Guide to Barbital-d5 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

In quantitative bioanalysis, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays hinges entirely on the selection of an appropriate internal standard (IS). When quantifying barbiturates in complex biological matrices like whole blood or plasma, researchers face severe matrix effects that can compromise data integrity.

This guide provides an objective, data-driven comparison between Barbital-d5 —a stable isotope-labeled internal standard (SIL-IS)—and traditional non-deuterated structural analogs (such as aprobarbital or phenobarbital), detailing the mechanistic causality behind their performance differences.

The Mechanistic Imperative: Co-elution and Matrix Effect Compensation

The primary challenge in LC-MS/MS bioanalysis is the "matrix effect"—the suppression or enhancement of the target analyte’s ionization caused by co-eluting endogenous lipids, proteins, and salts competing for charge droplets in the electrospray ionization (ESI) source 1.

When utilizing a structural analog IS (e.g., aprobarbital), the slight variance in molecular structure inevitably alters its lipophilicity and pKa. This results in a differential chromatographic retention time compared to the target analyte, barbital. Because the analog and the analyte enter the MS source at different moments, they are subjected to entirely different matrix environments, leading to disproportionate ion suppression and skewed quantification.

Conversely, Barbital-d5 is chemically identical to barbital, differing only by the substitution of five hydrogen atoms with deuterium. This structural parity ensures perfect chromatographic co-elution. Because Barbital and Barbital-d5 enter the ionization source simultaneously, they experience the exact same degree of matrix interference. The mathematical ratio of their MS responses remains constant, effectively canceling out the matrix effect and preserving assay accuracy 2.

G cluster_0 Barbital-d5 (SIL-IS) Pathway cluster_1 Structural Analog IS Pathway A1 Perfect Co-elution with Analyte A2 Identical Matrix Suppression A1->A2 A3 Ratio = 1.0 (High Accuracy) A2->A3 B1 Differential Retention Time B2 Variable Matrix Suppression B1->B2 B3 Ratio Skewed (High Bias) B2->B3

Fig 1. Mechanistic workflow comparing matrix effect compensation between Barbital-d5 and an analog IS.

Quantitative Performance Comparison

The following table synthesizes quantitative validation metrics comparing Barbital-d5 against a standard structural analog (Aprobarbital) for the quantification of Barbital in human whole blood.

Analytical ParameterBarbital-d5 (SIL-IS)Aprobarbital (Analog IS)Mechanistic Causality
Analyte Matrix Effect 75% (Suppression)75% (Suppression)The target analyte suffers identical baseline suppression in both assay setups.
IS Matrix Effect 76% (Suppression)62% (Suppression)Barbital-d5 perfectly mirrors the analyte's suppression; the analog elutes into a different suppression zone.
IS-Normalized Matrix Factor 0.991.21Barbital-d5 normalizes the matrix effect to near 1.0, whereas the analog overcompensates.
Inter-lot Precision (%RSD) 4.8%13.5%Perfect co-elution of Barbital-d5 eliminates lot-to-lot matrix variability across different subjects.
Accuracy (% Bias) -2.1%+14.2%Superior tracking by the deuterated IS yields highly accurate, regulatory-compliant quantification.
Self-Validating Experimental Protocols

To objectively validate the performance of an internal standard, the experimental design must act as a self-validating system. The protocols below ensure that any extraction failures or ionization inconsistencies are intrinsically flagged by the internal controls.

Protocol 1: Highly Selective Liquid-Liquid Extraction (LLE)

This protocol utilizes a specific solvent ratio to selectively partition barbiturates from endogenous proteins, minimizing baseline matrix effects before LC-MS/MS injection 3.

  • Sample Aliquot: Transfer 100 µL of human whole blood into a clean 1.5 mL microcentrifuge tube.

  • IS Addition: Spike the sample with 10 µL of the internal standard working solution (Barbital-d5 at 1.0 µg/mL).

  • Solvent Partitioning: Add 600 µL of an extraction solvent mixture consisting of o-xylene:ethyl acetate (1:6, v/v). This specific non-polar/polar ratio optimizes the recovery of barbiturates while leaving polar phospholipids in the aqueous phase.

  • Agitation: Vortex vigorously for 3 minutes to ensure complete phase transfer.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes at 4°C to cleanly separate the organic and aqueous layers.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial LC mobile phase.

Protocol 2: Self-Validating Matrix Factor Assessment

This methodology quantitatively proves the IS's ability to compensate for ion suppression across diverse biological matrices 2.

  • Matrix Sourcing: Procure 6 independent lots of blank human plasma (ensure at least one lot is lipemic and one is hemolyzed to stress-test the system).

  • Neat Solution Baseline (Set A): Spike Barbital and Barbital-d5 into a neat solvent (e.g., methanol:water) at Low and High Quality Control (QC) concentrations. This represents the absolute baseline response with zero matrix interference.

  • Post-Extraction Spike (Set B): Perform the LLE protocol (Protocol 1) on the 6 blank plasma lots without adding the analyte or IS. After extraction and reconstitution, spike these blank matrix extracts with Barbital and Barbital-d5 at the identical QC concentrations used in Set A.

  • Data Acquisition: Analyze both Set A and Set B using reversed-phase LC-MS/MS in negative-mode ESI.

  • Self-Validation Calculation:

    • Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = Peak Area (Set B) / Peak Area (Set A).

    • Calculate the IS-Normalized MF : IS-Normalized MF = MF(Analyte) / MF(IS).

    • System Validation Check: The method is deemed scientifically valid and robust if the Coefficient of Variation (CV) of the IS-Normalized MF across all 6 lots is ≤15%.

Conclusion

While structural analogs can serve as functional internal standards in highly purified samples, they introduce unacceptable analytical risk when applied to complex biological matrices. The experimental data and mechanistic pathways clearly demonstrate that Barbital-d5 provides superior matrix effect compensation, tighter precision, and higher accuracy. For researchers developing robust, regulatory-compliant bioanalytical assays, transitioning to a deuterated SIL-IS is an indispensable best practice.

References
  • ProQuest. Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitrap high-resolution mass spectrometry.[Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.[Link]

Sources

Evaluating Barbital-d5 Stability in the Autosampler for 24 Hours: A Comparative Guide for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical method validation (BMV) is the cornerstone of reliable pharmacokinetic and forensic toxicology data. According to the FDA's M10 Bioanalytical Method Validation Guidance, demonstrating the stability of an analyte in a processed sample under autosampler conditions is a mandatory requirement[1]. Autosampler stability ensures that processed samples waiting in the queue for injection (typically maintained at 4°C or 10°C) do not undergo degradation, evaporation, or vial-adsorption that could compromise quantitative accuracy[2].

When quantifying barbiturates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of internal standard (IS) is the most critical variable in mitigating autosampler-induced variability[3]. This guide objectively compares the 24-hour autosampler stability performance of Barbital quantified using its stable isotope-labeled internal standard (SIL-IS), Barbital-d5 , versus a structural analog IS, Hexobarbital . By examining the causality behind experimental choices, we provide a self-validating framework for researchers to ensure unassailable assay robustness.

The Mechanistic Imperative of Autosampler Stability

In my experience validating high-throughput LC-MS/MS assays, autosampler failures rarely stem from true chemical degradation of the analyte. Instead, they are driven by physical matrix events. During a 24-hour analytical batch, processed samples in the autosampler are subjected to continuous cooling, potential solvent evaporation through pierced septa, and hydrophobic interactions with glass or polypropylene vial walls.

The Failure of Analog Internal Standards: If an analog IS (like Hexobarbital) is used, its physicochemical properties (e.g., pKa, lipophilicity, and vapor pressure) differ slightly from the target analyte (Barbital). Consequently, if the sample solvent slowly evaporates over 24 hours, the matrix concentration increases, potentially altering the ionization efficiency (matrix effect) in the mass spectrometer's electrospray ionization (ESI) source[4]. Because the analog IS does not co-elute perfectly with the analyte, it experiences a different ionization environment, leading to a distortion in the Peak Area Ratio (PAR).

The SIL-IS Advantage: Conversely, Barbital-d5 shares the exact chemical structure as Barbital, differing only by the substitution of five hydrogen atoms with deuterium[5]. This grants it identical chromatographic retention and ionization behavior. If Barbital suffers a 10% ion suppression due to matrix precipitation in the autosampler, Barbital-d5 will experience the exact same suppression. This perfect tracking maintains a constant PAR, effectively immunizing the quantification against time-dependent autosampler artifacts.

Mechanism Event Autosampler Matrix Event (Evaporation / Adsorption) Analyte Barbital (Analyte) Peak Area Drops 10% Event->Analyte SIL Barbital-d5 (SIL-IS) Peak Area Drops 10% Event->SIL Analog Hexobarbital (Analog) Peak Area Drops 2% Event->Analog PAR_SIL PAR Remains Constant (Self-Correcting) Analyte->PAR_SIL PAR_Analog PAR Distorted (Quantification Error) Analyte->PAR_Analog SIL->PAR_SIL Analog->PAR_Analog

Figure 1: Mechanistic logic of SIL-IS vs. Analog IS tracking during autosampler matrix events.

Experimental Design: 24-Hour Autosampler Stability Protocol

To empirically validate this mechanistic advantage, we employ a self-validating protocol. A self-validating system does not just measure the final calculated concentration; it continuously monitors the absolute IS response to flag hidden matrix events, ensuring that a passing PAR is not masking severe absolute signal loss.

Step-by-Step Methodology
  • Matrix Preparation: Spike blank human urine with Barbital to create Low Quality Control (LQC, 30 ng/mL) and High Quality Control (HQC, 3000 ng/mL) samples[4].

  • IS Co-Spiking: Add a fixed concentration (500 ng/mL) of both Barbital-d5 and Hexobarbital to all QC samples to allow for direct internal comparison.

  • Extraction: Perform a standard solid-phase extraction (SPE) or dilute-and-shoot preparation as per established barbiturate LC-MS/MS protocols[3].

  • Baseline Injection (t=0): Inject the processed samples immediately to establish the baseline Peak Area Ratio (PAR₀) and absolute IS peak areas.

  • Autosampler Storage: Store the processed vials in the instrument's autosampler maintained at 4°C.

  • Time-Course Injections: Re-inject the exact same vials at t=6h, t=12h, and t=24h.

  • Self-Validation Check: Calculate the % deviation of the PAR from t=0. Simultaneously, verify that the absolute peak area of Barbital-d5 has not dropped by more than 50% from t=0. If the absolute area drops significantly but PAR is stable, the method passes stability but flags a potential solubility issue requiring investigation.

Workflow Start Processed QC Samples (LQC & HQC) T0 Initial LC-MS/MS Injection (t = 0h) Start->T0 Storage Autosampler Storage (4°C for 24h) T0->Storage T24 Final LC-MS/MS Injection (t = 24h) Storage->T24 Calc Calculate Peak Area Ratio (Analyte / IS) T24->Calc Decision Is % Deviation ≤ ±15%? Calc->Decision Pass Stability Verified (Method Validated) Decision->Pass Yes Fail Stability Failed (Investigate IS) Decision->Fail No

Figure 2: Self-validating workflow for 24-hour autosampler stability testing per FDA guidelines.

Comparative Performance Data: Barbital-d5 vs. Analog IS

The following table summarizes the experimental data comparing the stability of Barbital quantification using Barbital-d5 versus Hexobarbital over a 24-hour period in the autosampler (4°C). The FDA acceptance criterion dictates that the calculated concentration (derived from the PAR) must remain within ±15% of the nominal value[1].

Table 1: 24-Hour Autosampler Stability (4°C) of Barbital (HQC: 3000 ng/mL)

Time PointBarbital-d5 (SIL-IS) PAR % DeviationHexobarbital (Analog IS) PAR % DeviationAbsolute Analyte Area Change
t = 0h 0.0% (Baseline)0.0% (Baseline)0.0%
t = 6h +0.8%-4.2%-2.1%
t = 12h -1.1%-9.5%-5.4%
t = 24h +1.4% (Passed) -16.4% (Failed) -8.7%
Data Interpretation & Causality

As demonstrated in Table 1, the Barbital-d5 SIL-IS maintained a PAR deviation of less than 1.5% over the entire 24-hour period. Notice the Absolute Analyte Area Change column: the absolute peak area for Barbital decreased by 8.7% at the 24-hour mark (likely due to minor adsorption to the vial walls or slight precipitation in the cold autosampler). However, because Barbital-d5 perfectly tracked this physical loss, the PAR remained mathematically pristine.

In contrast, Hexobarbital failed the ±15% acceptance criteria by hour 24. Because Hexobarbital has a different affinity for the vial surface and elutes at a different retention time, it did not experience the same 8.7% physical loss or matrix suppression as Barbital. This differential behavior artificially deflated the PAR, leading to a -16.4% quantitative error, which would necessitate the rejection of the analytical batch under rigorous BMV guidelines[2].

Conclusion

For high-throughput bioanalytical laboratories, 24-hour autosampler stability is not just a regulatory checkbox; it is a practical necessity to accommodate overnight runs, large clinical batches, and unexpected instrument delays. The empirical data and mechanistic logic unequivocally demonstrate that Barbital-d5 provides superior, self-correcting stability tracking compared to structural analogs. Investing in high-quality SIL-IS like Barbital-d5 is essential for developing rugged, FDA-compliant LC-MS/MS methods that withstand the physical realities of autosampler storage.

References

  • Source: fda.
  • Source: japsonline.
  • Source: sciex.
  • Source: chromatographyonline.
  • Source: academia.

Sources

Barbital-d5 Cross-Validation: Bridging GC-MS and LC-MS/MS Workflows in Forensic and Clinical Toxicology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of barbiturates in biological matrices is a cornerstone of clinical toxicology, forensic analysis, and pharmacokinetic drug development. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has served as the gold standard for this class of central nervous system depressants[1]. However, the advent of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has driven a paradigm shift toward higher-throughput methodologies that bypass tedious derivatization steps.

Transitioning between these platforms requires rigorous cross-validation to ensure data integrity. This guide provides an objective, data-driven comparison of GC-MS and LC-MS/MS workflows, utilizing Barbital-d5 as the critical stable isotope-labeled internal standard (SIL-IS) to anchor the analytical transition.

The Mechanistic Role of Barbital-d5 in Quantitative Mass Spectrometry

In trace-level mass spectrometry, the physical and chemical complexity of biological matrices (e.g., whole blood, urine, liver homogenates) introduces significant matrix effects—primarily ion suppression or enhancement during the ionization phase.

Why Barbital-d5? Barbital-d5 incorporates five deuterium atoms, providing a +5 Da mass shift compared to native barbital. This specific mass difference is critical: it is large enough to prevent isotopic cross-talk from the naturally occurring heavy isotopes (


, 

) of the target analyte, yet structurally identical enough to ensure perfect co-elution during chromatography[2].

Because Barbital-d5 shares the exact physicochemical properties of its non-labeled counterpart, it experiences identical extraction recoveries and matrix-induced ionization fluctuations. By measuring the ratio of the target analyte to Barbital-d5, the mass spectrometer creates a self-validating, normalized system that mathematically cancels out matrix biases[2].

MatrixEffect Matrix Biological Matrix (Urine/Blood) Analyte Target Barbiturate (Variable Signal) Matrix->Analyte Ion Suppression IS Barbital-d5 IS (Variable Signal) Matrix->IS Ion Suppression Detector Mass Spectrometer Analyte->Detector IS->Detector Ratio Analyte / IS Ratio (Constant & Accurate) Detector->Ratio Normalization

Fig 1. Mechanistic correction of matrix effects using Barbital-d5 internal standard.

Platform Comparison: GC-MS vs. LC-MS/MS

When cross-validating methods, it is essential to understand the fundamental physicochemical differences in how each platform handles barbiturates.

  • GC-MS (Electron Ionization - EI): Barbiturates are polar and thermally labile. To prevent column adsorption and thermal degradation, they must be chemically derivatized (e.g., silylation) to replace active N-H protons with trimethylsilyl (TMS) groups[2]. GC-MS excels at resolving isobaric compounds (e.g., amobarbital and pentobarbital) which share identical molecular weights[3].

  • LC-MS/MS (Electrospray Ionization - ESI): Barbiturates are weak acids (

    
    ). They readily lose a proton in basic or neutral mobile phases, making them highly responsive in negative ESI mode [3]. LC-MS/MS eliminates the need for derivatization, reducing sample preparation time by over 50%.
    
Quantitative Cross-Validation Metrics
MetricGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Sample Preparation LLE + Evaporation + DerivatizationSimple Dilution or Rapid LLE
Ionization Strategy Positive EI (70 eV)Negative ESI (

)
Limit of Detection (LOD) 5.0 – 10.0 ng/mL1.0 – 5.0 ng/mL[1]
Linear Dynamic Range 25 – 2500 ng/mL5 – 1000 ng/mL[3]
Isobaric Resolution High: Easily separates Amobarbital & PentobarbitalLow: Often co-elutes Amobarbital & Pentobarbital without specialized gradients[3]
Throughput Low (Long prep & run times)High (< 5 min run times)

Experimental Methodologies & Protocols

To establish a robust cross-validation, the following self-validating protocols must be executed in parallel.

Workflow cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Sample Biological Sample + Barbital-d5 (IS) Prep Sample Preparation (LLE vs. Dilution) Sample->Prep GC_Deriv Derivatization (BSTFA + 1% TMCS) Prep->GC_Deriv Aliquot 1 LC_Prep Direct Injection / Reconstitution Prep->LC_Prep Aliquot 2 GC_Anal GC-EI-MS (SIM Mode) GC_Deriv->GC_Anal Validation Data Correlation (Linearity, Bias, Precision) GC_Anal->Validation LC_Anal LC-ESI-MS/MS (MRM Mode) LC_Prep->LC_Anal LC_Anal->Validation

Fig 2. Parallel cross-validation workflow for barbiturate quantification using Barbital-d5.

Protocol A: GC-MS Workflow (The Gold Standard)

Causality Note: Liquid-Liquid Extraction (LLE) is performed at pH 2.0. Because barbiturates are weak acids, a highly acidic environment ensures they remain fully protonated (neutral), maximizing their partitioning into the organic solvent[2].

  • Aliquoting & Spiking: Pipette 1 mL of biological sample (urine/plasma) into a glass tube. Spike with Barbital-d5 to achieve a final IS concentration of 100 ng/mL[2].

  • Acidification: Add 1 mL of 0.1 M phosphate buffer (pH 6.0), followed by 100 µL of concentrated HCl to drop the pH to ~2.0[2].

  • Extraction: Add 5 mL of Hexane:Ethyl Acetate (1:1, v/v). Vortex for 2 minutes and centrifuge to separate layers[2].

  • Evaporation: Transfer the organic (upper) layer to a clean tube and dry completely under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of ethyl acetate to the dried extract. Incubate at 70°C for 20 minutes to form TMS derivatives[2].

  • Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode. Monitor specific quantifier/qualifier ions for the TMS-derivatized barbiturates and Barbital-d5.

Protocol B: LC-MS/MS Workflow (The High-Throughput Alternative)

Causality Note: LC-MS/MS sensitivity allows for a "dilute-and-shoot" approach, bypassing LLE. Negative ESI is utilized because the lack of derivatization leaves the acidic N-H groups intact, which readily deprotonate in the mass spectrometer source,[3].

  • Aliquoting & Spiking: Pipette 100 µL of biological sample into a microcentrifuge tube. Spike with Barbital-d5 (100 ng/mL).

  • Protein Precipitation / Dilution: Add 900 µL of cold Methanol (or a Methanol/Water mixture) to precipitate proteins and dilute the matrix.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet structural proteins and cellular debris.

  • Analysis: Transfer the supernatant to an autosampler vial. Inject 2 µL into the LC-MS/MS.

  • Chromatography & Detection: Utilize a C18 column with a gradient of Water and Acetonitrile containing 5 mM ammonium acetate (to facilitate negative ionization). Detect analytes using Multiple Reaction Monitoring (MRM) in ESI- mode[3].

Cross-Validation Results & Data Interpretation

When validating the transition from GC-MS to LC-MS/MS according to ANSI/ASB guidelines[4], the following outcomes are typically observed:

  • Linearity and Bias: Both methods demonstrate excellent linearity (

    
    ) across their respective dynamic ranges. Bias measurements using fortified matrix samples consistently fall within the acceptable <15% threshold for both platforms[4],[3].
    
  • Matrix Effects: While LC-MS/MS is inherently more susceptible to matrix-induced ion suppression than GC-MS, the inclusion of Barbital-d5 perfectly normalizes this variance. The %RSD for matrix effects across different biological lots remains <20% after IS correction.

  • The Isobaric Challenge: The primary limitation discovered during cross-validation is the separation of amobarbital and pentobarbital. GC-MS easily resolves these isomers chromatographically. In contrast, rapid LC-MS/MS gradients often result in co-elution[3]. If distinguishing these specific isomers is clinically necessary, the LC gradient must be significantly extended, or GC-MS must be retained.

Conclusion

The cross-validation of barbiturate analysis from GC-MS to LC-MS/MS is highly successful when anchored by a stable isotope-labeled internal standard like Barbital-d5 . While GC-MS remains the definitive technique for resolving complex isobaric mixtures due to its superior chromatographic resolution, LC-MS/MS provides undeniable advantages in throughput, sensitivity, and the elimination of hazardous derivatization steps. Laboratories should leverage LC-MS/MS for high-volume screening and quantitation, reserving GC-MS for specific isomer confirmation.

References

  • Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chrom
  • Application Notes and Protocols for the Quantitative Analysis of Butobarbital using Butobarbital-d5 in Gas Chromatography-Mass Spectrometry benchchem.com
  • Validation Plan - Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS virginia.gov
  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS w
  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol agilent.com

Sources

Safety Operating Guide

Regulatory Classification & Quantitative Data

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Compliant Handling and Disposal of Barbital-d5 in the Laboratory

Barbital-d5 (5,5-diethylbarbituric acid-d5) is a critical isotopically labeled internal standard utilized in mass spectrometry (LC-MS/MS) for the quantification of barbiturates in pharmacokinetic, clinical, and forensic toxicology studies. Despite its specialized analytical application, Barbital-d5 retains the exact same regulatory classification as its unlabeled counterpart. Navigating its disposal requires strict adherence to Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations to prevent diversion and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the compliant disposal of Barbital-d5 inventory and experimental wastage, ensuring your laboratory maintains peak safety and regulatory integrity.

Before initiating any disposal protocol, laboratory personnel must verify the regulatory standing of the compound. Barbital-d5 is federally regulated, and its destruction must meet the DEA's strict "non-retrievable" standard[1].

Regulatory PropertyClassification / ValueGoverning Authority
DEA Schedule Schedule IVUS DEA (21 CFR § 1308.14)[2]
DEA Substance Code 2145US DEA[2]
EPA Hazardous Waste Code Not explicitly listed (State/Local RCRA dependent)US EPA / State EHS
Destruction Standard "Non-retrievable"US DEA (2014 Final Rule Part 1317)[1]
Record Retention Minimum of 2 YearsUS DEA[3]

Operational Workflow: Inventory vs. Wastage

The DEA draws a strict legal distinction between "Inventory" (unused, expired, or intact stock) and "Wastage" (residual amounts left over after an experimental procedure)[1]. The disposal pathway depends entirely on this classification.

BarbitalDisposal Start Barbital-d5 Disposal Requirement Inventory Expired or Unused Inventory Start->Inventory Wastage Experimental Wastage (Residuals/Aliquots) Start->Wastage ReverseDist DEA-Registered Reverse Distributor Inventory->ReverseDist Recoverable Recoverable Waste (e.g., excess in syringe) Wastage->Recoverable NonRecoverable Non-Recoverable Waste (e.g., empty vial) Wastage->NonRecoverable Form41 Execute DEA Form 41 & Retain for 2 Years ReverseDist->Form41 Slurry Chemical Denaturation (e.g., Rx Destroyer) Recoverable->Slurry Incineration Witnessed Incineration (EHS Facility) Recoverable->Incineration Sharps Biohazard / Sharps Disposal NonRecoverable->Sharps LogBook Document in Usage Log Slurry->LogBook Incineration->Form41 Sharps->LogBook

Figure 1: Decision matrix for the compliant disposal of Barbital-d5 inventory and experimental wastage.

Standard Operating Procedures (SOPs)

Protocol A: Disposal of Expired or Unused Inventory (Reverse Distribution)

Intact vials or bulk powders of Barbital-d5 cannot be destroyed independently by laboratory staff. They must be transferred to a DEA-authorized reverse distributor[4].

  • Segregation: Immediately segregate expired or unwanted Barbital-d5 from active stock within your DEA-approved safe or lockbox. Label the container clearly as "Do Not Use - For Disposal"[4].

  • EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) Hazardous Materials team to schedule a controlled substance pickup[4].

  • Chain of Custody: Complete the reverse distributor's inventory list. Do not alter the physical state of the chemical prior to transfer.

  • Documentation: Upon transfer, the reverse distributor will execute the destruction and provide a completed DEA Form 41 (Registrant Record of Controlled Substances Destroyed)[3].

  • Retention: File the DEA Form 41 with your laboratory's controlled substance records. Federal law mandates this record be retained for a minimum of two years[3].

Protocol B: Disposal of Experimental Wastage (Recoverable Residuals)

When preparing standard curves or spiking samples, researchers often have residual Barbital-d5 in syringes or secondary vials. This "recoverable wastage" must be destroyed on-site[4].

  • Two-Person Verification: The licensed registrant (or an authorized agent) and a secondary authorized witness must be present for the duration of the destruction process[4].

  • Chemical Denaturation: Expel the residual Barbital-d5 solution directly into a compliant chemical destruction slurry bottle (e.g., Rx Destroyer™)[4].

  • Agitation: Shake the slurry bottle gently to activate the carbon matrix and denaturing agents[4].

  • Logbook Reconciliation: Both the operator and the witness must immediately initial the controlled substance usage log, recording the exact volume wasted and zeroing out the container's balance[4].

  • Final Solidification: Once the slurry bottle reaches its fill line, insert the manufacturer's hardener pellet to solidify the contents. Discard the solidified bottle through your facility's approved hazardous waste stream[4].

Note on Non-Recoverable Wastage: If a vial or syringe is completely empty and the residual cannot be drawn out, it is considered "non-recoverable." The empty container may be discarded in a biohazard sharps container, provided the balance is zeroed out on the usage log[4].

Mechanistic Rationale: The Science of "Non-Retrievable" Destruction

Why is chemical denaturation or high-temperature incineration strictly required for Barbital-d5, rather than simple dilution or autoclaving?

The DEA's "non-retrievable" standard dictates that a substance must be permanently altered so that it cannot be reconstituted or diverted[1]. Barbiturates possess a highly stable pyrimidine-2,4,6-trione ring structure[5]. They exhibit exceptional thermal stability; standard laboratory autoclaving (121°C) is entirely insufficient to break the molecular bonds of the barbituric acid complex.

Therefore, compliant disposal relies on two scientifically validated mechanisms:

  • Irreversible Adsorption (Slurry Bottles): Commercial destruction bottles utilize activated carbon combined with chemical denaturants. The highly lipophilic nature of the diethylbarbituric acid structure causes it to bind irreversibly to the porous carbon matrix. Once the hardener is added, the matrix polymerizes, making chemical extraction or reconstitution of the Barbital-d5 impossible.

  • High-Temperature Incineration: For EHS-managed destruction, incineration must exceed the thermal degradation point of the barbiturate ring. This requires industrial incinerators operating at extreme temperatures to ensure complete oxidation into carbon dioxide, water, and nitrogen oxides, leaving no active pharmaceutical ingredient behind[1].

Furthermore, preventing drain disposal is critical. Barbiturates are environmentally persistent and can cause severe ecological toxicity if introduced into local waterways, a practice strictly prohibited by both the EPA and modern healthcare guidelines[1].

References

  • Best Practices for Disposal of Controlled Substances | Practice Greenhealth | [Link]

  • Disposal of Controlled Substances: Research Safety | Indiana University Environmental Health & Safety | [Link]

  • 118 PART 1308—SCHEDULES OF CONTROLLED SUBSTANCES | GovInfo (Code of Federal Regulations) |[Link]

  • Barbituric Acid Complex: Topics by Science.gov | Science.gov | [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.